6-MethylHexadecanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C38H68N7O17P3S |
|---|---|
Molekulargewicht |
1020.0 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-methylhexadecanethioate |
InChI |
InChI=1S/C38H68N7O17P3S/c1-5-6-7-8-9-10-11-12-15-26(2)16-13-14-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53) |
InChI-Schlüssel |
JMXBSYGQCJSMEQ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 6-Methylhexadecanoyl-CoA and Other Mid-Chain Branched Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mid-chain branched-chain fatty acids (BCFAs) are integral components of various biological systems, influencing membrane fluidity, cellular signaling, and the virulence of certain pathogens. The biosynthesis of their activated CoA thioesters, such as 6-methylhexadecanoyl-CoA, is a complex process involving specialized enzymatic machinery. This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of mid-chain BCFAs, with a focus on two distinct mechanisms: the incorporation of methylmalonyl-CoA during fatty acid elongation and the post-synthetic modification of unsaturated fatty acids by methyltransferases. This document details the key enzymes, their substrates, and known regulatory networks. Furthermore, it presents detailed experimental protocols for the study of these pathways and summarizes available quantitative data to facilitate further research and potential therapeutic development.
Introduction
Branched-chain fatty acids are a diverse class of lipids characterized by the presence of one or more alkyl branches along their acyl chain. While iso- and anteiso-BCFAs, with methyl branches at the penultimate or antepenultimate carbon, are commonly synthesized from primers derived from branched-chain amino acid catabolism, the formation of mid-chain BCFAs involves distinct biochemical strategies. The placement of a methyl group at a central position, as in this compound, imparts unique physicochemical properties to the fatty acid, influencing the structure and function of the membranes and complex lipids into which it is incorporated. Understanding the biosynthesis of these molecules is of particular interest in the study of organisms that produce them in abundance, such as certain bacteria, and for the potential to engineer novel lipids with desirable properties.
This guide will explore the two primary pathways for the synthesis of mid-chain branched fatty acyl-CoAs, providing the necessary technical details for researchers in lipid metabolism and drug development.
Core Biosynthetic Pathways
The biosynthesis of mid-chain branched fatty acids primarily proceeds through two distinct pathways, depending on the organism and the specific fatty acid.
Pathway 1: Methylmalonyl-CoA Incorporation during Fatty Acid Elongation
In this pathway, a methyl branch is introduced during the de novo synthesis of the fatty acid chain by the fatty acid synthase (FAS) complex. Instead of exclusively using malonyl-CoA as the two-carbon extender unit, the FAS incorporates a methylmalonyl-CoA molecule at a specific cycle of elongation. This results in the addition of a three-carbon unit containing a methyl branch.
The overall process can be summarized as follows:
-
Primer Initiation: Fatty acid synthesis is initiated with a short-chain acyl-CoA primer, typically acetyl-CoA.
-
Elongation with Malonyl-CoA: The acyl chain is elongated through several cycles of condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbons from malonyl-CoA.
-
Methylmalonyl-CoA Incorporation: At a specific elongation cycle, the FAS machinery utilizes methylmalonyl-CoA instead of malonyl-CoA. The condensation of the growing acyl chain with methylmalonyl-CoA, followed by the standard reduction and dehydration steps, results in a methyl-branched acyl chain.
-
Further Elongation: Subsequent elongation cycles may continue with the addition of malonyl-CoA units until the final chain length is achieved.
-
Termination: The final product, a mid-chain branched fatty acyl-ACP, is released as a free fatty acid or transferred to Coenzyme A to form the corresponding acyl-CoA.
A prime example of this mechanism is the synthesis of mycocerosic acids in Mycobacterium tuberculosis. A dedicated fatty acid synthase, mycocerosic acid synthase, specifically utilizes methylmalonyl-CoA to elongate long-chain fatty acyl-CoA primers, leading to the production of multimethyl-branched fatty acids.[1] This enzyme is highly specific for methylmalonyl-CoA and does not incorporate malonyl-CoA.[1]
Pathway 2: S-Adenosyl-L-Methionine (SAM)-Dependent Methylation
This pathway involves the post-synthetic modification of a pre-existing unsaturated fatty acid. A methyl group from S-adenosyl-L-methionine (SAM) is transferred to a carbon atom of the double bond.
A well-characterized example of this pathway is the biosynthesis of tuberculostearic acid (10-methyloctadecanoic acid) in mycobacteria.[2] The key steps are:
-
Substrate: The pathway begins with oleic acid (18:1Δ9), typically esterified in a phospholipid.
-
Methylation: An S-adenosyl-L-methionine-dependent methyltransferase, such as BfaB or Cfa, catalyzes the transfer of a methyl group from SAM to the C10 position of the oleoyl (B10858665) acyl chain.[2][3] This results in the formation of a 10-methylene stearate (B1226849) intermediate.[2][4][5][6]
-
Reduction: An FAD-binding oxidoreductase, such as BfaA, reduces the methylene (B1212753) group to a methyl group, yielding tuberculostearic acid.[2]
Quantitative Data
Quantitative kinetic data for the specific enzymes involved in this compound biosynthesis are limited. However, studies on analogous systems provide valuable insights.
| Enzyme/System | Substrate(s) | Km | Vmax/kcat | Organism/System | Reference |
| Mycocerosic Acid Synthase | Methylmalonyl-CoA | - | - | Mycobacterium tuberculosis | [1] |
| Mycocerosic Acid Synthase | n-C16-CoA (primer) | - | - | Mycobacterium tuberculosis | [1] |
| Metazoan Fatty Acid Synthase | Acetyl-CoA | Apparent Km ~5 µM | - | Metazoan | [7] |
| Metazoan Fatty Acid Synthase | Methylmalonyl-CoA | Apparent Km ~20 µM | kcat ~170-fold lower than with malonyl-CoA | Metazoan | [7] |
| BfaB/Cfa (Methyltransferase) | Oleic acid-lipid, SAM | Not reported | Not reported | Mycobacterium spp. | [2][3] |
| BfaA (Oxidoreductase) | 10-Methylene stearate, NADPH | Not reported | Not reported | Mycobacterium spp. | [2] |
Note: The kinetic parameters for metazoan FAS with methylmalonyl-CoA indicate a lower affinity and significantly reduced turnover rate compared to malonyl-CoA, suggesting that the incorporation of methyl branches is a less efficient process than straight-chain elongation.[7]
Experimental Protocols
In Vitro Fatty Acid Synthase Assay for Branched-Chain Fatty Acid Synthesis
This protocol is adapted for the analysis of mid-chain BCFA synthesis using methylmalonyl-CoA.
Materials:
-
Purified Fatty Acid Synthase (FAS) or cell-free extract from an organism of interest.
-
Acetyl-CoA (primer)
-
Malonyl-CoA
-
[1-14C]Methylmalonyl-CoA (radiolabeled extender unit)
-
NADPH
-
Reaction Buffer: 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM EDTA, 1 mM DTT.
-
Scintillation cocktail
-
2 M HCl
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer, NADPH, acetyl-CoA, and malonyl-CoA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified FAS enzyme or cell-free extract.
-
Add [1-14C]Methylmalonyl-CoA to the reaction mixture to a final concentration of 50 µM.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of 2 M HCl.
-
Extract the fatty acids by adding 500 µL of hexane and vortexing vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane phase to a scintillation vial.
-
Evaporate the hexane under a stream of nitrogen.
-
Add scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.
GC-MS Analysis of Branched-Chain Fatty Acids
This protocol outlines the general steps for the analysis of BCFAs, which should be optimized for the specific instrument and target analytes.
1. Lipid Extraction:
-
For cellular samples, perform a Bligh-Dyer or Folch extraction to isolate total lipids.
2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):
-
Resuspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 10 minutes.
-
Cool to room temperature and add 1 mL of 14% BF3 in methanol.
-
Heat at 100°C for 5 minutes.
-
Cool to room temperature and add 1 mL of saturated NaCl and 2 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane phase containing the FAMEs.
3. GC-MS Analysis:
-
GC Column: A polar capillary column (e.g., DB-23, TR-FAME) is recommended for good separation of FAME isomers.
-
Injection: 1 µL of the FAME extract in splitless mode.
-
Oven Program (example):
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp 1: 10°C/min to 160°C.
-
Ramp 2: 2°C/min to 220°C.
-
Ramp 3: 10°C/min to 240°C, hold for 5 min.
-
-
MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-550.
-
Identification: Identify 6-methylhexadecanoate methyl ester by its retention time relative to standards and its characteristic mass spectrum.
Regulation of Biosynthesis
The regulation of mid-chain BCFA biosynthesis is complex and often integrated with the overall control of fatty acid metabolism.
-
Substrate Availability: The intracellular concentration of precursors like propionyl-CoA and methylmalonyl-CoA is a key determinant.[8] The catabolism of odd-chain fatty acids, and certain amino acids (valine, isoleucine, methionine, and threonine) can increase the pool of propionyl-CoA, which can then be converted to methylmalonyl-CoA.[9][10]
-
Transcriptional Regulation: In mycobacteria, the biosynthesis of mycolic acids, which includes branched-chain fatty acids, is regulated by a network of transcriptional regulators. These regulators, such as FasR, MabR, and MadR, often sense the levels of long-chain acyl-CoAs and modulate the expression of fatty acid biosynthetic genes accordingly.[7][11][12]
-
Signaling Pathways: In the context of infection, host signaling pathways can influence mycobacterial lipid metabolism. For instance, peroxisome proliferator-activated receptors (PPARs) in host cells are modulated during mycobacterial infection and play a role in regulating lipid metabolism, which can impact the availability of substrates for bacterial fatty acid synthesis.[13][14][15]
Conclusion
The biosynthesis of this compound and other mid-chain branched fatty acyl-CoAs is a fascinating area of lipid metabolism with implications for microbial physiology and biotechnology. The existence of at least two distinct pathways—incorporation of methylmalonyl-CoA and SAM-dependent methylation—highlights the evolutionary diversity of solutions to generate structural variety in fatty acids. While significant progress has been made in elucidating these pathways, particularly in the context of mycobacterial lipid synthesis, many details, especially quantitative and regulatory aspects, remain to be fully characterized for specific mid-chain BCFAs. The experimental approaches outlined in this guide provide a framework for future research aimed at unraveling the intricacies of these biosynthetic routes, which may ultimately lead to the development of novel antimicrobial agents or the bioengineering of valuable lipid molecules.
References
- 1. Fatty acid biosynthesis in Mycobacterium tuberculosis var. bovis Bacillus Calmette-Guérin. Purification and characterization of a novel fatty acid synthase, mycocerosic acid synthase, which elongates n-fatty acyl-CoA with methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Biosynthesis of tuberculostearic acid in a cell-free extract. Identification of 10-methylenestearic acid as an intermediate - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. Biosynthesis of tuberculostearic acid in a cell-free extract. Identification of 10-methylenestearic acid as an intermediate - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. Enzymatic synthesis of 10-methylene stearic acid and tuberculostearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scientificarchives.com [scientificarchives.com]
- 15. researchgate.net [researchgate.net]
Enzymatic Synthesis of 6-Methylhexadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a plausible enzymatic pathway and corresponding experimental protocols for the synthesis of 6-Methylhexadecanoyl-CoA, a long-chain branched fatty acyl-CoA. Given the absence of a single, established enzymatic route for this specific molecule in current literature, this document outlines a scientifically grounded, hypothetical two-step chemoenzymatic approach. This method involves the chemical synthesis of the precursor 6-methylhexadecanoic acid, followed by its enzymatic activation to the corresponding Coenzyme A (CoA) thioester. This guide is intended to serve as a foundational resource for researchers aiming to produce and study this and similar molecules for applications in drug development and metabolic research.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) and their activated acyl-CoA esters are integral components of cellular metabolism, particularly in bacteria where they influence membrane fluidity.[1] In mammals, BCFAs are also present and are involved in various physiological processes. The specific biological roles of mid-chain branched fatty acids like 6-methylhexadecanoic acid are less understood, necessitating the development of reliable synthetic methods to enable further investigation. The enzymatic synthesis of their CoA esters is crucial for studying their downstream metabolic fates and their interactions with enzymes and signaling pathways.[2]
Proposed Pathway for this compound Synthesis
The proposed synthesis of this compound is a two-stage process:
-
Chemical Synthesis of 6-Methylhexadecanoic Acid: As the direct enzymatic synthesis of a fatty acid with a methyl group at the C6 position is not a well-characterized natural pathway, the precursor fatty acid is best obtained through established organic synthesis methods.
-
Enzymatic Activation to this compound: The synthesized 6-methylhexadecanoic acid is then activated to its CoA thioester using a long-chain acyl-CoA synthetase (ACSL). ACSLs are a family of enzymes that catalyze the ATP-dependent formation of a thioester bond between a fatty acid and Coenzyme A.[3] While the substrate specificity of ACSLs can vary, many isoforms exhibit broad specificity and are capable of activating a range of long-chain fatty acids, including those with branches.[3]
The overall enzymatic reaction is as follows:
6-Methylhexadecanoic acid + ATP + Coenzyme A → this compound + AMP + PPi
This reaction is catalyzed by a long-chain acyl-CoA synthetase.
Figure 1: Enzymatic activation of 6-methylhexadecanoic acid.
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis and subsequent purification and analysis of this compound.
Materials and Reagents
-
6-Methylhexadecanoic acid (custom synthesized or commercially available)
-
Recombinant human or bacterial long-chain acyl-CoA synthetase (ACSL) (e.g., ACSL1 or a bacterial homolog with broad substrate specificity)
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer
-
Triton X-100
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA), fatty acid-free
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Workflow
The overall experimental workflow is depicted below:
Figure 2: Overall experimental workflow.
Protocol for Enzymatic Synthesis of this compound
This protocol is adapted from general methods for assaying long-chain acyl-CoA synthetase activity.[4][5]
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 10 mM MgCl₂, 2 mM DTT, and 0.1% Triton X-100.
-
Prepare stock solutions of ATP (100 mM), Coenzyme A (10 mM), and 6-methylhexadecanoic acid (10 mM in ethanol, complexed with fatty acid-free BSA in a 2:1 molar ratio).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following reagents to a final volume of 200 µL:
-
100 µL of 2x reaction buffer (final concentration: 50 mM potassium phosphate, 5 mM MgCl₂, 1 mM DTT, 0.05% Triton X-100)
-
10 µL of 100 mM ATP (final concentration: 5 mM)
-
5 µL of 10 mM Coenzyme A (final concentration: 0.25 mM)
-
10 µL of 10 mM 6-methylhexadecanoic acid/BSA complex (final concentration: 0.5 mM)
-
Add purified ACSL enzyme to a final concentration of 1-5 µg/mL.
-
Add nuclease-free water to 200 µL.
-
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Quenching:
-
Stop the reaction by adding 20 µL of 10% acetic acid.
-
Purification of this compound
-
Solid-Phase Extraction (SPE): [6]
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge with 5 mL of 50 mM ammonium acetate to remove salts and hydrophilic components.
-
Elute the this compound with 2 mL of methanol.
-
Dry the eluate under a stream of nitrogen or by lyophilization.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): [7][8]
-
Reconstitute the dried sample in 100 µL of the initial mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Use a gradient elution with mobile phase A (e.g., 50 mM potassium phosphate buffer, pH 5.3) and mobile phase B (e.g., acetonitrile). A typical gradient could be 10-90% B over 30 minutes.
-
Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).
-
Collect the fraction corresponding to the this compound peak.
-
Lyophilize the collected fraction.
-
Analysis and Quantification
The concentration and purity of the synthesized this compound can be determined using LC-MS/MS.[1][9][10][11][12]
-
LC-MS/MS Analysis:
-
Reconstitute the purified product in a suitable solvent (e.g., 50% methanol).
-
Inject an aliquot onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer.
-
Use a gradient similar to the preparative HPLC.
-
Set the mass spectrometer to monitor for the specific precursor and product ions of this compound in multiple reaction monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of the intact molecule, and a characteristic product ion results from the fragmentation of the phosphopantetheine linker.
-
-
Quantification:
-
Generate a standard curve using commercially available or custom-synthesized and purified this compound of known concentration.
-
Calculate the concentration of the enzymatically synthesized product by comparing its peak area to the standard curve.
-
Quantitative Data
As this is a proposed synthetic route, experimental data is not yet available. The following tables provide a template for the kind of quantitative data that should be collected and presented.
Table 1: Hypothetical Kinetic Parameters of a Long-Chain Acyl-CoA Synthetase for 6-Methylhexadecanoic Acid
| Parameter | Value | Units |
| Km (6-Methylhexadecanoic Acid) | TBD | µM |
| Km (ATP) | TBD | µM |
| Km (CoA) | TBD | µM |
| Vmax | TBD | nmol/min/mg |
| kcat | TBD | s⁻¹ |
| kcat/Km | TBD | M⁻¹s⁻¹ |
TBD: To be determined experimentally.
Table 2: Synthesis and Purification Yields
| Step | Starting Amount (nmol) | Final Amount (nmol) | Yield (%) |
| Enzymatic Synthesis | TBD | TBD | TBD |
| SPE Purification | TBD | TBD | TBD |
| HPLC Purification | TBD | TBD | TBD |
| Overall Yield | TBD | TBD | TBD |
TBD: To be determined experimentally.
Metabolic and Signaling Context
The synthesis of this compound provides a crucial tool to investigate its role in cellular metabolism and signaling.
Branched-Chain Fatty Acid Metabolism
Branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine are the primary precursors for the synthesis of branched-chain fatty acids in many organisms.[2][13][14][15][16] The catabolism of these amino acids generates branched-chain α-keto acids, which are then oxidatively decarboxylated to form branched short-chain acyl-CoAs. These can then serve as primers for fatty acid synthase to produce longer branched-chain fatty acids.[17] The pathway for the formation of a mid-chain branch at the C6 position is not a canonical pathway and may involve specialized elongases or a promiscuous fatty acid synthase.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 14. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 15. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
6-Methylhexadecanoyl-CoA as a precursor for mycolic acid
An In-depth Technical Guide on the Role of Acyl-CoA Precursors in Mycolic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycolic acids are the hallmark of Mycobacterium tuberculosis and related species, forming the core of their uniquely impermeable and robust cell wall. These very-long-chain α-alkyl, β-hydroxy fatty acids are crucial for the bacterium's survival, virulence, and intrinsic resistance to many common antibiotics. The biosynthesis of mycolic acids is a complex, multi-step process involving two distinct fatty acid synthase (FAS) systems, FAS-I and FAS-II. This pathway is a major target for several frontline anti-tubercular drugs, including isoniazid. This guide provides a detailed examination of the initial steps of this pathway, focusing on the role of acyl-CoA molecules as the foundational precursors for the extensive meromycolic acid chain. While the specific molecule 6-methylhexadecanoyl-CoA is not identified as a primary starting precursor, this guide will delve into the established mechanisms of straight-chain precursor synthesis and the subsequent introduction of methyl branches.
The Mycolic Acid Biosynthetic Pathway: From Acyl-CoA to Mature Mycolate
The synthesis of mycolic acids is a concerted process that begins in the cytoplasm and culminates in the transfer of the final product to the cell envelope. The overall pathway can be divided into three major stages: initiation by FAS-I, elongation by FAS-II, and the final Claisen-type condensation.
FAS-I: Synthesis of Acyl-CoA Precursors
The journey begins with the multi-functional, eukaryotic-type Fatty Acid Synthase-I (FAS-I). This single polypeptide is responsible for the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA.[1] A key feature of mycobacterial FAS-I is its bimodal product distribution, producing two main classes of fatty acyl-CoAs:
-
Medium-chain Acyl-CoAs (C16-C20): These serve as the primer substrates for the FAS-II system, which undertakes the extensive elongation to form the meromycolic acid backbone. Specifically, C20-S-CoA is a key product that is handed off to the FAS-II machinery.[2]
-
Long-chain Acyl-CoAs (C24-C26): These fatty acids are destined to become the α-alkyl branch of the final mycolic acid molecule.[2]
The products are released from the FAS-I complex as coenzyme A thioesters, ready for the subsequent stages of the pathway.
FAS-II: Elongation of the Meromycolic Chain
The FAS-II system is a multi-enzyme, dissociated complex, typical of bacteria, that carries out the iterative elongation of the acyl-CoA primers produced by FAS-I. The process involves a cycle of four key reactions, with the growing acyl chain attached to an Acyl Carrier Protein (AcpM):
-
Initiation/Condensation: The process is initiated by the β-ketoacyl-ACP synthase III, FabH, which catalyzes the condensation of a C16-C20 acyl-CoA from FAS-I with malonyl-AcpM. Subsequent elongation cycles are catalyzed by the β-ketoacyl-ACP synthases KasA and KasB.[3]
-
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by the NADPH-dependent β-ketoacyl-ACP reductase, MabA (FabG1).[4]
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP intermediate. This reaction is catalyzed by the β-hydroxyacyl-ACP dehydratase heterodimers, HadAB and HadBC.[5]
-
Reduction: The final step in the elongation cycle is the reduction of the trans-2-enoyl-ACP to a saturated acyl-ACP by the NADH-dependent enoyl-ACP reductase, InhA.[6]
This saturated acyl-ACP, now two carbons longer, serves as the substrate for the next round of condensation with malonyl-AcpM, a process that repeats approximately 20-25 times to generate the C50-C56 meromycolate chain.
Modification and the Question of Methyl-Branched Precursors
A key aspect of mycolic acid structure is the presence of various functional groups, including methyl branches, along the meromycolate chain. The initial query regarding This compound suggests an interest in branched-chain precursors. However, current evidence indicates that methyl branches are not incorporated from the initial acyl-CoA primer. Instead, they are introduced as modifications to the growing meromycolate chain.
Enzymes such as the S-adenosyl-L-methionine (SAM)-dependent methyltransferase MmaA4 are responsible for converting a cis-double bond on the meroacyl-ACP into a secondary alcohol with an adjacent methyl branch.[2] This indicates that the introduction of methyl groups is a post-elongation modification step within the FAS-II pathway, rather than the utilization of a pre-methylated starter unit from FAS-I. While mycobacteria do possess machinery to synthesize multi-methyl-branched fatty acids (e.g., mycocerosic acids), this system appears to be distinct from the mycolic acid biosynthesis pathway.[7]
Final Condensation by Pks13
The terminal step in mycolic acid synthesis is a Claisen-type condensation reaction that joins the two fatty acid chains. This reaction is catalyzed by the polyketide synthase Pks13 , in conjunction with the fatty acyl-AMP ligase FadD32 .
-
The mature C50-C56 meromycolate chain (as meroacyl-ACP) is activated by FadD32 to form a meroacyl-adenylate (meroacyl-AMP).[8]
-
The C24-C26 α-branch (as acyl-CoA from FAS-I) is carboxylated by an acyl-CoA carboxylase (AccD4/AccD5).[1]
-
Pks13 then catalyzes the condensation of the activated meromycolate and the carboxylated α-branch to form a β-keto mycolate precursor, which is subsequently reduced to the final α-alkyl, β-hydroxy mycolic acid.[9]
Caption: Overview of the mycolic acid biosynthetic pathway.
Quantitative Data on Mycolic Acid Biosynthesis Enzymes
The efficiency and substrate preference of the enzymes in the mycolic acid pathway are critical for understanding the overall flux and identifying potential points of inhibition. While comprehensive kinetic data for all enzymes is not fully available in the literature, the following table summarizes key quantitative findings.
| Enzyme | Gene(s) | Substrate(s) | Product(s) / Function | Kinetic Parameters / Quantitative Data | Reference(s) |
| FAS-I | fas (Rv2524c) | Acetyl-CoA, Malonyl-CoA | C16-C20 and C24-C26 Acyl-CoAs | Produces a bimodal distribution of fatty acids. | [2][10] |
| FabH | Rv0533c | Acyl-CoA (C16-C20), Malonyl-AcpM | β-Ketoacyl-ACP | Initiates FAS-II elongation; links FAS-I and FAS-II. | [11] |
| KasA/KasB | Rv2245 / Rv2246 | Acyl-AcpM, Malonyl-AcpM | β-Ketoacyl-ACP | Higher specificity for long-chain acyl-ACPs (≥C16). Sensitive to inhibitors cerulenin (B1668410) and thiolactomycin. | [3] |
| MabA | Rv1483 | β-Ketoacyl-ACP | β-Hydroxyacyl-ACP | NADPH-specific. Preferentially metabolizes long-chain substrates (C8-C20) with poor affinity for C4 substrates. | [4] |
| HadAB/BC | Rv0635-Rv0637 | β-Hydroxyacyl-ACP | trans-2-Enoyl-ACP | Marked specificity for long-chain (≥C12) and ACP-linked substrates. | [5] |
| InhA | Rv1484 | trans-2-Enoyl-ACP | Acyl-ACP | NADH-dependent. Target of isoniazid. | [6] |
| FadD32 | Rv3801c | Meromycolic Acid, ATP | Meroacyl-AMP | Activates the meromycolate chain for condensation. | [8] |
| Pks13 | Rv3800c | Meroacyl-AMP, Carboxy-Acyl-CoA | α-Alkyl β-Keto Mycolate | Condenses the two fatty acid chains. Activity increases with the chain length of the carboxy-acyl-CoA substrate. | [8] |
| AccD6 | Rv2247 | Acetyl-CoA, ATP, HCO3- | Malonyl-CoA | An inhibitor, NCI-172033, showed an IC50 of 8 µM. | [12] |
Regulation of Mycolic Acid Biosynthesis
Given the energetic cost and structural importance of mycolic acids, their synthesis is tightly regulated at both the transcriptional and post-translational levels.
Transcriptional Regulation by Acyl-CoA Sensing
The expression of the FAS-I and FAS-II systems is controlled by a network of transcriptional regulators that sense the intracellular concentration of long-chain acyl-CoAs, the end products of the FAS-I pathway.
-
FasR: This transcriptional activator controls the expression of the fas-acpS operon, which encodes the FAS-I enzyme. The affinity of FasR for its target promoter is modulated by long-chain acyl-CoAs (≥C16), creating a feedback loop.[8]
-
MabR: This protein acts as a transcriptional activator for the fasII operon (containing fabD, acpM, kasA, kasB). The binding of MabR to the promoter region is enhanced by long-chain acyl-CoAs, thus upregulating the FAS-II system when precursors are available.[13]
Post-Translational Regulation by Phosphorylation
A key mechanism for rapidly modulating enzyme activity is post-translational modification. In M. tuberculosis, several serine/threonine protein kinases (STPKs), such as PknB, have been shown to phosphorylate and regulate key enzymes of the FAS-II elongation cycle. This regulatory cascade allows the bacterium to adjust mycolic acid production in response to environmental cues or different growth phases.
-
Phosphorylation of MabA: PknB and other STPKs phosphorylate MabA on multiple threonine residues, with Thr191 being a primary site. A phosphomimetic mutant (T191D) of MabA shows markedly decreased ketoacyl reductase activity and impaired binding to its NADPH cofactor. Conditional expression of this mutant inhibits de novo mycolic acid biosynthesis, demonstrating that phosphorylation is an inhibitory signal.[2][7]
-
Phosphorylation of InhA: The enoyl-ACP reductase InhA is also regulated by phosphorylation. This modification severely impairs its reductase activity by reducing its binding affinity for NADH, leading to an inhibition of mycolic acid synthesis and mycobacterial growth.[14]
Caption: Regulation of FAS-II enzymes by phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of mycolic acid biosynthesis.
Protocol 1: Expression and Purification of Recombinant KasA
This protocol is adapted from methods described for the purification of FAS-II enzymes.[3]
-
Cloning: Amplify the kasA gene (Rv2245) from M. tuberculosis H37Rv genomic DNA using PCR. Clone the gene into a suitable expression vector, such as pET with an N-terminal His-tag, for expression in E. coli.
-
Expression: Transform the expression vector into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 1 L culture in LB broth with appropriate antibiotic selection at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue incubation for 4-6 hours at 30°C or overnight at 18°C for better protein folding.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30s ON, 30s OFF).
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column (e.g., 5 mL bed volume) with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged KasA protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Protein Dialysis and Storage:
-
Pool the elution fractions containing the purified protein.
-
Dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring A280.
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: In Vitro KasA Condensation Assay
This assay measures the condensation of an acyl-ACP substrate with radiolabeled malonyl-ACP.[14][15]
-
Substrate Preparation:
-
Acyl-AcpM: Synthesize the acyl-AcpM substrate (e.g., C16-AcpM) by incubating purified apo-AcpM with the corresponding acyl-CoA and an acyl-ACP synthetase.
-
Radiolabeled Malonyl-ACP: Prepare [2-14C]malonyl-AcpM by reacting apo-AcpM with [2-14C]malonyl-CoA in the presence of malonyl-CoA:ACP transacylase (FabD).
-
-
Assay Reaction:
-
Set up the reaction in a final volume of 50 µL containing:
-
100 mM sodium phosphate (B84403) buffer, pH 7.0
-
1 mM DTT
-
50 µM C16-AcpM
-
50 µM [2-14C]malonyl-AcpM (~20,000 cpm)
-
1-5 µg of purified KasA enzyme
-
-
Initiate the reaction by adding the KasA enzyme.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding 50 µL of 10% SDS.
-
Release the acyl chains from ACP by alkaline hydrolysis (e.g., adding 20 µL of 2.5 M NaOH and incubating at 80°C for 20 min).
-
Acidify the reaction mixture by adding 20 µL of 3 M HCl.
-
Extract the fatty acids by adding 200 µL of n-hexane, vortexing, and centrifuging to separate the phases.
-
-
Analysis:
-
Transfer the upper hexane (B92381) phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter. The counts represent the amount of [14C]-labeled β-ketoacyl product formed.
-
Protocol 3: Extraction and LC-MS/MS Analysis of Mycolic Acids
This protocol outlines a general workflow for the analysis of mycolic acids from mycobacterial cultures.[11][16]
-
Cell Harvesting and Saponification:
-
Grow mycobacterial cultures to the desired phase and harvest cells by centrifugation.
-
Wash the pellet with PBS.
-
Resuspend the pellet in 2 mL of 25% potassium hydroxide (B78521) in methanol/water (1:1 v/v).
-
Incubate overnight at 85-100°C to saponify all cellular lipids, releasing the fatty and mycolic acids.
-
-
Extraction:
-
Cool the saponified mixture to room temperature.
-
Acidify the mixture to pH 1-2 by slowly adding concentrated HCl.
-
Extract the mycolic acids with 4 mL of chloroform (B151607) or diethyl ether. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids. Repeat the extraction twice.
-
Pool the organic phases and wash with water.
-
Dry the organic phase under a stream of nitrogen.
-
-
Derivatization (Optional but recommended for HPLC/UV):
-
For HPLC with UV detection, derivatize the mycolic acids to form p-bromophenacyl (PBP) esters to enhance detection.
-
-
LC-MS/MS Analysis:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent mixture, such as 2-propanol/acetonitrile (90:10 v/v).
-
Chromatography: Use a reverse-phase C18 column (e.g., Waters Acquity CSH C18).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 2-Propanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Run a gradient from ~50% B to 100% B over 10-15 minutes to elute the mycolic acids.
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF) in positive or negative ion mode.
-
Acquire data using a data-independent acquisition (DIA) mode to collect both precursor and fragment ion information.
-
Identify mycolic acid classes based on their accurate mass and characteristic fragmentation patterns.
-
For quantification, a standard addition method is recommended to account for matrix effects, especially when analyzing complex biological samples.[16]
-
-
Caption: Experimental workflow for mycolic acid analysis.
Conclusion
The biosynthesis of mycolic acids is a vital and intricate process in Mycobacterium tuberculosis, initiated by the production of straight-chain acyl-CoA precursors by the FAS-I system. While the specific molecule this compound does not appear to be a primary starter unit, the pathway incorporates sophisticated mechanisms for introducing methyl branches and other modifications during the elongation of the meromycolate chain by the FAS-II complex. The tight regulation of this pathway, through both transcriptional feedback loops and post-translational phosphorylation, underscores its importance for bacterial physiology. The enzymes within this pathway, particularly those in the essential FAS-II system, remain highly attractive targets for the development of novel anti-tubercular therapeutics. A thorough understanding of the biochemical and regulatory nuances of mycolic acid synthesis, as detailed in this guide, is paramount for professionals engaged in the discovery and development of such agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and biochemical characterization of the Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthases KasA and KasB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MabA (FabG1), a Mycobacterium tuberculosis protein involved in the long-chain fatty acid elongation system FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Long-chain multiple methyl-branched fatty acid-containing lipids of Mycobacterium tuberculosis: biosynthesis, transport, regulation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | FasR Regulates Fatty Acid Biosynthesis and Is Essential for Virulence of Mycobacterium tuberculosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Dual inhibition of mycobacterial fatty acid biosynthesis and degradation by 2-alkynoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACCase 6 is the essential acetyl-CoA carboxylase involved in fatty acid and mycolic acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mycolic Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Development of a scintillation proximity assay for the Mycobacterium tuberculosis KasA and KasB enzymes involved in mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of mycolic acids in different mycobacterial species by standard addition method through liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Branched-Chain Fatty Acyl-CoAs in Bacterial Physiology and Pathogenesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are integral components of the cell membrane in many bacterial species, playing a crucial role in maintaining membrane fluidity and function. The biosynthesis of these lipids, originating from branched-chain amino acid catabolism, results in the formation of iso- and anteiso-branched-chain fatty acyl-CoAs, which serve as primers for the fatty acid synthesis machinery. This technical guide provides an in-depth exploration of the multifaceted functions of branched-chain fatty acyl-CoAs in bacteria. It delves into their biosynthesis pathways, their critical role in adapting to environmental stresses such as temperature fluctuations, and their emerging significance in bacterial virulence and signaling. Detailed experimental protocols for the analysis of BCFAs and quantitative data on their distribution in key bacterial species are presented to serve as a valuable resource for researchers in the field. Furthermore, this guide visualizes key pathways and workflows to facilitate a deeper understanding of the complex roles of these essential bacterial lipids.
Introduction
Bacterial membranes are dynamic structures primarily composed of phospholipids (B1166683), which are critical for cellular integrity, transport, and signaling. The acyl chains of these phospholipids determine the biophysical properties of the membrane. While many organisms utilize unsaturated fatty acids to modulate membrane fluidity, a significant number of bacteria, particularly Gram-positive species, incorporate branched-chain fatty acids (BCFAs) into their membranes.[1] These BCFAs, characterized by methyl branches at the iso (second to last) or anteiso (third to last) position of the acyl chain, are synthesized from branched-chain fatty acyl-CoA primers. The relative abundance of these primers and the subsequent fatty acid elongation dictates the overall BCFA composition of the cell membrane, which in turn influences the bacterium's ability to adapt to diverse environments and, in the case of pathogens, to cause disease.[2] This guide will provide a comprehensive overview of the current knowledge on the function of branched-chain fatty acyl-CoAs in bacteria.
Biosynthesis of Branched-Chain Fatty Acyl-CoAs
The synthesis of BCFAs in bacteria is a well-orchestrated process that begins with the degradation of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. These amino acids are converted to their corresponding α-keto acids, which are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce the branched-chain acyl-CoA primers.
-
Isoleucine is the precursor for 2-methylbutyryl-CoA, which primes the synthesis of anteiso-odd-numbered fatty acids (e.g., anteiso-C15:0, anteiso-C17:0).
-
Leucine is the precursor for isovaleryl-CoA, which primes the synthesis of iso-odd-numbered fatty acids (e.g., iso-C15:0, iso-C17:0).
-
Valine is the precursor for isobutyryl-CoA, which primes the synthesis of iso-even-numbered fatty acids (e.g., iso-C14:0, iso-C16:0).
These branched-chain acyl-CoA primers are then utilized by the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) to initiate fatty acid synthesis. The substrate specificity of FabH is a key determinant of the type of fatty acids produced. In bacteria that synthesize BCFAs, FabH exhibits a preference for branched-chain acyl-CoAs over acetyl-CoA, the primer for straight-chain fatty acids.[3] Following the initial condensation reaction catalyzed by FabH, the growing acyl chain is elongated by the fatty acid synthase (FASII) system through the cyclic addition of two-carbon units from malonyl-CoA.
Role in Membrane Fluidity and Environmental Adaptation
The primary function of BCFAs in bacteria is to regulate membrane fluidity. The methyl branches on the acyl chains disrupt the ordered packing of the phospholipid tails, thereby lowering the melting temperature of the membrane and increasing its fluidity.[4] This is analogous to the function of unsaturated fatty acids in other organisms. Anteiso-fatty acids, with their methyl branch at the antepenultimate carbon, are more effective at increasing membrane fluidity than iso-fatty acids.[5]
Bacteria modulate the composition of their membrane BCFAs in response to environmental cues, most notably temperature. At lower temperatures, many bacteria increase the proportion of anteiso-fatty acids and shorter-chain fatty acids to counteract the rigidifying effect of the cold and maintain optimal membrane fluidity.[6][7] This "homeoviscous adaptation" is crucial for survival and growth in fluctuating thermal environments.
Table 1: Effect of Growth Temperature on the Fatty Acid Composition of Listeria monocytogenes
| Fatty Acid | Composition (%) at 37°C | Composition (%) at 4°C |
| anteiso-C13:0 | - | Present |
| iso-C15:0 | Present | Present |
| anteiso-C15:0 | Present | Increased |
| anteiso-C17:0 | Present | Present |
| aiC15/aiC17 Ratio | 4.3 - 28.9 (Reference Strains) | ~66 (Food Isolates) |
| Data compiled from Giotis et al. (2007).[8] |
Table 2: Fatty Acid Composition of Staphylococcus aureus Grown at Different Temperatures
| Fatty Acid Type | Composition (%) at Low Temperature | Composition (%) at High Temperature |
| Branched-Chain Fatty Acids (BCFAs) | Increased | Decreased |
| Straight-Chain Fatty Acids (SCFAs) | Decreased | Increased |
| Qualitative trend based on data from Temperature-mediated variations in cellular membrane fatty acid composition of Staphylococcus aureus in resistance to pulsed electric fields.[1] |
Table 3: Fatty Acid Profile of Bacillus subtilis in Response to Cold Shock
| Fatty Acid Type | Change upon Cold Shock (37°C to 15°C) |
| anteiso-Branched Fatty Acids | Increase |
| iso-Branched Fatty Acids | Decrease |
| Data from Klein et al. (1999).[7] |
Involvement in Signaling and Virulence
Beyond their structural role, BCFAs and the fluidity of the membrane they influence are increasingly recognized for their involvement in bacterial signaling and virulence. Changes in membrane fluidity can modulate the activity of membrane-embedded sensor proteins, such as histidine kinases in two-component systems, thereby triggering downstream regulatory cascades.
A well-characterized example is the DesK-DesR two-component system in Bacillus subtilis. DesK is a membrane-bound histidine kinase that senses changes in membrane fluidity. At low temperatures, the decreased membrane fluidity activates the kinase activity of DesK, leading to the phosphorylation of the response regulator DesR. Phosphorylated DesR then upregulates the expression of the des gene, which encodes a fatty acid desaturase that introduces double bonds into fatty acids to increase membrane fluidity.[9][10] This represents a homeostatic feedback loop to maintain membrane fluidity.
In pathogenic bacteria, BCFA composition has been linked to virulence. For instance, in Listeria monocytogenes, a high proportion of anteiso-BCFAs is crucial for survival within macrophages and for the production of the virulence factor listeriolysin O.[2] Similarly, in Staphylococcus aureus, alterations in BCFA synthesis affect the innate immune response and infection dynamics.[11] These findings highlight the potential of targeting BCFA biosynthesis as a novel antimicrobial strategy.
Experimental Protocols
The analysis of bacterial BCFAs typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction from Bacterial Cells
Objective: To extract total lipids from a bacterial cell pellet.
Materials:
-
Bacterial cell pellet
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes
Protocol:
-
Harvest bacterial cells by centrifugation and wash the pellet with 0.9% NaCl.
-
Resuspend the cell pellet in a known volume of 0.9% NaCl.
-
Add methanol to the cell suspension to a final ratio of methanol:water of 2:0.8 (v/v). Vortex thoroughly.
-
Add chloroform to achieve a final chloroform:methanol:water ratio of 1:2:0.8 (v/v). Vortex for 2 minutes.
-
Add an equal volume of chloroform and 0.9% NaCl to break the single phase, resulting in a final ratio of 2:2:1.8 (v/v/v). Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the lipid extract under a stream of nitrogen gas or in a vacuum concentrator.
-
Store the dried lipid extract at -20°C until further analysis.
Fatty Acid Methyl Ester (FAME) Analysis by GC-MS
Objective: To convert extracted fatty acids to their volatile methyl esters for GC-MS analysis.
Materials:
-
Dried lipid extract
-
Methanolic HCl (e.g., 2.5% v/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Add a known volume of methanolic HCl to the dried lipid extract.
-
Seal the tube tightly and heat at 80°C for 1-2 hours to facilitate transesterification.
-
Cool the tube to room temperature and add an equal volume of hexane and saturated NaCl solution.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
Inject the sample into the GC-MS system. The separation of FAMEs is typically achieved on a polar capillary column, and the identification is based on retention times and mass spectra compared to known standards.
Stable Isotope Tracing of BCFA Metabolism
Objective: To trace the metabolic origins of BCFAs using stable isotope-labeled precursors.
Protocol:
-
Culture bacteria in a defined medium supplemented with a stable isotope-labeled precursor, such as 13C-labeled leucine, isoleucine, or valine.
-
Harvest the cells at different time points during growth.
-
Extract the total lipids and prepare FAMEs as described in Protocols 5.1 and 5.2.
-
Analyze the FAMEs by GC-MS.
-
Determine the incorporation of the stable isotope into the different BCFA species by analyzing the mass isotopomer distribution of the corresponding FAMEs. This provides insights into the biosynthetic pathways and fluxes.[12]
Quantitative Data
Table 4: Substrate Specificity of β-Ketoacyl-ACP Synthase III (FabH) from Streptomyces glaucescens
| Substrate | Apparent Km (μM) |
| Acetyl-CoA | 3.0 ± 0.4 |
| Butyryl-CoA | 0.60 ± 0.05 |
| Isobutyryl-CoA | 0.40 ± 0.01 |
| Malonyl-ACP | 3.66 ± 0.8 |
| Data from Han et al. (1998).[13] |
Conclusion and Future Directions
Branched-chain fatty acyl-CoAs are central players in the physiology of many bacteria. Their role extends from being fundamental building blocks for membrane lipids that dictate physical properties to influencing complex processes like environmental sensing and virulence. The ability of bacteria to modulate their BCFA composition in response to external stimuli underscores the importance of this class of molecules for bacterial adaptation and survival.
For drug development professionals, the enzymes involved in BCFA biosynthesis, particularly FabH, represent attractive targets for the development of novel antimicrobial agents. The differences in substrate specificity between bacterial and eukaryotic fatty acid synthases offer a window for selective inhibition.
Future research should focus on further elucidating the signaling pathways that are modulated by BCFA-dependent membrane fluidity. A deeper understanding of the interplay between membrane composition, protein function, and cellular regulation will undoubtedly open new avenues for both basic research and the development of innovative therapeutic strategies against bacterial infections.
References
- 1. Temperature-mediated variations in cellular membrane fatty acid composition of Staphylococcus aureus in resistance to pulsed electric fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acids Regulate Stress Resistance and Virulence Factor Production for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope analysis confirms substantial changes in the fatty acid composition of bacteria treated with antimicrobial random peptide mixtures (RPMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unsaturated and branched chain-fatty acids in temperature adaptation of Bacillus subtilis and Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cold Shock Response of Bacillus subtilis: Isoleucine-Dependent Switch in the Fatty Acid Branching Pattern for Membrane Adaptation to Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular lipid fatty acid pattern heterogeneity between reference and recent food isolates of Listeria monocytogenes as a response to cold stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Membrane Fluidity Sensor DesK of Bacillus subtilis Controls the Signal Decay of Its Cognate Response Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Growth of Staphylococcus aureus in the presence of oleic acid shifts the glycolipid fatty acid profile and increases resistance to antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of β-Ketoacyl-Acyl Carrier Protein Synthase III from Streptomyces glaucescens and Its Role in Initiation of Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Putative Natural Occurrence of 6-Methylhexadecanoyl-CoA: A Technical Guide for Researchers
Disclaimer: This technical guide addresses the hypothetical natural occurrence of 6-Methylhexadecanoyl-CoA. As of the latest literature review, the direct detection and quantification of this compound in any organism have not been explicitly documented. The information presented herein is based on established principles of branched-chain fatty acid biosynthesis and metabolism, drawing parallels from structurally related molecules. This document is intended to serve as a foundational resource for researchers investigating the potential existence and roles of this molecule.
Introduction
Methyl-branched fatty acids are a diverse class of lipids found across various domains of life, including bacteria, fungi, plants, and animals. These molecules play crucial roles in modulating cell membrane fluidity, acting as precursors for signaling molecules, and contributing to the protective barriers of organisms. While the natural occurrence of numerous methyl-branched fatty acids, such as those with iso- and anteiso- branching, is well-established, the existence of mid-chain branched fatty acids like 6-methylhexadecanoic acid, and its activated form, this compound, remains to be definitively proven.
This guide provides a theoretical framework for the biosynthesis, potential natural sources, and metabolic roles of this compound. Furthermore, it outlines detailed experimental protocols that could be employed for its detection and characterization, aiming to stimulate and support future research in this area.
Proposed Biosynthesis of this compound
The biosynthesis of a mid-chain methyl-branched fatty acid like 6-methylhexadecanoic acid likely follows the general principles of fatty acid synthesis, with modifications to incorporate the methyl group at a specific position. The pathway is proposed to start with a specific primer and involve iterative elongation cycles.
The introduction of a methyl group at an even-numbered carbon position (C-6) suggests a deviation from the typical use of propionyl-CoA as a starter unit, which results in methyl branches at odd-numbered carbons. A plausible mechanism involves the utilization of a specific branched-chain acyl-CoA as a primer by the fatty acid synthase (FAS) complex.
Proposed Biosynthetic Pathway:
-
Primer Selection: The synthesis is likely initiated with a short-chain branched acyl-CoA primer.
-
Condensation: The primer is condensed with malonyl-CoA by a β-ketoacyl-ACP synthase (KAS).
-
Reduction, Dehydration, and Second Reduction: The resulting β-ketoacyl-ACP undergoes a cycle of reduction, dehydration, and a second reduction to form a saturated acyl-ACP, elongated by two carbons.
-
Iterative Elongation: This cycle is repeated multiple times, with each cycle adding two carbons from malonyl-CoA.
-
Chain Termination and Activation: Once the 17-carbon chain of 6-methylhexadecanoic acid is synthesized, it is released from the acyl carrier protein (ACP) by a thioesterase and subsequently activated to this compound by an acyl-CoA synthetase.
Below is a DOT script representation of the proposed biosynthetic pathway.
Proposed biosynthetic pathway for this compound.
Potential Natural Sources and Metabolic Roles
The natural sources of other mid-chain methyl-branched fatty acids, such as 10-methylhexadecanoic acid found in the bacterium 'Candidatus Methylomirabilis oxyfera', provide clues to the potential habitats of organisms that might synthesize this compound.[1] These could include specific niches of bacteria, sponges, or other marine organisms.
Potential Roles:
-
Membrane Fluidity: Incorporation of 6-methylhexadecanoic acid into membrane phospholipids (B1166683) could influence membrane fluidity and permeability, which is critical for adaptation to different environmental conditions.
-
Precursor Molecule: this compound could serve as a precursor for the biosynthesis of other complex lipids or signaling molecules.
-
Energy Storage: Like other fatty acids, it could be a component of triacylglycerols for energy storage.
Experimental Protocols for Detection and Characterization
The detection and characterization of the novel this compound would require a multi-step analytical approach.
Lipid Extraction and Fractionation
-
Homogenization: Homogenize the biological sample (e.g., bacterial cell pellet, tissue) in a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v).
-
Extraction: Perform a Bligh-Dyer or Folch extraction to separate the total lipid extract.
-
Fractionation (Optional): The total lipid extract can be fractionated using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate different lipid classes (e.g., neutral lipids, phospholipids).
Saponification and Derivatization
-
Saponification: Hydrolyze the ester linkages in the lipid extract by heating with an alcoholic solution of a strong base (e.g., KOH in methanol) to release the free fatty acids.
-
Esterification: Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol) or by acidic catalysis (e.g., methanolic HCl).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: Inject the FAMEs mixture into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a biscyanopropyl polysiloxane).
-
Separation: Separate the FAMEs based on their volatility and interaction with the stationary phase. The retention time of the methyl ester of 6-methylhexadecanoic acid would be a key identifier.
-
Mass Spectrometry: As the FAMEs elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The resulting mass spectrum, with its characteristic fragmentation pattern, is used for structural elucidation. The presence of fragments indicating a methyl branch at the C-6 position would be confirmatory.
Below is a DOT script representation of the experimental workflow.
Workflow for the detection of 6-methylhexadecanoic acid.
Quantitative Data Presentation
Should this compound or its corresponding fatty acid be identified, quantitative data would be crucial for understanding its physiological relevance. The following table provides a template for presenting such data.
| Organism/Species | Tissue/Cellular Compartment | Concentration (e.g., nmol/g tissue) | Analytical Method | Reference |
| [Hypothetical Organism] | [e.g., Cell Membrane] | [Value] | [e.g., GC-MS] | [Citation] |
Conclusion
While the natural occurrence of this compound is yet to be confirmed, the vast and underexplored diversity of microbial and marine lipids suggests that its existence is plausible. The theoretical framework and experimental protocols outlined in this guide are intended to provide a roadmap for researchers to investigate this possibility. The discovery of this compound and the elucidation of its biological roles would contribute significantly to our understanding of lipid metabolism and its diversity in nature.
References
6-Methylhexadecanoyl-CoA: A Technical Guide to its Role in Modulating Cell Membrane Fluidity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methylhexadecanoyl-CoA and its role in modulating cell membrane fluidity. As a branched-chain fatty acyl-CoA, this molecule plays a significant role in disrupting the highly ordered packing of saturated fatty acids within the phospholipid bilayer, thereby increasing membrane fluidity. This guide details the biophysical effects of branched-chain fatty acids on membrane properties, outlines experimental protocols for their study, and explores the potential biosynthetic pathways and signaling implications. The information presented is intended to serve as a valuable resource for researchers in cell biology, biochemistry, and drug development investigating the intricate relationship between lipid composition and cellular function.
Introduction
Cell membranes are not static structures but dynamic, fluid mosaics of lipids and proteins. The fluidity of the cell membrane is a critical parameter that influences a vast array of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins.[1] A key determinant of membrane fluidity is the composition of the fatty acyl chains of its constituent phospholipids (B1166683). While unsaturated fatty acids are well-known for their fluidizing effects, branched-chain fatty acids (BCFAs) represent another important class of molecules that modulate membrane biophysics, particularly in prokaryotes.[2][3][4]
This compound is the activated form of 6-methylhexadecanoic acid, a saturated fatty acid with a methyl group at the 6th carbon position. This branching disrupts the tight packing of adjacent acyl chains, leading to an increase in membrane fluidity.[2][4] Understanding the precise role of this compound and other BCFAs is crucial for elucidating the mechanisms of membrane homeostasis and for the development of novel therapeutic strategies that target membrane properties.
Biophysical Effects on Cell Membrane Fluidity
The introduction of a methyl branch into a saturated fatty acyl chain has profound effects on the physical properties of the lipid bilayer. These effects are primarily due to steric hindrance, which prevents the hydrocarbon chains from packing in a highly ordered, crystalline-like state.
Key Biophysical Changes:
-
Reduced Phase Transition Temperature (Tm): The presence of methyl-branched fatty acids lowers the temperature at which the membrane transitions from a gel-like, ordered state to a fluid, liquid-crystalline state.[2][5][6] This is a direct consequence of the disrupted packing of the acyl chains.
-
Decreased Acyl Chain Order: Molecular dynamics simulations have shown that methyl branching leads to a decrease in the order parameters of the acyl chains, indicating a more disordered and fluid membrane core.[2][3][4]
-
Increased Membrane Fluidity: The overall effect of these changes is an increase in membrane fluidity, which can be measured by techniques such as fluorescence anisotropy and Laurdan generalized polarization (GP).[7]
-
Reduced Bilayer Thickness: The kinking of the acyl chain caused by the methyl group can lead to a decrease in the overall thickness of the lipid bilayer.[2][4]
Data Presentation: Effects of Methyl-Branched Fatty Acids on Membrane Properties
While specific quantitative data for 6-methylhexadecanoic acid is limited in the readily available literature, the following table summarizes the general effects observed for analogous methyl-branched fatty acids based on differential scanning calorimetry (DSC) and molecular dynamics simulations.
| Property | Effect of Methyl Branching | Method of Measurement | Reference |
| Phase Transition Temperature (Tm) | Decrease | Differential Scanning Calorimetry (DSC) | [5][6] |
| Transition Enthalpy (ΔH) | Decrease | Differential Scanning Calorimetry (DSC) | [6] |
| Acyl Chain Order | Decrease | Molecular Dynamics Simulations, NMR | [2][3][4] |
| Bilayer Thickness | Decrease | Molecular Dynamics Simulations | [2][4] |
| Membrane Fluidity | Increase | Fluorescence Anisotropy, Laurdan GP |
Biosynthesis and Incorporation into Phospholipids
The synthesis of this compound and its subsequent incorporation into membrane phospholipids is a multi-step enzymatic process.
Biosynthesis of this compound
The biosynthesis of branched-chain fatty acids is initiated from branched-chain amino acid metabolism. The likely biosynthetic pathway for 6-methylhexadecanoic acid involves the use of a branched-chain acyl-CoA primer in fatty acid synthesis.
Caption: Biosynthesis of this compound.
Incorporation into Phospholipids
Once synthesized, this compound can be incorporated into phospholipids through the Lands cycle (remodeling pathway) or the de novo Kennedy pathway. The primary mechanism involves the acylation of a lysophospholipid by an acyl-CoA:lysophospholipid acyltransferase (LPLAT).
Caption: Incorporation of this compound into phospholipids.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its effects on membrane fluidity.
Enzymatic Synthesis of this compound
This protocol is adapted from methods for the synthesis of other fatty acyl-CoAs using an acyl-CoA synthetase.
Materials:
-
6-methylhexadecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (commercially available or purified)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Radiolabeled 6-methylhexadecanoic acid (e.g., [³H] or [¹⁴C]-labeled) for quantification
Procedure:
-
Substrate Preparation: Prepare a stock solution of 6-methylhexadecanoic acid (and its radiolabeled counterpart) complexed to BSA in the reaction buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, and the 6-methylhexadecanoic acid-BSA complex.
-
Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., perchloric acid) to precipitate the protein.
-
Purification and Quantification: The synthesized this compound can be purified by HPLC. If a radiolabeled substrate was used, the amount of product can be quantified by scintillation counting after separation from the unreacted fatty acid.[8]
Preparation of Liposomes Containing 6-Methylhexadecanoic Acid
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing phospholipids with 6-methylhexadecanoic acid.
Materials:
-
Phospholipid(s) of choice (e.g., DPPC, POPC)
-
Phospholipid containing 6-methylhexadecanoic acid (either synthesized in-house or commercially sourced if available)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the desired lipids in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of the branched-chain phospholipid should be varied to study its effect.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask and hydrate (B1144303) the lipid film by gentle agitation at a temperature above the phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To form LUVs, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size.
Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in turn reflects the packing of lipid acyl chains.
Materials:
-
Liposomes (prepared as in section 4.2)
-
Laurdan stock solution (in ethanol (B145695) or DMSO)
-
Spectrofluorometer with polarization capabilities
Procedure:
-
Laurdan Labeling: Add a small aliquot of the Laurdan stock solution to the liposome (B1194612) suspension to achieve a final lipid-to-probe ratio of approximately 500:1.
-
Incubation: Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the liposomes.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 350 nm.
-
Record the emission intensities at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).
-
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) Higher GP values indicate a more ordered (less fluid) membrane, while lower GP values indicate a more disordered (more fluid) membrane.[6][7]
Caption: Experimental workflow for Laurdan GP measurement.
Signaling and Regulatory Roles
While a direct signaling pathway initiated by this compound has not been definitively established, emerging evidence suggests that branched-chain fatty acids and their metabolites can influence cellular signaling and gene expression.
Potential Roles:
-
Modulation of Membrane Protein Function: Changes in membrane fluidity can alter the conformation and activity of integral membrane proteins, such as ion channels and receptors.[1]
-
Influence on Lipid Raft Stability: By altering the packing of surrounding lipids, branched-chain fatty acids may influence the formation and stability of lipid rafts, which are important signaling platforms.
-
Transcriptional Regulation: Acyl-CoAs can act as signaling molecules that regulate the activity of transcription factors involved in lipid metabolism.[9][10] It is plausible that this compound could influence the expression of genes involved in fatty acid synthesis and oxidation.
-
Metabolites as Signaling Molecules: Metabolites derived from branched-chain amino acids have been shown to regulate G protein signaling.[11] It is possible that metabolites of 6-methylhexadecanoic acid could also have signaling functions.
Conclusion
This compound, as a representative of methyl-branched fatty acyl-CoAs, plays a crucial role in modulating the physical properties of cell membranes. Its ability to increase membrane fluidity by disrupting the packing of saturated acyl chains has significant implications for a wide range of cellular functions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the specific roles of this compound and other branched-chain fatty acids in cellular physiology and disease. Future studies focusing on quantitative analysis of its effects on membrane biophysics and the elucidation of its potential signaling pathways will be critical for a complete understanding of its biological significance.
References
- 1. Dietary fatty acids and membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mpikg.mpg.de [mpikg.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and dynamics of polyunsaturated hydrocarbon chains in lipid bilayers – significance for GPCR function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organelle-targeted Laurdans measure heterogeneity in subcellular membranes and their responses to saturated lipid stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Characterization of 6-Methylhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 6-Methylhexadecanoyl-CoA is not extensively available in public literature. The information presented in this guide, including quantitative data and experimental protocols, is largely inferred from the established principles of acyl-CoA analysis and data from structurally similar long-chain and branched-chain fatty acyl-CoAs. This document serves as a comprehensive theoretical framework and practical guide for researchers embarking on the characterization of this compound.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A molecule. As an activated form of 6-methylhexadecanoic acid, it is presumed to be an intermediate in fatty acid metabolism, potentially involved in pathways that handle branched-chain fatty acids. Understanding its structure is crucial for elucidating its biological functions, identifying its role in metabolic pathways, and for the development of targeted therapeutics in areas such as metabolic disorders and oncology. This guide provides a comprehensive overview of the methodologies and expected results for the structural characterization of this compound.
Predicted Chemical and Physical Properties
The fundamental properties of this compound can be predicted based on its constituent parts: a C17 branched fatty acid and Coenzyme A.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C38H68N7O17P3S | Based on the structure of Coenzyme A and a C17H34O acyl group. |
| Molecular Weight | 1019.98 g/mol | Calculated from the molecular formula. |
| Monoisotopic Mass | 1019.3602 g/mol | Calculated from the most abundant isotopes. |
| General Appearance | White to off-white solid | Typical appearance of purified long-chain acyl-CoAs.[1][2][3] |
| Solubility | Soluble in aqueous buffers and polar organic solvents like methanol (B129727). | General solubility of acyl-CoAs. |
| Stability | Prone to hydrolysis, especially at non-neutral pH. Best stored at low temperatures (-20°C or below) in slightly acidic or neutral aqueous buffers. | General stability characteristics of acyl-CoAs.[4] |
Core Structural Characterization Techniques
A multi-faceted approach employing mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the unambiguous structural elucidation of this compound.
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for identifying and quantifying acyl-CoAs from complex biological matrices.[4][5][6]
3.1.1. Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for key ions of this compound.
| Ion Type | Predicted m/z | Fragmentation Details |
| [M+H]+ | 1020.3675 | The protonated parent molecule. |
| [M+2H]2+ | 510.6879 | The doubly protonated parent molecule. |
| Characteristic Fragment 1 | 507.0 | Corresponds to the phosphopantetheine moiety resulting from the cleavage of the pyrophosphate bond. This is a hallmark fragment for all acyl-CoAs.[7] |
| Characteristic Fragment 2 | 428.0365 | A common fragment ion of the adenosine-3',5'-diphosphate portion of Coenzyme A.[7] |
| Acylium Ion | 255.2682 | C17H35O+, representing the 6-methylhexadecanoyl acyl group. |
3.1.2. Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of long-chain fatty acyl-CoAs.[4][6]
Objective: To separate this compound from other metabolites and obtain its mass spectrum and fragmentation pattern.
Materials:
-
Sample containing this compound (e.g., cell lysate, purified compound)
-
Acetonitrile, methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
C18 reverse-phase HPLC column (e.g., Phenomenex Luna C18)[4]
-
High-resolution tandem mass spectrometer (e.g., Q-Exactive, Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
For biological samples, perform an extraction with a solvent mixture such as 80% methanol in water to precipitate proteins and extract acyl-CoAs.[4]
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol with 5 mM ammonium acetate).
-
-
Liquid Chromatography:
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.[4]
-
Mobile Phase B: Methanol.[4]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoA. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 95-5% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan (MS1): Scan a mass range that includes the predicted m/z of the parent ion (e.g., m/z 400-1200).
-
Tandem MS (MS/MS): Select the predicted parent ion (m/z 1020.37) for collision-induced dissociation (CID). Acquire product ion spectra to observe the characteristic fragments.
-
3.1.3. Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than MS, NMR provides detailed information about the carbon-hydrogen framework of the molecule. Due to the complexity of the Coenzyme A moiety, 2D NMR techniques would be necessary for full assignment.
3.2.1. Predicted ¹H and ¹³C NMR Chemical Shifts
The following table provides predicted chemical shifts for the unique methyl group in the acyl chain. Full spectral prediction is complex, but these key signals would be of primary interest.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Rationale |
| ¹H | -CH₃ at C6 | ~0.8-0.9 (doublet) | Typical chemical shift for a methyl group on a saturated alkyl chain. |
| ¹H | -CH- at C6 | ~1.3-1.5 (multiplet) | Methine proton adjacent to a methyl group. |
| ¹³C | -CH₃ at C6 | ~19-23 | Characteristic chemical shift for a methyl group in a long alkyl chain. |
| ¹³C | -CH- at C6 | ~32-36 | Characteristic chemical shift for a methine carbon in a long alkyl chain. |
3.2.2. Experimental Protocol: NMR Spectroscopy
Objective: To confirm the presence and position of the methyl branch on the hexadecanoyl chain.
Materials:
-
Purified this compound (high concentration required, typically >1 mg)
-
D₂O or other deuterated solvent
-
NMR spectrometer (≥500 MHz recommended for resolution)
Procedure:
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (optional but recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings and trace the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which would be crucial for confirming the position of the methyl group relative to the thioester linkage.
-
3.2.3. Logical Flow for NMR-based Structure Confirmation
Caption: Logical workflow for NMR-based structural confirmation.
Biological Context and Significance
While the precise biological role of this compound is not well-documented, its structure suggests involvement in pathways analogous to those for other branched-chain fatty acids. These can originate from the metabolism of branched-chain amino acids or from dietary sources. Such molecules can be substrates for enzymes in fatty acid oxidation or can be incorporated into complex lipids, influencing membrane fluidity and signaling. The biosynthesis of some insect cuticular hydrocarbons involves methyl-branched fatty acyl-CoA precursors, suggesting a potential role in specialized lipid synthesis.[8]
Conclusion
The structural characterization of this compound requires a systematic application of modern analytical techniques, primarily high-resolution mass spectrometry and NMR spectroscopy. Although direct experimental data is sparse, a robust analytical framework can be built upon the well-established methodologies for other long-chain and branched-chain acyl-CoAs. The data and protocols presented in this guide provide a solid foundation for researchers to identify, quantify, and structurally elucidate this molecule, paving the way for a deeper understanding of its metabolic significance.
References
- 1. ketohexanoyl-CoA | C27H44N7O18P3S | CID 440610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanoyl-CoA | C27H46N7O17P3S | CID 449118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. palmitoyl CoA | C37H66N7O17P3S | CID 644109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Metabolic Fate of 6-Methylhexadecanoyl-CoA in Prokaryotes: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the metabolic fate of 6-Methylhexadecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA, in prokaryotic systems. It details the biosynthetic pathway originating from branched-chain amino acid metabolism and explores the putative degradation pathway via a modified β-oxidation cycle. This document synthesizes current knowledge, presents available quantitative data, outlines detailed experimental protocols for studying its metabolism, and provides visual representations of the key metabolic pathways. This guide is intended to be a valuable resource for researchers investigating bacterial lipid metabolism, identifying novel antibiotic targets, and developing new bioproducts.
Introduction
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, particularly Gram-positive bacteria, where they can comprise a significant portion of the total fatty acid content.[1][2][3] These lipids play a crucial role in maintaining membrane fluidity and function, especially in response to environmental stressors such as temperature changes.[4] BCFAs are categorized into two primary series: iso- and anteiso-branched-chain fatty acids.[2][3]
This compound is the activated form of 6-methylhexadecanoic acid, an anteiso-C17:0 fatty acid. The "anteiso" designation indicates that the methyl branch is located on the antepenultimate (third from the end) carbon of the fatty acid chain. This guide focuses on the metabolic journey of this compound in prokaryotes, from its synthesis to its catabolism. Understanding these pathways is critical for several reasons. The enzymes involved in BCFA metabolism are potential targets for novel antimicrobial agents, as these pathways are essential for many pathogenic bacteria but absent in humans.[5] Furthermore, manipulating these pathways could enable the microbial production of specialty chemicals.
This document will provide a detailed examination of the biosynthetic and degradative pathways of this compound, present relevant quantitative data, offer detailed experimental protocols for its study, and use visualizations to clarify complex metabolic processes.
Biosynthesis of this compound
The biosynthesis of anteiso-branched-chain fatty acids, including 6-methylhexadecanoic acid, is initiated with a branched-chain acyl-CoA primer derived from amino acid catabolism.[6][7] For anteiso fatty acids with an odd number of carbons, such as the C17 fatty acid , the precursor is isoleucine.[8] The synthesis proceeds via the bacterial type II fatty acid synthesis (FASII) pathway.[9][10]
The key steps in the biosynthesis of this compound are as follows:
-
Precursor Formation: The process begins with the branched-chain amino acid L-isoleucine. A branched-chain amino acid transaminase (BCAT) converts L-isoleucine to α-keto-β-methylvalerate.[4][6]
-
Primer Synthesis: The α-keto-β-methylvalerate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form 2-methylbutyryl-CoA.[4][7][8] This molecule serves as the primer for the synthesis of odd-numbered anteiso fatty acids.
-
Initiation of Fatty Acid Synthesis: The 2-methylbutyryl-CoA primer is condensed with malonyl-ACP by β-ketoacyl-ACP synthase III (FabH).[7][9][10] This is a critical step that initiates the fatty acid synthesis process.
-
Elongation Cycles: The resulting β-ketoacyl-ACP undergoes cycles of reduction, dehydration, and a second reduction, catalyzed by β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI), respectively.[9][10] Each cycle adds two carbons from malonyl-ACP. For the synthesis of a C17 fatty acid from a C5 primer, six elongation cycles are required.
-
Activation: The final product, 6-methylhexadecanoic acid, is then activated to this compound by an acyl-CoA synthetase.
Degradation of this compound
The degradation of fatty acids in prokaryotes primarily occurs through the β-oxidation pathway, which sequentially shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[11][12] The presence of a methyl branch on the carbon chain of this compound complicates this process, as standard β-oxidation enzymes may be sterically hindered.
While the specific degradation pathway for this compound has not been explicitly elucidated, a putative pathway can be proposed based on the known mechanisms for the degradation of other branched-chain fatty acids. The methyl group at the C6 position does not block the initial cycles of β-oxidation.
Proposed Degradation Pathway:
-
Initial β-Oxidation Cycles: this compound (C17) can undergo two standard cycles of β-oxidation. This would involve the canonical enzymes: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.[12] These two cycles would release two molecules of acetyl-CoA and result in 2-methyltridecanoyl-CoA (a C13 intermediate).
-
Handling of the Methyl Branch: At this stage, the methyl group is at the β-position (C2), which blocks the action of acyl-CoA dehydrogenase. Prokaryotes have evolved strategies to overcome such blocks. One possibility is the involvement of an α-oxidation pathway, which removes a single carbon from the carboxyl end.[13][14] However, α-oxidation is typically associated with fatty acids that have a methyl group at the β-carbon from the outset, such as phytanic acid.[13] Another possibility is the involvement of enzymes that can handle the branched intermediate.
-
Propionyl-CoA Formation: After several more cycles of β-oxidation, the final round would yield acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be metabolized through various pathways, such as the methylcitrate cycle or the methylmalonyl-CoA pathway, eventually entering the TCA cycle.[15]
Some bacteria, like Rhodococcus, are known to degrade branched-chain alkanes and may possess specialized enzymes for handling methyl branches.[15][16] It is plausible that similar enzymes are involved in the degradation of this compound.
Quantitative Data
Specific quantitative data on the metabolism of this compound, such as enzyme kinetic parameters or intracellular concentrations, are scarce in the literature. However, studies on the overall fatty acid composition of various prokaryotes provide insights into the relative abundance of anteiso-C17:0 fatty acids under different conditions.
| Organism | Condition | Change in anteiso-C17:0 Abundance | Reference |
| Bacillus subtilis | Sporulation vs. non-sporulation | The relative concentration of branched-chain acyl-CoA esters differs markedly between sporulating and non-sporulating cells. | [7] |
| Bacillus subtilis | Biofilm development | Transition from fatty acid synthesis to degradation is observed during biofilm development. | [17] |
| Rhodococcus opacus PD630 | Growth on hexadecane | Palmitic acid (C16:0) is the predominant fatty acid. | [16] |
| Rhodococcus opacus PD630 | Growth on odd-numbered organic acids | Increase in the fraction of odd-numbered fatty acids (C15 and C17). | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
Analysis of Acyl-CoA Esters by LC-MS/MS
This protocol describes the extraction and analysis of this compound and other acyl-CoA species from bacterial cells.
1. Acyl-CoA Extraction:
-
Harvest bacterial cells (e.g., from a 50 mL culture in mid-log phase) by centrifugation at 4,000 x g for 10 min at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in 1 mL of an ice-cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol/water).[9]
-
Lyse the cells by bead beating or sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 10 min at 4°C to pellet cell debris.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., 200 µL of water).[18]
2. LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer coupled to a UHPLC system.
-
Separate the acyl-CoAs on a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detect this compound using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in positive ion mode. The precursor ion will be the [M+H]⁺ ion of this compound, and characteristic product ions will result from the fragmentation of the coenzyme A moiety (e.g., m/z 428.0365).[18]
Analysis of Fatty Acid Composition by GC-MS (FAME Analysis)
This protocol is for the analysis of the total fatty acid profile of bacterial cells, including 6-methylhexadecanoic acid, after conversion to fatty acid methyl esters (FAMEs).
1. Saponification and Methylation:
-
Harvest and wash bacterial cells as described above.
-
Add 1 mL of saponification reagent (e.g., 45g NaOH, 150ml methanol, 150ml distilled water) to the cell pellet.[1]
-
Heat at 100°C for 30 minutes, with vortexing every 5-10 minutes.
-
Cool the tubes and add 2 mL of methylation reagent (e.g., 325ml 6.0N HCl, 275ml methanol).[1]
-
Heat at 80°C for 10 minutes.
2. Extraction:
-
Cool the tubes and add 1.25 mL of extraction solvent (e.g., 1:1 methyl-tert-butyl ether/hexane).
-
Mix by gentle inversion for 10 minutes.
-
Remove the aqueous (lower) phase.
-
Wash the organic phase with 3 mL of a base wash solution (e.g., 10.8g NaOH in 900ml distilled water).[1]
-
Transfer the upper organic phase containing the FAMEs to a GC vial.
3. GC-MS Analysis:
-
Inject 1 µL of the sample into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., HP-5ms).
-
Employ a temperature gradient to separate the FAMEs (e.g., initial temperature of 100°C, ramp to 250°C).[19]
-
Identify 6-methylhexadecanoic acid methyl ester by its mass spectrum and retention time compared to a standard.
Heterologous Expression and Purification of a Candidate Enzyme
This protocol provides a general framework for expressing and purifying a candidate enzyme (e.g., a branched-chain acyl-CoA dehydrogenase) from E. coli.
1. Cloning and Transformation:
-
Amplify the gene encoding the target enzyme from the prokaryotic genome of interest.
-
Clone the gene into an E. coli expression vector (e.g., pET vector series) with an affinity tag (e.g., His-tag).
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[20][21]
2. Protein Expression:
-
Grow the transformed E. coli in a suitable medium (e.g., LB or TB) with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein expression.[20]
3. Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column to remove non-specifically bound proteins.
-
Elute the target protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
-
Further purify the protein by size-exclusion chromatography if necessary.
Enzyme Assay for Acyl-CoA Dehydrogenase Activity
This protocol describes a spectrophotometric assay to measure the activity of a purified acyl-CoA dehydrogenase using an artificial electron acceptor.
1. Assay Principle:
-
The activity of acyl-CoA dehydrogenase can be measured by monitoring the reduction of an artificial electron acceptor that changes its absorbance upon reduction. Ferricenium hexafluorophosphate (B91526) is a suitable acceptor for this purpose.[22]
2. Assay Components:
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.6).
-
Substrate: this compound.
-
Electron acceptor: Ferricenium hexafluorophosphate.
-
Purified enzyme.
3. Procedure:
-
In a cuvette, combine the assay buffer, ferricenium hexafluorophosphate, and the purified enzyme.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the decrease in absorbance of the ferricenium ion at a specific wavelength (e.g., 300 nm) over time using a spectrophotometer.
-
Calculate the enzyme activity from the linear rate of absorbance change, using the extinction coefficient of the electron acceptor.
Conclusion and Future Directions
The metabolic fate of this compound in prokaryotes is a central aspect of branched-chain fatty acid metabolism. Its biosynthesis is well-integrated with amino acid catabolism, utilizing the FASII pathway for elongation. The degradation is presumed to follow a modified β-oxidation pathway, although the specific enzymes responsible for handling the methyl branch require further investigation.
Future research should focus on:
-
Identification and characterization of the specific enzymes involved in the degradation of this compound and other anteiso-fatty acids. This includes enzymes that can bypass the methyl-branched intermediates.
-
Quantitative metabolic flux analysis to determine the flow of carbon through these pathways under various physiological conditions.
-
Elucidation of the regulatory networks that control the synthesis and degradation of branched-chain fatty acids in response to environmental cues.
A deeper understanding of these metabolic pathways will not only enhance our fundamental knowledge of bacterial physiology but also open new avenues for the development of targeted therapeutics and novel biotechnological applications.
References
- 1. gcms.cz [gcms.cz]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exogenous Fatty Acid Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 14. microbenotes.com [microbenotes.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heterologous protein expression in E. coli [protocols.io]
- 21. Heterologous protein expression in E. coli [protocols.io]
- 22. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Enzymes in 6-Methylhexadecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of 6-Methylhexadecanoyl-CoA, a branched-chain fatty acid. The metabolism of such fatty acids is a critical area of study, with implications for several metabolic disorders. This document details the enzymatic pathway, presents available quantitative data, outlines detailed experimental protocols, and provides visualizations of the metabolic and experimental workflows.
Executive Summary
The metabolism of this compound, a C17 branched-chain fatty acyl-CoA, primarily proceeds via the peroxisomal alpha-oxidation pathway. This pathway is essential for the degradation of 3-methyl-branched fatty acids that cannot be processed by the standard beta-oxidation machinery due to the presence of a methyl group at the β-carbon, which would otherwise block the dehydrogenation step[1]. The core enzymatic cascade involves the sequential action of Acyl-CoA Synthetase, Phytanoyl-CoA Dioxygenase (PHYH), 2-Hydroxyacyl-CoA Lyase (HACL1), and a peroxisomal Aldehyde Dehydrogenase. The resulting (2S)-2-methylpentadecanoyl-CoA is then a substrate for the peroxisomal beta-oxidation pathway. Deficiencies in these enzymes can lead to the accumulation of branched-chain fatty acids, resulting in severe neurological and metabolic disorders.
The Core Metabolic Pathway of this compound
The degradation of this compound is a multi-step process localized within the peroxisome[2][3]. The initial steps involve the removal of a single carbon atom from the carboxyl end, followed by standard beta-oxidation.
Step 1: Activation to this compound
Prior to entering the oxidative pathway, 6-methylhexadecanoic acid must be activated to its CoA thioester, this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL). While the specific ACSL isoform with the highest affinity for 6-methylhexadecanoic acid is not definitively established, ACSL6 is known to be required for the retention and metabolism of other long-chain polyunsaturated fatty acids in the brain[4][5].
Step 2: α-Hydroxylation by Phytanoyl-CoA Dioxygenase (PHYH)
The first committed step of the alpha-oxidation pathway is the hydroxylation of the α-carbon of the fatty acyl-CoA. Phytanoyl-CoA Dioxygenase (PHYH), also known as phytanoyl-CoA hydroxylase, catalyzes the conversion of 3-methyl-branched acyl-CoAs to their 2-hydroxy derivatives[6]. This enzyme is active towards 3-methylhexadecanoyl-CoA, a structural isomer of the initial metabolite of this compound, indicating its role in this pathway[6]. The reaction requires Fe(II) and 2-oxoglutarate as co-substrates[7].
Step 3: Cleavage by 2-Hydroxyacyl-CoA Lyase (HACL1)
The resulting 2-hydroxy-3-methylhexadecanoyl-CoA is then cleaved by 2-Hydroxyacyl-CoA Lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme[8][9]. This reaction yields formyl-CoA and a C15 aldehyde, 2-methylpentadecanal[8][9][10]. HACL1 has been shown to act on 2-hydroxy-3-methylhexadecanoyl-CoA[8][9].
Step 4: Oxidation by Aldehyde Dehydrogenase
The 2-methylpentadecanal (B1254879) is subsequently oxidized to its corresponding carboxylic acid, 2-methylpentadecanoic acid, by a peroxisome-associated aldehyde dehydrogenase (ALDH) in an NAD+-dependent reaction[10][11]. While several ALDHs exist, the specific isoform responsible for this conversion in the peroxisome is not fully characterized, though peroxisomes are known to contain ALDH activity that prefers aliphatic aldehydes[11].
Step 5: Activation and β-Oxidation of 2-Methylpentadecanoyl-CoA
Finally, 2-methylpentadecanoic acid is activated to (2S)-2-methylpentadecanoyl-CoA and enters the peroxisomal beta-oxidation pathway. This pathway involves a distinct set of enzymes compared to mitochondrial beta-oxidation and is mediated by the peroxisomal protein acyl-CoA oxidase 2 (ACOX2) for branched-chain fatty acids[12].
Quantitative Data on Core Enzymes
Quantitative data for the enzymes involved in this compound metabolism is limited. The following tables summarize the available kinetic parameters, primarily derived from studies on analogous substrates.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Source |
| HACL1 | 2-hydroxy-3-methylhexadecanoyl-CoA | 15 | Not Reported | Not Reported | [8] |
| Human ALDH1 | Benzaldehyde | 0.25 - 4.8 | 0.34 - 2.4 | Not Reported | [13] |
| Human ALDH2 | Benzaldehyde | <0.15 - 0.74 | 0.039 - 0.51 | Not Reported | [13] |
Table 1: Michaelis-Menten Constants and Maximum Velocities.
| Enzyme | Tissue/Cell Line | Expression Level/Activity | Condition | Source |
| PHYH | COS-1 cells | Up to 4-fold increase in activity | Grown in presence of phytanic acid | [14] |
| HACL1 | Human Embryonic Kidney Cells | 0.771 ± 0.095 mU/mg protein | Transfected with HACL1 | [8] |
| ACOX2 | Brown Adipose Tissue | Upregulated | Cold exposure | [12] |
Table 2: Enzyme Expression and Activity Levels.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound metabolism.
Heterologous Expression and Purification of Human PHYH and HACL1
Objective: To produce recombinant human PHYH and HACL1 for in vitro characterization.
Protocol:
-
Cloning: The open reading frames of human PHYH and HACL1 are cloned into a suitable expression vector, such as a pET vector for E. coli expression or a pcDNA vector for mammalian cell expression, often with an N- or C-terminal purification tag (e.g., polyhistidine-tag)[6][15].
-
Expression in E. coli:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Expression in Mammalian Cells (e.g., HEK293T):
-
Transfect the expression vector into HEK293T cells using a suitable transfection reagent.
-
Harvest the cells 48-72 hours post-transfection[16].
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM Imidazole, protease inhibitors) and lyse the cells by sonication or using a homogenizer[17][18].
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Wash the column with wash buffer (lysis buffer with a lower concentration of imidazole).
-
Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole).
-
Perform size-exclusion chromatography for further purification if necessary[17].
-
In Vitro Assay for Phytanoyl-CoA Dioxygenase (PHYH) Activity
Objective: To measure the enzymatic activity of PHYH using a synthetic substrate.
Materials:
-
Purified recombinant PHYH
-
Phytanoyl-CoA or 3-methylhexadecanoyl-CoA (substrate)
-
2-oxoglutarate
-
FeSO4
-
Ascorbate
-
ATP or GTP
-
MgCl2
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, 2-oxoglutarate, FeSO4, ascorbate, ATP or GTP, and MgCl2[6].
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate (phytanoyl-CoA or 3-methylhexadecanoyl-CoA) and the purified PHYH enzyme.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by adding a strong acid (e.g., HCl).
-
Analyze the formation of the 2-hydroxy product by methods such as HPLC or mass spectrometry[19].
In Vitro Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity
Objective: To measure the enzymatic activity of HACL1.
Materials:
-
Purified recombinant HACL1
-
2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA (radiolabeled substrate)
-
Thiamine pyrophosphate (TPP)
-
MgCl2
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., 50 mM Tris buffer, pH 7.5)
Protocol:
-
Prepare a reaction medium containing Tris buffer, BSA, MgCl2, and TPP[2].
-
Add the radiolabeled substrate, 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA.
-
Initiate the reaction by adding the purified HACL1 enzyme.
-
Incubate at 37°C.
-
The reaction produces [14C]formyl-CoA, which is readily hydrolyzed to [14C]formate. The amount of [14C]formate can be quantified by measuring the released 14CO2 after acidification and trapping, followed by scintillation counting[2].
Assay for Peroxisomal Aldehyde Dehydrogenase Activity
Objective: To measure the activity of aldehyde dehydrogenase on 2-methyl-branched aldehydes.
Materials:
-
Peroxisomal fraction or purified enzyme
-
2-methylpentadecanal (substrate)
-
NAD+
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0)
-
A colorimetric or fluorometric probe for NADH detection
Protocol:
-
Prepare a reaction mixture containing the reaction buffer and NAD+.
-
Add the substrate, 2-methylpentadecanal.
-
Initiate the reaction by adding the enzyme source (peroxisomal fraction or purified ALDH).
-
The reaction is monitored by measuring the increase in absorbance or fluorescence due to the production of NADH. This can be done directly at 340 nm or through a coupled reaction where NADH reduces a probe to a colored or fluorescent product[20][21].
Mandatory Visualizations
Metabolic Pathway of this compound
Metabolism of this compound via alpha- and beta-oxidation.
Experimental Workflow for HACL1 Activity Assay
Workflow for the in vitro activity assay of 2-Hydroxyacyl-CoA Lyase (HACL1).
Conclusion
The metabolism of this compound is a specialized peroxisomal process crucial for the degradation of certain branched-chain fatty acids. The core enzymes—Acyl-CoA Synthetase, PHYH, HACL1, and a peroxisomal ALDH—work in concert to prepare the molecule for subsequent beta-oxidation. While the overall pathway is understood, further research is needed to elucidate the specific enzyme kinetics with this compound and its metabolites, as well as the precise identity of all involved enzyme isoforms. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important metabolic pathway and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxisomal regulation of redox homeostasis and adipocyte metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase 6 regulates long-chain polyunsaturated fatty acid composition of membrane phospholipids in spermatids and supports normal spermatogenic processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 8. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of a 2-methyl-branched fatty aldehyde during peroxisomal alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome-associated aldehyde dehydrogenase in normal rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal metabolism of branched fatty acids regulates energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Heterologous expression and purification of recombinant human protoporphyrinogen oxidase IX: A comparative study | PLOS One [journals.plos.org]
- 17. protocols.io [protocols.io]
- 18. Heterologous expression and purification of recombinant human protoporphyrinogen oxidase IX: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural determinants of substrate specificity in aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Multi-Methyl Branched Acyl-CoAs in Mycobacterium tuberculosis Sulfolipid-1 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell envelope of Mycobacterium tuberculosis (Mtb) is a complex and dynamic structure, rich in unique lipids that are crucial for the bacterium's survival, pathogenesis, and resistance to antibiotics. Among these, the sulfolipids (SLs), particularly sulfolipid-1 (SL-1), have been a subject of intense research due to their immunomodulatory properties and potential role in virulence. The biosynthesis of SL-1 involves a series of enzymatic steps, including the synthesis and transfer of complex, multi-methyl branched fatty acids. While the term "6-methylhexadecanoyl-CoA" represents a class of methyl-branched fatty acyl-CoAs, the actual acyl components of SL-1 are the more complex phthioceranic and hydroxyphthioceranic acids. This technical guide provides an in-depth overview of the biosynthesis of these crucial lipid components and their incorporation into SL-1, with a focus on the enzymes involved, relevant quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to Sulfolipid-1 and its Acyl Components
Sulfolipid-1 (SL-1) is a prominent glycolipid found in the cell wall of pathogenic mycobacteria. Structurally, it is a tetra-acylated trehalose-2-sulfate. The acyl groups are a combination of a straight-chain fatty acid (typically palmitate or stearate) and three multi-methyl-branched fatty acids known as phthioceranic and hydroxyphthioceranic acids.[1] These complex fatty acids are synthesized by the polyketide synthase Pks2.[2] The biosynthesis of SL-1 is a multi-step process involving several key enzymes that catalyze the synthesis of the trehalose-2-sulfate core, the generation of the specific acyl chains, and their sequential transfer to the trehalose (B1683222) backbone.
The Sulfolipid-1 Biosynthetic Pathway
The synthesis of SL-1 is a sequential process initiated by the sulfation of trehalose, followed by a series of acylation and transport steps.
Key Enzymes and their Roles
The biosynthesis of SL-1 is orchestrated by a dedicated set of enzymes:
-
Stf0: A sulfotransferase that initiates the pathway by sulfating trehalose to form trehalose-2-sulfate (T2S).[3]
-
Pks2: A polyketide synthase responsible for the synthesis of the multi-methyl-branched phthioceranic and hydroxyphthioceranic acids from methylmalonyl-CoA.[2] Disruption of the pks2 gene results in the complete inability to produce these specific fatty acids and, consequently, a failure to synthesize SL-1.[2]
-
PapA2: An acyltransferase that catalyzes the transfer of a palmitoyl (B13399708) or stearoyl group to the 2'-position of T2S, forming the intermediate SL659.[3]
-
PapA1: Another essential acyltransferase that transfers a (hydroxy)phthioceranoyl group from Pks2 to SL659, generating the di-acylated intermediate SL1278.[3]
-
MmpL8: A membrane protein belonging to the MmpL (Mycobacterial membrane protein Large) family, which is crucial for the transport of SL1278 across the inner membrane.[4][5] Mutants lacking mmpL8 accumulate SL1278 intracellularly and do not produce mature SL-1 on the cell surface.[4][5]
-
Chp1 and Sap: A membrane-associated acyltransferase (Chp1) and an integral membrane protein (Sap) that are involved in the final acylation steps to produce the mature tetra-acylated SL-1.[6]
Signaling Pathway Diagram
The following diagram illustrates the biosynthetic pathway of Sulfolipid-1.
Caption: Biosynthetic pathway of Sulfolipid-1 in M. tuberculosis.
Quantitative Data on SL-1 Biosynthesis
Quantitative analysis of enzyme kinetics and lipid abundance in wild-type and mutant strains provides crucial insights into the regulation and bottlenecks of the SL-1 biosynthetic pathway.
Enzyme Kinetic Parameters
The acyltransferases PapA1 and PapA2 have been characterized in vitro, and their kinetic parameters provide a measure of their substrate affinity and catalytic efficiency.
| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| PapA2 | Palmitoyl-CoA | 2.5 ± 0.4 | 1.0 ± 0.03 | 6.7 x 103 | [3] |
| T2S | 430 ± 70 | 1.0 ± 0.08 | 39 | [3] | |
| PapA1 | Palmitoyl-CoA | 120 ± 20 | 0.03 ± 0.001 | 4.2 | [3] |
| SL659 | - | - | - | [3] |
Note: The Km for SL659 with PapA1 could not be determined due to substrate inhibition. The physiological acyl donor for PapA1 is the Pks2-bound (hydroxy)phthioceranoyl group, not free palmitoyl-CoA.[3]
Sulfolipid Abundance in Mutant Strains
Genetic disruption of the SL-1 biosynthetic pathway leads to predictable changes in the lipid profile of M. tuberculosis.
| Mtb Strain | Relevant Gene | SL-1 Abundance (relative to Wild-Type) | Accumulated Intermediate | Reference |
| Wild-Type | - | 100% | - | [7] |
| Δpks2 | pks2 | Absent | None | [2][7] |
| ΔmmpL8 | mmpL8 | Absent | SL1278 | [4][5][7] |
| PDIM synthesis mutants | fadD26, fadD28, mas, tesA | 2-3 fold increase | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study SL-1 biosynthesis.
Lipid Extraction from M. tuberculosis
Objective: To extract total lipids from M. tuberculosis for subsequent analysis.
Protocol 1: Chloroform (B151607)/Methanol Extraction [7]
-
Grow M. tuberculosis strains to the desired growth phase in appropriate liquid media (e.g., Middlebrook 7H9).
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., PBS).
-
Resuspend the cell pellet in a 1:1 (v/v) mixture of chloroform and methanol.
-
Incubate the suspension overnight at room temperature with gentle agitation.
-
Pellet the cell debris by centrifugation.
-
Carefully collect the supernatant containing the total lipid extract.
-
Dry the lipid extract under a stream of nitrogen and store at -20°C until further analysis.
Protocol 2: Hexane (B92381) Extraction for Surface Lipids [7]
-
Follow steps 1-3 from Protocol 1.
-
Resuspend the cell pellet in hexane.
-
Vortex briefly and incubate for a short period (e.g., 1 hour) at room temperature.
-
Pellet the cells by centrifugation.
-
Collect the hexane supernatant, which contains the surface-extractable lipids.
-
Dry the extract under nitrogen and store at -20°C.
Thin-Layer Chromatography (TLC) Analysis of Sulfolipids
Objective: To separate and visualize sulfolipids from a total lipid extract.
Materials:
-
Silica (B1680970) gel 60 TLC plates
-
TLC developing tank
-
Solvent system: A two-step development is often used for better separation.
-
Solvent 1: Chloroform:Methanol:Acetic Acid:Water (95:1:5:0.3, v/v/v/v)
-
Solvent 2: Chloroform:Acetone:Methanol:Water:Acetic Acid (158:83:1:6:32, v/v/v/v/v)
-
-
Visualization reagent: 50% ethanolic sulfuric acid
-
Heat gun
Procedure:
-
Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a silica gel 60 TLC plate.
-
Place the TLC plate in a developing tank containing Solvent 1 and allow the solvent front to migrate to a defined height (e.g., 20 cm).
-
Remove the plate from the tank and dry it thoroughly.
-
Place the dried plate in a second developing tank containing Solvent 2 and allow the solvent front to migrate to a different defined height (e.g., 15 cm).
-
Remove the plate and dry it completely.
-
Spray the plate evenly with 50% ethanolic sulfuric acid.
-
Heat the plate with a heat gun to char the lipids and visualize the separated spots. Sulfolipids will appear as dark spots.
Generation of Gene Knockout Mutants
Objective: To create a targeted gene deletion in M. tuberculosis to study its function. Specialized transduction is a commonly used method.
General Workflow:
Caption: General workflow for generating a gene knockout mutant in M. tuberculosis.
In Vitro Acyltransferase Assay for PapA1 and PapA2[3]
Objective: To measure the enzymatic activity of recombinant PapA1 and PapA2.
Materials:
-
Purified recombinant PapA1 and PapA2 proteins
-
Reaction buffer: 100 mM sodium phosphate (B84403) (pH 7.5), 1 mM DTT, 10% glycerol
-
Substrates:
-
For PapA2: Trehalose-2-sulfate (T2S) and [14C]-Palmitoyl-CoA
-
For PapA1: SL659 (product of PapA2 reaction) and a (hydroxy)phthioceranoyl donor (in vitro, [14C]-Palmitoyl-CoA can be used as a surrogate)
-
-
Quenching solution: Ethanol
-
TLC system for product separation (e.g., methanol:chloroform, 35:65, v/v)
-
Phosphorimager for quantification
Procedure:
-
Set up the reaction mixture containing the reaction buffer, the appropriate sugar substrate (T2S or SL659), and the radiolabeled acyl-CoA.
-
Initiate the reaction by adding the purified enzyme (PapA1 or PapA2).
-
Incubate the reaction at 25°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of ethanol.
-
Spot the reaction mixture onto a TLC plate and develop with the appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of product formed using a phosphorimager and densitometry.
-
For kinetic analysis, perform the assay at varying substrate concentrations to determine initial velocities.
Conclusion
The biosynthesis of the multi-methyl branched acyl components of sulfolipid-1 is a complex and highly regulated process in Mycobacterium tuberculosis. Understanding the enzymes involved, their kinetics, and the overall pathway is crucial for deciphering the role of SL-1 in tuberculosis pathogenesis. The polyketide synthase Pks2 and the acyltransferases PapA1 and PapA2 are key players in this pathway, and their essentiality makes them potential targets for the development of novel anti-tubercular agents. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this important aspect of mycobacterial lipid metabolism. Future studies focusing on the in vivo regulation of this pathway and the development of specific inhibitors will be critical in the fight against tuberculosis.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. The Mycobacterium tuberculosis pks2 gene encodes the synthase for the hepta- and octamethyl-branched fatty acids required for sulfolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PapA1 and PapA2 are acyltransferases essential for the biosynthesis of the Mycobacterium tuberculosis virulence factor Sulfolipid-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MmpL8 is required for sulfolipid-1 biosynthesis and Mycobacterium tuberculosis virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MmpL8 is required for sulfolipid-1 biosynthesis and Mycobacterium tuberculosis virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation and chemical modulation of sulfolipid-1 biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomics reveals control of Mycobacterium tuberculosis virulence lipids via metabolic coupling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Physiology of 6-Methylhexadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide addresses the physiological concentration, metabolic context, and analytical methodologies pertaining to 6-Methylhexadecanoyl-CoA in a cellular environment.
Introduction: The Elusive Concentration of this compound
A thorough review of existing scientific literature reveals a notable absence of specific quantitative data for the physiological concentration of this compound in cells. This suggests that it is likely a low-abundance metabolite, its cellular concentration has not yet been a primary focus of quantitative metabolomic studies, or it may be cataloged under different nomenclature in existing datasets.
However, the broader family of acyl-Coenzyme A (acyl-CoA) species, to which this compound belongs, has been the subject of extensive research. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including energy metabolism and lipid biosynthesis.[1][2][3] They also function as signaling molecules and precursors for protein acylation, playing a role in epigenetic regulation.[2][4] The concentrations of different acyl-CoA species can vary by orders of magnitude, from the high micromolar range for short-chain species like acetyl-CoA to the low nanomolar range for long-chain species.[2][5]
Estimated Cellular Concentrations of Structurally Related Acyl-CoAs
To provide a contextual framework, the following table summarizes the reported physiological concentrations of various acyl-CoA species in different cellular and tissue models. These values can offer an order-of-magnitude estimation for related branched-chain acyl-CoAs like this compound.
| Acyl-CoA Species | Cell/Tissue Type | Reported Concentration Range (µM) | Reference Context |
| Acetyl-CoA | Rat Liver | ~100 | A central metabolic hub, its concentration is relatively high.[2] |
| Long-Chain Acyl-CoAs | General Cytosolic Free | < 0.005 (5 nM) | The free concentration is tightly regulated and kept very low to prevent cytotoxicity and for signaling purposes.[5] |
| Various Acyl-CoAs | Mammalian Cells | Sub-µM to ~100 µM | A broad range exists depending on the specific acyl chain, cellular compartment, and metabolic state.[2][6] |
| Propionyl-CoA | Mammalian Cells | Nuclear enrichment observed | A key metabolite from branched-chain amino acid catabolism, with distinct compartmentalization.[7] |
Experimental Protocol for the Quantification of Acyl-CoAs
The gold standard for the sensitive and specific quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][9] The following protocol is a synthesized methodology based on established procedures for broad-spectrum acyl-CoA analysis in biological samples.[4][8][9]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Acids: Formic acid, Acetic acid
-
Internal Standards (ISTD): A stable isotope-labeled or odd-chain acyl-CoA not expected to be in the sample (e.g., ¹³C-labeled palmitoyl-CoA or pentadecanoyl-CoA (C15:0-CoA)).[4]
-
Cell Culture Reagents: As required for the specific cell line.
-
Extraction Buffer: To be optimized, but often a mixture of organic solvent and aqueous buffer.
Sample Preparation and Extraction
-
Cell Harvesting: Aspirate cell culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching: Immediately add a cold extraction solvent (e.g., 80% MeOH) to quench enzymatic activity.
-
Cell Lysis: Scrape cells in the extraction solvent and transfer to a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample.
-
Homogenization: Vortex the samples thoroughly and incubate on ice.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% ACN).
LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase to elute acyl-CoAs based on their hydrophobicity.
-
Mass Spectrometry: Operate in positive ion electrospray ionization (ESI) mode.[4][9]
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The transitions would be from the precursor ion (the m/z of the specific acyl-CoA) to a characteristic product ion.
Data Analysis
-
Peak Integration: Integrate the peak areas for the analyte and the internal standard.
-
Standard Curve: Generate a standard curve using known concentrations of the acyl-CoA of interest.
-
Quantification: Calculate the concentration of the analyte in the sample based on the peak area ratio to the internal standard and the standard curve.
Caption: Workflow for Acyl-CoA Quantification.
Metabolic Pathways Involving Branched-Chain Acyl-CoAs
This compound is a branched-chain acyl-CoA. The metabolism of such fatty acids differs from that of straight-chain fatty acids. They are primarily metabolized in peroxisomes via α-oxidation, especially if the branch is at an odd-numbered carbon, followed by β-oxidation.[3]
The initial steps for a branched-chain fatty acid like 6-methylhexadecanoic acid would involve its activation to this compound by an acyl-CoA synthetase.[3] Due to the methyl group, it would likely undergo α-oxidation to remove one carbon, followed by multiple rounds of β-oxidation.
Caption: Branched-Chain Fatty Acid Oxidation Pathway.
Conclusion and Future Directions
While the precise physiological concentration of this compound remains to be determined, the analytical frameworks to achieve this are well-established. The application of targeted LC-MS/MS-based metabolomics will be instrumental in quantifying this and other low-abundance acyl-CoA species. Understanding the cellular levels of this compound will provide valuable insights into the metabolism of branched-chain fatty acids and could uncover novel roles in cellular signaling and disease pathology. Future research should focus on applying the detailed methodologies described herein to various cell types and conditions to elucidate the dynamic regulation of this specific acyl-CoA.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of 6-Methylhexadecanoyl-CoA via Branched-Chain Fatty Acid Elongation
Abstract: Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl groups along their acyl chain, distinguishing them from their straight-chain counterparts. These molecules play critical roles in modulating membrane fluidity, cellular signaling, and energy metabolism. While iso- and anteiso-BCFAs with terminal branches are well-studied, the biosynthesis of mid-chain BCFAs, such as 6-Methylhexadecanoyl-CoA, is less commonly detailed. This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to this compound. It details the enzymatic machinery, precursor supply, and the specific elongation steps involved. Furthermore, this document summarizes key quantitative and kinetic data, presents detailed experimental protocols for studying BCFA metabolism, and visualizes complex pathways and workflows to support researchers, scientists, and drug development professionals in this field.
The Core Biosynthetic Pathway
The synthesis of this compound is not performed by a unique pathway but rather by the co-opting of the conventional fatty acid synthesis (FAS) machinery, which exhibits promiscuity toward alternative substrates. The process is defined by the selective incorporation of a methyl-branched extender unit in place of a standard malonyl-CoA during a specific cycle of chain elongation.
Precursor Supply
The availability of specific starter and extender units is the primary determinant for the synthesis of any fatty acid. For this compound, three key precursors are required:
-
Acetyl-CoA (Starter Unit) : As with most common fatty acids, the biosynthesis is initiated with a two-carbon starter unit, Acetyl-CoA. This molecule is primarily derived from carbohydrate metabolism via the glycolytic pathway or from the oxidation of other fatty acids.[1][2]
-
Malonyl-CoA (Primary Extender Unit) : The bulk of the carbon backbone is constructed using two-carbon units donated by Malonyl-CoA. This essential extender is synthesized from Acetyl-CoA by the enzyme Acetyl-CoA Carboxylase (ACC).[2][3]
-
Methylmalonyl-CoA (Branched Extender Unit) : The introduction of the mid-chain methyl branch is accomplished by incorporating Methylmalonyl-CoA.[2][3][4] This key branched extender is synthesized from propionyl-CoA by the biotin-dependent enzyme Propionyl-CoA Carboxylase (PCC).[2][4] Propionyl-CoA itself is a product of the catabolism of odd-chain fatty acids and certain branched-chain amino acids (BCAAs) like valine and isoleucine.[4]
The Fatty Acid Synthase (FAS) Machinery
The elongation process is catalyzed by the multi-domain enzyme complex known as Fatty Acid Synthase (FAS).[2] In mammals, this is a single large polypeptide (mFAS) containing all the necessary catalytic domains to sequentially add two-carbon units to a growing acyl chain attached to the Acyl Carrier Protein (ACP) domain. The canonical FAS cycle consists of four repeating reactions:
-
Condensation : Catalyzed by β-ketoacyl-ACP synthase (KS).
-
Reduction : Catalyzed by β-ketoacyl-ACP reductase (KR).
-
Dehydration : Catalyzed by β-hydroxyacyl-ACP dehydratase (DH).
-
Reduction : Catalyzed by enoyl-ACP reductase (ER).[2]
Step-by-Step Elongation to this compound
The formation of the C16 fatty acid with a methyl group at the C-6 position requires a precise sequence of seven elongation cycles, with one specific cycle utilizing Methylmalonyl-CoA.
-
Priming : The process begins when the KS domain is primed with an acetyl group from Acetyl-CoA.
-
Elongation Cycles 1-4 (with Malonyl-CoA) : The first four rounds of elongation proceed canonically. In each cycle, a two-carbon unit from Malonyl-CoA is added, and the four reactions of the FAS cycle (condensation, reduction, dehydration, reduction) are performed. This results in the sequential formation of Butyryl-ACP (C4), Hexanoyl-ACP (C6), Octanoyl-ACP (C8), and Decanoyl-ACP (C10).
-
Elongation Cycle 5 (with Methylmalonyl-CoA) : This is the critical branching step. The Decanoyl-ACP (C10) chain undergoes condensation with Methylmalonyl-CoA instead of Malonyl-CoA. The incorporation of this three-carbon branched unit (which loses one carbon as CO2) adds two carbons to the chain length and a methyl group. After the full cycle of reduction, dehydration, and reduction, a 2-methyldodecanoyl-ACP intermediate is formed. As subsequent carbons are added to the carboxyl end, this methyl group will ultimately reside at the C-6 position of the final product.
-
Elongation Cycles 6-7 (with Malonyl-CoA) : The final two elongation cycles revert to using Malonyl-CoA as the extender unit, adding four more carbons to the chain and pushing the methyl group further from the reactive end.
-
Termination : Once the 16-carbon branched acyl chain is fully assembled, the Thioesterase (TE) domain catalyzes its hydrolytic release from the ACP domain, yielding 6-Methylhexadecanoic acid, which is then activated to this compound.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Methylhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. Branched-chain fatty acids and their CoA esters play significant roles in cellular metabolism and signaling. Accurate and robust analytical methods for their identification and quantification are crucial for understanding their biological functions and for the development of therapeutics targeting pathways in which they are involved. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Presentation
Quantitative analysis of this compound in biological samples can be achieved by LC-MS/MS. The following table is a template for presenting such quantitative data, populated with hypothetical, yet realistic, values for illustrative purposes. Concentrations are expressed in pmol/mg of protein.
| Sample ID | Biological Matrix | Concentration of this compound (pmol/mg protein) | Standard Deviation |
| Control 1 | Liver Homogenate | 1.25 | 0.15 |
| Control 2 | Liver Homogenate | 1.38 | 0.21 |
| Control 3 | Liver Homogenate | 1.19 | 0.11 |
| Treated 1 | Liver Homogenate | 3.45 | 0.32 |
| Treated 2 | Liver Homogenate | 3.88 | 0.41 |
| Treated 3 | Liver Homogenate | 3.52 | 0.28 |
Mass Spectrometry Analysis
Predicted Fragmentation Pattern of this compound
The analysis of acyl-CoAs by positive ion electrospray ionization tandem mass spectrometry (ESI+-MS/MS) is characterized by a common fragmentation pattern.[1][2] This involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) and the generation of a characteristic fragment ion corresponding to the pantetheine (B1680023) phosphate (B84403) portion at m/z 428.[1][2]
For this compound, the molecular formula of the 6-methylhexadecanoyl moiety is C17H34O. The molecular weight of coenzyme A is 767.53 g/mol . The molecular weight of 6-methylhexadecanoic acid is approximately 270.46 g/mol . Therefore, the approximate molecular weight of this compound is 1020.99 g/mol . The protonated precursor ion ([M+H]+) is expected at m/z 1022.0 .
The predicted key fragment ions in the MS/MS spectrum are:
-
m/z 515.0 : This corresponds to the acylium ion derived from the 6-methylhexadecanoyl group after the neutral loss of the CoA moiety.
-
m/z 428.1 : This is the characteristic fragment ion of the pantetheine phosphate portion of coenzyme A.[1]
The most abundant fragmentation is typically the neutral loss of 507 Da.[2]
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Tissues or Cells
This protocol is adapted from established methods for acyl-CoA extraction.[3]
Materials:
-
Ice-cold PBS (Phosphate Buffered Saline)
-
10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) perchloric acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and transfer to a centrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Homogenize the tissue in 1 mL of ice-cold 10% TCA containing a known amount of internal standard.
-
-
Extraction:
-
For cell pellets, add 500 µL of ice-cold 10% TCA with internal standard and vortex thoroughly.
-
Incubate the homogenate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol is based on typical methods for long-chain acyl-CoA analysis.[3][4]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: Linear gradient to 98% B
-
15-20 min: Hold at 98% B
-
20.1-25 min: Return to 2% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 1022.0
-
Product Ion (Q3): m/z 515.0
-
Collision Energy (CE): Optimized experimentally, typically 30-40 eV.
-
-
MRM Transition for Internal Standard (Heptadecanoyl-CoA):
-
Precursor Ion (Q1): m/z 1036.0
-
Product Ion (Q3): m/z 529.0
-
Collision Energy (CE): Optimized experimentally, typically 30-40 eV.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Activation of PPARα by branched-chain acyl-CoAs.
References
- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Branched-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acyl-Coenzyme A (BCFA-CoA) esters are crucial intermediates in various metabolic pathways, including fatty acid biosynthesis and degradation. The accurate quantification and separation of these molecules are essential for understanding cellular energy metabolism, diagnosing certain genetic metabolic disorders like peroxisomal disorders, and for the development of therapeutic drugs targeting these pathways.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and widely utilized technique for the analysis of acyl-CoAs due to its high sensitivity and specificity.[3][4] These application notes provide detailed protocols for the extraction and chromatographic separation of BCFA-CoAs from biological samples.
Data Presentation
The performance of various methods for the analysis of fatty acyl-CoAs is critical for obtaining reliable and reproducible results. The following table summarizes key quantitative performance metrics from a validated LC/MS/MS method for the determination of long-chain fatty acyl-CoAs, which can be adapted for branched-chain analogues.
| Analyte | Accuracy (%) | Inter-run Precision (% RSD) | Intra-run Precision (% RSD) | Limit of Detection (LOD) |
| C16:0-CoA | 94.8 | 2.6 | 1.2 | 1-5 fmol |
| C16:1-CoA | 110.8 | 12.2 | 4.4 | 1-5 fmol |
| C18:0-CoA | 105.5 | 8.9 | 3.1 | 1-5 fmol |
| C18:1-CoA | 101.2 | 5.4 | 2.5 | 1-5 fmol |
| C18:2-CoA | 98.7 | 7.8 | 3.8 | 1-5 fmol |
| Data adapted from a study on long-chain fatty acyl-CoAs, demonstrating the expected performance of a well-developed LC-MS/MS method.[5][6] The LOD is based on a separate UHPLC-ESI-MS/MS method.[5] |
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation
This protocol is a rapid and effective method for the extraction of a broad range of acyl-CoAs from cultured cells or tissues.[4][7]
Materials:
-
Frozen tissue powder or cell pellets
-
Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)[4]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of high speeds (e.g., 14,000 x g) and 4°C operation[4]
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)[4][7]
Procedure:
-
Homogenize the frozen tissue powder or cell pellet in a sufficient volume of ice-cold extraction solvent to completely immerse the sample.[4]
-
Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and to precipitate proteins.[4]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[4]
-
Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[4]
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[4]
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the subsequent LC-MS/MS analysis.[4][8]
Materials:
-
Sample homogenate (from Protocol 1, step 1)
-
C18 SPE cartridge[4]
-
Methanol
-
Sample homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7)[4]
-
Washing solvents (e.g., high-aqueous buffer, lower percentage organic solvent)[4]
-
Elution solvent (e.g., high percentage of methanol or acetonitrile)[4]
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent
Procedure:
-
Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.[4]
-
Load the sample homogenate onto the conditioned SPE cartridge.[4]
-
Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[4]
-
Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[4]
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[4]
Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs
This is a general workflow for the analysis of fatty acyl-CoA extracts.[4][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[6]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[4] For improved separation of isomers, other columns like C30 or specialized chiral columns can be considered.[9][10]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[4][7]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4][7]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is then ramped up to a high percentage to elute the more hydrophobic long-chain and branched-chain acyl-CoAs.[4][7]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[7]
-
Column Temperature: Maintained at a controlled temperature, for example, 32°C.[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[1][2][6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which offers high sensitivity and specificity.[1][2][7] A neutral loss scan of 507 Da can be used for profiling complex acyl-CoA mixtures.[6][7]
Mandatory Visualization
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
- 9. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Methylhexadecanoyl-CoA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. While the precise biological roles of many branched-chain fatty acids are still under investigation, they are known to be incorporated into cellular lipids and can be involved in protein acylation, thereby influencing cellular signaling, membrane structure, and protein function.[1] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments to explore its effects on cellular processes.
Potential Applications
-
Studying Protein Acylation: Investigate the role of this compound as a substrate for enzymes that catalyze protein acylation, such as N-myristoyltransferases (NMTs) or other acyltransferases.[1][2] Protein acylation can affect protein localization, stability, and interaction with other molecules.[3]
-
Investigating Lipid Metabolism: Analyze the incorporation of the 6-methylhexadecanoyl moiety into complex lipids like phospholipids (B1166683) and triglycerides and study its impact on membrane fluidity and lipid droplet formation.
-
Elucidating Signaling Pathways: Explore how this compound may modulate cellular signaling pathways. Acyl-CoA molecules can influence metabolic sensors and signaling cascades.[4][5]
-
Drug Discovery: Use this compound in screening assays to identify inhibitors of enzymes involved in its metabolism or signaling pathways it may affect.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Protein Acylation
| Concentration (µM) | Total Protein Acylation (Fold Change) | Cell Viability (%) |
| 0 (Control) | 1.0 | 100 |
| 1 | 1.2 ± 0.1 | 98 ± 2 |
| 5 | 1.8 ± 0.2 | 95 ± 3 |
| 10 | 2.5 ± 0.3 | 92 ± 4 |
| 25 | 3.1 ± 0.4 | 85 ± 5 |
| 50 | 3.5 ± 0.5 | 70 ± 6 |
Table 2: Hypothetical Time-Course of this compound-Induced Gene Expression
| Incubation Time (hours) | Gene A Expression (Fold Change) | Gene B Expression (Fold Change) |
| 0 | 1.0 | 1.0 |
| 2 | 1.5 ± 0.2 | 0.9 ± 0.1 |
| 6 | 2.8 ± 0.3 | 1.2 ± 0.1 |
| 12 | 4.2 ± 0.5 | 1.8 ± 0.2 |
| 24 | 3.5 ± 0.4 | 2.5 ± 0.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
-
On the day of the experiment, prepare the working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
For adherent cells, aspirate the old medium and wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cells in the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, harvest the cells for downstream analysis.
Protocol 3: Analysis of Protein Acylation by Western Blot
Materials:
-
Treated and control cell lysates
-
Antibody specific for the acylated protein of interest or a pan-acyl-lysine antibody
-
SDS-PAGE gels
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Harvest cells and prepare protein lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein acylation.
Visualizations
Caption: Experimental workflow for cell-based assays.
Caption: Hypothetical signaling pathway.
References
- 1. Fatty acylation of proteins: The long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein acylation: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coenzyme A biosynthesis: mechanisms of regulation, function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling with 6-Methylhexadecanoyl-CoA Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates a vast array of cellular processes, including protein localization, stability, and signal transduction.[1][2][3] The study of protein acylation has been greatly advanced by metabolic labeling techniques, which utilize fatty acid analogues to track their incorporation into proteins and lipids.[2][4][5] Branched-chain fatty acids (BCFAs) are a unique class of lipids that have been shown to have significant biological effects, including the induction of apoptosis in cancer cells.[6] This document provides detailed application notes and protocols for the metabolic labeling of cells with precursors of 6-Methylhexadecanoyl-CoA, a specific type of BCFA, to enable the study of its metabolism and its effects on protein acylation and cellular physiology.
The protocols described herein are designed for researchers in cell biology, biochemistry, and drug development who are interested in elucidating the roles of BCFAs in health and disease. The methodologies cover the synthesis of labeled precursors, cell culture and labeling, and subsequent analysis by mass spectrometry-based proteomics and fluorescence microscopy.
Applications
Metabolic labeling with this compound precursors can be applied to a variety of research areas:
-
Cancer Biology: Investigate the anti-proliferative and pro-apoptotic effects of this compound in cancer cell lines.[6] By tracing the incorporation of this BCFA into cellular lipids and proteins, researchers can identify novel therapeutic targets and biomarkers.
-
Neuroscience: Explore the role of BCFA in neuronal development, function, and neurodegenerative diseases.
-
Immunology: Study the impact of BCFA on immune cell signaling and inflammatory responses.
-
Drug Development: Screen for small molecules that modulate the synthesis or incorporation of BCFAs for therapeutic purposes.
-
Fundamental Cell Biology: Elucidate the substrate specificity of enzymes involved in protein acylation and lipid metabolism.
Data Presentation
The following tables provide a structured overview of the types of quantitative data that can be obtained from the described experimental protocols.
Table 1: Quantification of 6-Methylhexadecanoic Acid Incorporation into Cellular Lipids
| Cell Line | Treatment | 6-Methylhexadecanoic Acid in Total Lipids (nmol/mg protein) | 6-Methylhexadecanoic Acid in Phospholipids (%) | 6-Methylhexadecanoic Acid in Triacylglycerols (%) |
| Breast Cancer (e.g., MCF-7) | Control (Unlabeled Palmitic Acid) | Below Detection Limit | Below Detection Limit | Below Detection Limit |
| Labeled 6-Methylhexadecanoic Acid (24h) | Expected Value | Expected Value | Expected Value | |
| Labeled 6-Methylhexadecanoic Acid (48h) | Expected Value | Expected Value | Expected Value | |
| Normal Breast Epithelial (e.g., MCF-10A) | Control (Unlabeled Palmitic Acid) | Below Detection Limit | Below Detection Limit | Below Detection Limit |
| Labeled 6-Methylhexadecanoic Acid (24h) | Expected Value | Expected Value | Expected Value | |
| Labeled 6-Methylhexadecanoic Acid (48h) | Expected Value | Expected Value | Expected Value |
Note: Expected values would be determined experimentally. This table serves as a template for data presentation.
Table 2: Identification of Proteins Acylated with 6-Methylhexadecanoic Acid
| Protein ID (e.g., UniProt) | Protein Name | Peptide Sequence with Modification Site | Fold Change in Acylation (Treated/Control) | Biological Function |
| Example: P01112 | HRas | GGC(6-methylhexadecanoyl)LPCVVM | Expected Value | Signal Transduction |
| ... | ... | ... | ... | ... |
Note: This table would be populated with data from mass spectrometry-based proteomics experiments.
Experimental Protocols
Protocol 1: Synthesis of a Bioorthogonal 6-Methylhexadecanoic Acid Precursor (alkynyl-6-Methylhexadecanoic Acid)
This protocol describes a synthetic route to an alkynyl-tagged version of 6-methylhexadecanoic acid for use in bioorthogonal metabolic labeling. This is a hypothetical protocol based on established methods for synthesizing other fatty acid reporters.[7][8]
Materials:
-
Commercially available starting materials for organic synthesis.
-
Standard laboratory glassware and equipment for organic synthesis.
-
Solvents and reagents for purification (e.g., silica (B1680970) gel chromatography).
Procedure:
-
Synthesize a suitable building block containing the 6-methyl branch.
-
Elongate the carbon chain using established methods such as Wittig reactions or Grignard couplings.
-
Introduce a terminal alkyne group at the omega position of the fatty acid chain.
-
Purify the final product, alkynyl-6-methylhexadecanoic acid, by column chromatography and characterize by NMR and mass spectrometry.
Protocol 2: Metabolic Labeling of Cultured Cells
This protocol details the procedure for labeling cultured mammalian cells with the synthesized alkynyl-6-methylhexadecanoic acid.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Alkynyl-6-methylhexadecanoic acid (from Protocol 1).
-
Fatty acid-free bovine serum albumin (BSA).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
Procedure:
-
Preparation of Labeling Medium: a. Prepare a stock solution of alkynyl-6-methylhexadecanoic acid complexed to fatty acid-free BSA. b. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Cell Culture and Labeling: a. Plate cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency. b. Remove the growth medium and replace it with the prepared labeling medium. c. Incubate the cells for the desired period (e.g., 12-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvest and Lysis: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the culture vessel using ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract and store at -80°C for further analysis.
Protocol 3: Analysis of Protein Acylation by "Click" Chemistry and Western Blotting
This protocol describes the detection of proteins acylated with alkynyl-6-methylhexadecanoic acid using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[7][8]
Materials:
-
Cell lysate from Protocol 2.
-
Azide-biotin or azide-fluorophore tag.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
SDS-PAGE gels and Western blotting apparatus.
-
Streptavidin-HRP conjugate (for biotin (B1667282) tag) or appropriate secondary antibody (for fluorescent tag).
-
Chemiluminescence substrate.
Procedure:
-
Click Reaction: a. In a microcentrifuge tube, combine the cell lysate, azide-tag, TCEP, TBTA, and CuSO4. b. Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Protein Precipitation: a. Precipitate the proteins from the reaction mixture using a methanol/chloroform precipitation method. b. Resuspend the protein pellet in SDS-PAGE sample buffer.
-
SDS-PAGE and Western Blotting: a. Separate the proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with streptavidin-HRP or an appropriate antibody. d. Detect the signal using a chemiluminescence imager.
Protocol 4: Identification of Acylated Proteins by Mass Spectrometry
This protocol outlines the workflow for identifying specific proteins acylated with 6-methylhexadecanoic acid using a proteomics approach.[3][9][10]
Materials:
-
Cell lysate from Protocol 2 that has undergone the click reaction with an azide-biotin tag.
-
Streptavidin-agarose beads.
-
Wash buffers.
-
Elution buffer.
-
Trypsin.
-
LC-MS/MS instrumentation.
Procedure:
-
Enrichment of Biotinylated Proteins: a. Incubate the biotin-labeled cell lysate with streptavidin-agarose beads to capture the acylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: a. Resuspend the beads in a digestion buffer containing trypsin. b. Incubate overnight at 37°C to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: a. Collect the supernatant containing the peptides. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Search the acquired MS/MS data against a protein database to identify the peptides and the corresponding proteins. b. Manually validate the spectra of peptides containing the 6-methylhexadecanoyl modification.
Mandatory Visualizations
References
- 1. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal metabolic labelling with acyl-CoA reporters: targeting protein acylation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 6-Methylhexadecanoyl-CoA as a Substrate for Acyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. Branched-chain fatty acids are found in various organisms and have distinct physical and metabolic properties compared to their straight-chain counterparts. Understanding the interaction of this compound with acyltransferases is crucial for elucidating its metabolic fate and for the development of therapeutics targeting lipid metabolic pathways. These application notes provide an overview of potential acyltransferase classes that may utilize this compound as a substrate and offer detailed protocols for assessing enzyme activity.
Potential Acyltransferase Substrates
Based on the substrate specificities of various acyltransferase families for branched-chain fatty acyl-CoAs, the following enzymes are potential candidates for utilizing this compound:
-
Acyl-CoA:Diacylglycerol Acyltransferase (DGAT): DGAT enzymes catalyze the final step in triglyceride synthesis. Some DGAT isoforms have been shown to have a broad substrate specificity and may incorporate branched-chain fatty acids into triacylglycerols.
-
Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT): MGATs are involved in the absorption of dietary fats in the intestine. Their ability to process various fatty acyl-CoAs makes them potential enzymes for the esterification of this compound to monoacylglycerols.
-
Sterol O-Acyltransferase (SOAT/ACAT): SOATs catalyze the esterification of cholesterol and other sterols with fatty acyl-CoAs. The substrate promiscuity of some SOAT isoforms suggests they might utilize branched-chain acyl-CoAs like this compound.
-
Carnitine Palmitoyltransferase (CPT): CPTs are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. While typically specific for straight-chain fatty acids, some isoforms may recognize and transport branched-chain variants, albeit with different efficiencies.
Data Presentation
Quantitative data from enzyme kinetic studies are essential for characterizing the interaction between an acyltransferase and this compound. The following tables provide a template for presenting such data.
Table 1: Kinetic Parameters of Acyltransferases with this compound
| Acyltransferase | Acyl Acceptor | Km (µM) for this compound | Vmax (nmol/min/mg) |
| DGAT1 | 1,2-Dioleoyl-sn-glycerol | Data to be determined | Data to be determined |
| DGAT2 | 1,2-Dioleoyl-sn-glycerol | Data to be determined | Data to be determined |
| MGAT2 | 2-Oleoyl-glycerol | Data to be determined | Data to be determined |
| SOAT1 | Cholesterol | Data to be determined | Data to be determined |
| CPT1 | L-Carnitine | Data to be determined | Data to be determined |
| CPT2 | L-Carnitine | Data to be determined | Data to be determined |
Table 2: Comparative Substrate Specificity of a Candidate Acyltransferase
| Acyl-CoA Substrate | Relative Activity (%) |
| Palmitoyl-CoA (16:0) | 100 |
| Stearoyl-CoA (18:0) | Data to be determined |
| Oleoyl-CoA (18:1) | Data to be determined |
| This compound | Data to be determined |
| Phytanoyl-CoA | Data to be determined |
Experimental Protocols
Protocol 1: Synthesis of Radiolabeled [1-14C]-6-Methylhexadecanoyl-CoA
This protocol is adapted from methods for the enzymatic synthesis of other long-chain fatty acyl-CoAs.
Materials:
-
[1-14C]-6-Methylhexadecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)
-
Tricine buffer (pH 8.0)
-
C18 reverse-phase extraction columns
-
Scintillation counter and fluid
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 µM [1-14C]-6-Methylhexadecanoic acid (specific activity tailored to the experiment)
-
1 mM Coenzyme A
-
5 mM ATP
-
5 mM MgCl2
-
0.1 M Tricine buffer, pH 8.0
-
1 unit of Acyl-CoA synthetase
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Purify the synthesized [1-14C]-6-Methylhexadecanoyl-CoA using a C18 reverse-phase extraction column, eluting with an appropriate methanol/water gradient.
-
Determine the concentration and specific activity of the purified product using a spectrophotometer and liquid scintillation counting.
-
Store the purified product at -80°C.
Protocol 2: Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) Activity Assay
This protocol describes a method to measure the incorporation of radiolabeled this compound into triacylglycerols.
Materials:
-
Microsomal preparations containing the DGAT enzyme of interest
-
[1-14C]-6-Methylhexadecanoyl-CoA (synthesized as per Protocol 1)
-
1,2-Dioleoyl-sn-glycerol (or other suitable diacylglycerol)
-
Bovine serum albumin (BSA), fatty acid-free
-
Tris-HCl buffer (pH 7.4)
-
Chloroform/methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the assay mixture in a glass tube containing:
-
50-100 µg of microsomal protein
-
100 µM 1,2-Dioleoyl-sn-glycerol (emulsified in BSA)
-
50 µM [1-14C]-6-Methylhexadecanoyl-CoA
-
1 mg/mL BSA
-
100 mM Tris-HCl, pH 7.4
-
-
Initiate the reaction by adding the microsomal protein.
-
Incubate at 37°C for 10-30 minutes with gentle shaking.
-
Stop the reaction by adding 2 mL of chloroform/methanol (2:1, v/v).
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram.
-
Visualize the lipid spots (e.g., with iodine vapor) and identify the triacylglycerol band by comparing with a standard.
-
Quantify the radioactivity in the triacylglycerol spot using a phosphorimager or by scraping the silica (B1680970) and using a scintillation counter.
-
Calculate the specific activity as nmol of this compound incorporated per minute per mg of protein.
Protocol 3: Sterol O-Acyltransferase (SOAT) Activity Assay
This protocol measures the formation of cholesteryl esters from cholesterol and radiolabeled this compound.
Materials:
-
Cell homogenates or microsomal fractions containing SOAT
-
[1-14C]-6-Methylhexadecanoyl-CoA
-
Cholesterol
-
BSA, fatty acid-free
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Chloroform/methanol (2:1, v/v)
-
TLC plates and developing solvent (e.g., hexane/diethyl ether/acetic acid, 90:10:1, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the assay mixture containing:
-
100-200 µg of protein from cell homogenate or microsomes
-
50 µM Cholesterol (solubilized with BSA)
-
20 µM [1-14C]-6-Methylhexadecanoyl-CoA
-
1 mg/mL BSA
-
0.1 M Potassium phosphate buffer, pH 7.4
-
-
Start the reaction by adding the protein sample.
-
Incubate at 37°C for 20-60 minutes.
-
Terminate the reaction and extract lipids as described in Protocol 2.
-
Separate the lipids by TLC, identifying the cholesteryl ester band.
-
Quantify the radioactivity in the cholesteryl ester spot.
-
Express the enzyme activity as nmol of cholesteryl ester formed per minute per mg of protein.
Mandatory Visualizations
Caption: General reaction catalyzed by an acyltransferase using this compound.
Caption: Experimental workflow for the DGAT activity assay with a radiolabeled substrate.
Caption: Potential metabolic pathways involving this compound and acyltransferases.
Developing Analytical Standards for 6-Methylhexadecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of analytical standards for 6-Methylhexadecanoyl-CoA, a branched long-chain fatty acyl-coenzyme A. The synthesis, purification, and analytical characterization of this molecule are critical for its use as a standard in various research and development applications. These protocols are based on established methods for long-chain fatty acyl-CoAs and are adapted for the specific properties of a branched-chain species. Detailed methodologies for synthesis, purification by High-Performance Liquid Chromatography (HPLC), and characterization and quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented.
Introduction
Long-chain fatty acyl-CoAs (LCACoAs) are crucial intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and cellular signaling pathways.[1][2] Branched-chain fatty acids and their CoA esters are also significant, playing roles in the composition of biological membranes and potentially in specific metabolic pathways. The availability of high-purity analytical standards is essential for the accurate quantification and identification of these molecules in biological matrices. This application note details the necessary steps to develop a reliable analytical standard for this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the synthesis of 6-methylhexadecanoic acid followed by its enzymatic or chemical coupling to Coenzyme A.
Synthesis of 6-Methylhexadecanoic Acid
The synthesis of the precursor fatty acid, 6-methylhexadecanoic acid, can be achieved through various organic synthesis routes. A plausible approach involves the use of a Grignard reagent for chain elongation.
Protocol 2.1: Synthesis of 6-Methylhexadecanoic Acid
-
Step 1: Grignard Reagent Formation. React 1-bromopentane (B41390) with magnesium turnings in anhydrous diethyl ether to form pentylmagnesium bromide.
-
Step 2: Alkylation. React the pentylmagnesium bromide with a suitable electrophile, such as 1,10-dibromodecane, to introduce the ten-carbon chain. This will result in a mixture of products, from which 1-bromo-5-methylpentadecane can be isolated.
-
Step 3: Nitrile Formation. Convert the 1-bromo-5-methylpentadecane to the corresponding nitrile by reacting it with sodium cyanide in a polar aprotic solvent like DMSO.
-
Step 4: Hydrolysis. Hydrolyze the nitrile to the carboxylic acid, 6-methylhexadecanoic acid, using a strong acid or base.
-
Purification. The final product should be purified by column chromatography or distillation under reduced pressure. The structure should be confirmed by NMR and mass spectrometry.
Synthesis of this compound
The final step is the coupling of the synthesized fatty acid to Coenzyme A. This can be achieved using an acyl-CoA synthetase enzyme or through chemical synthesis.
Protocol 2.2: Enzymatic Synthesis of this compound
-
Reaction Mixture. Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM ATP, 2 mM DTT, 0.5 mM Coenzyme A, 0.2 mM 6-methylhexadecanoic acid, and an appropriate amount of a broad-specificity long-chain acyl-CoA synthetase.
-
Incubation. Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitoring. Monitor the reaction progress by HPLC.
-
Purification. Purify the this compound by preparative HPLC as described in Section 3.
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. Reversed-phase HPLC is the method of choice for this purpose.
Protocol 3.1: HPLC Purification
-
Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size) is suitable.
-
Mobile Phase A: 50 mM Ammonium Acetate in Water (pH 6.8).[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient: A linear gradient from 50% to 100% B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Post-Purification: Pool the collected fractions, evaporate the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified product as a powder. Store at -80°C.
Analytical Characterization and Quantification
LC-MS/MS is the gold standard for the characterization and quantification of long-chain fatty acyl-CoAs due to its high sensitivity and specificity.[1][4][5]
LC-MS/MS Method
Protocol 4.1: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system capable of delivering accurate gradients at low flow rates.
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.8).[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient: A linear gradient from 50% to 100% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Mass Spectrometry Parameters
The key to sensitive and specific detection of acyl-CoAs is the use of characteristic fragmentation patterns. For long-chain acyl-CoAs, a neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phospho-ADP moiety, is a highly specific transition.[5][6]
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | [M+H]⁺ | [M+H-507]⁺ | 30 - 40 | Primary quantifying transition. |
| This compound | [M+H]⁺ | 428.0365 | 40 - 50 | Confirming transition (adenosine diphosphate (B83284) fragment).[7] |
Note: The exact m/z values and collision energies should be optimized by direct infusion of the synthesized standard.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 2: Example Purity Analysis of Synthesized this compound
| Lot Number | Synthesis Method | Purity by HPLC-UV (260 nm) | Purity by LC-MS/MS (MRM) |
| 2025-001 | Enzymatic | 98.5% | 99.1% |
| 2025-002 | Chemical | 97.2% | 98.5% |
Table 3: Example Quantification of this compound in a Biological Sample
| Sample ID | Tissue Type | Concentration (pmol/mg tissue) | Standard Deviation |
| Control 1 | Liver | 1.2 | 0.2 |
| Control 2 | Liver | 1.5 | 0.3 |
| Treated 1 | Liver | 5.8 | 0.7 |
| Treated 2 | Liver | 6.2 | 0.9 |
Visualizations
Signaling Pathway Involvement (Hypothetical)
While the specific signaling pathways involving this compound are not well-defined, it is expected to participate in general fatty acid metabolism.
Caption: Hypothetical metabolic fate of this compound.
Experimental Workflow
The overall workflow for developing and using the analytical standard is summarized below.
Caption: Workflow for analytical standard development and use.
Conclusion
The protocols and data presented here provide a robust framework for the development and application of an analytical standard for this compound. The successful synthesis, purification, and characterization of this molecule will enable accurate and reliable quantification in various biological and pharmaceutical matrices, facilitating further research into its metabolic roles and potential as a biomarker.
References
- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 6-Methylhexadecanoyl-CoA in Bacterial Lysates by LC-MS
Abstract
This application note details a robust and sensitive method for the quantification of 6-Methylhexadecanoyl-CoA in bacterial lysates using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a branched-chain fatty acyl-CoA that plays a role in the biosynthesis of complex lipids and can be an indicator of specific metabolic pathways in bacteria. The protocol provides a comprehensive workflow, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis. This method is suitable for researchers in microbiology, biochemistry, and drug development who are studying bacterial fatty acid metabolism.
Introduction
The analysis of acyl-Coenzyme A (acyl-CoA) thioesters in biological systems provides a direct measure of metabolic flux and enzyme activity. These molecules are key intermediates in numerous metabolic pathways, including fatty acid synthesis and degradation.[1][2] In bacteria, branched-chain fatty acids are important components of the cell membrane, influencing its fluidity and permeability. The ability to accurately quantify specific branched-chain acyl-CoAs, such as this compound, is therefore crucial for understanding bacterial physiology and identifying potential targets for antimicrobial drug development.[3][4]
This note describes a method that combines an efficient extraction of acyl-CoAs from bacterial lysates with a highly selective and sensitive LC-MS/MS analysis. We utilize a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for quantification.[1][5]
Bacterial Fatty Acid Synthesis Pathway
The synthesis of fatty acids in bacteria is a cyclical process involving a series of enzymatic reactions. The pathway starts with the carboxylation of acetyl-CoA to malonyl-CoA, which then serves as the primary building block for chain elongation.[4][6][7] For branched-chain fatty acids like this compound, a branched-chain primer is used instead of acetyl-CoA to initiate the synthesis.
Experimental Protocol
This protocol is designed for the analysis of this compound from a 10 mL bacterial culture.
Materials and Reagents
-
Bacterial culture of interest
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Acetonitrile (ACN), LC-MS grade
-
Isopropanol (IPA), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium (B1175870) Hydroxide (NH₄OH), LC-MS grade
-
Heptadecanoyl-CoA (Internal Standard - ISTD)
-
This compound standard
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Ultrapure water
Sample Preparation
-
Cell Harvesting: Centrifuge 10 mL of bacterial culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 5 mL of ice-cold PBS and centrifuge again under the same conditions. Discard the supernatant.
-
Quenching and Lysis: Resuspend the final pellet in 1 mL of a cold extraction solvent (Acetonitrile:Isopropanol:Water, 40:40:20 v/v/v) containing a known concentration of the internal standard (e.g., 100 nM Heptadecanoyl-CoA).[8]
-
Homogenization: Lyse the cells by sonication on ice (3 cycles of 30 seconds on, 30 seconds off).
-
Protein Precipitation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube.
-
SPE Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash with 1 mL of 20% methanol in water.
-
Elute the acyl-CoAs with 1 mL of 80% methanol containing 0.1% ammonium hydroxide.
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Method
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5[1][2]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
The precursor ion (Q1) for this compound is calculated based on its chemical formula (C₃₈H₆₈N₇O₁₇P₃S). The protonated molecule [M+H]⁺ will be monitored.
-
Product ions (Q3) are typically generated from the fragmentation of the phosphopantetheine moiety.[5]
-
Note: The exact m/z values should be confirmed by direct infusion of a pure standard.
-
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1022.4 | 507.1 | 50 | 35 |
| This compound | 1022.4 | 261.1 | 50 | 45 |
| Heptadecanoyl-CoA (ISTD) | 1022.4 | 507.1 | 50 | 35 |
(Values are illustrative and should be optimized on the specific instrument used)
Experimental Workflow Diagram
Data Presentation
Calibration curves should be prepared using the this compound standard, with concentrations ranging from 1 nM to 1000 nM. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard. A linear regression is then used for quantification. The final concentration in the bacterial samples should be normalized to the total protein content of the lysate, determined by a standard protein assay (e.g., BCA assay).
Example Quantitative Data
The following table presents hypothetical quantitative data from two bacterial strains under different growth conditions.
| Sample ID | Growth Condition | This compound (pmol/mg protein) | Standard Deviation |
| Strain A - Replicate 1 | Standard Medium | 15.2 | 1.8 |
| Strain A - Replicate 2 | Standard Medium | 16.5 | 2.1 |
| Strain A - Replicate 3 | Standard Medium | 14.8 | 1.5 |
| Strain A - Average | Standard Medium | 15.5 | 1.8 |
| Strain A - Replicate 1 | Stress Condition | 28.9 | 3.1 |
| Strain A - Replicate 2 | Stress Condition | 31.4 | 3.5 |
| Strain A - Replicate 3 | Stress Condition | 29.8 | 3.3 |
| Strain A - Average | Stress Condition | 30.0 | 3.3 |
| Strain B - Replicate 1 | Standard Medium | 8.1 | 0.9 |
| Strain B - Replicate 2 | Standard Medium | 7.5 | 0.8 |
| Strain B - Replicate 3 | Standard Medium | 8.6 | 1.0 |
| Strain B - Average | Standard Medium | 8.1 | 0.9 |
| Strain B - Replicate 1 | Stress Condition | 9.2 | 1.1 |
| Strain B - Replicate 2 | Stress Condition | 8.8 | 1.0 |
| Strain B - Replicate 3 | Stress Condition | 9.5 | 1.2 |
| Strain B - Average | Stress Condition | 9.2 | 1.1 |
Conclusion
The LC-MS/MS method presented here provides a reliable and sensitive approach for the quantification of this compound in bacterial lysates. The detailed protocol for sample preparation and analysis allows for accurate measurement of this specific branched-chain acyl-CoA, which can provide valuable insights into bacterial lipid metabolism and serve as a tool in the discovery of novel antibacterial agents.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid biosynthesis as a target for novel antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note: Quantitative Analysis of 6-Methylhexadecanoic Acid from 6-Methylhexadecanoyl-CoA using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals involved in fatty acid metabolism, biomarker discovery, and enzyme activity assays.
Abstract: This application note provides a detailed protocol for the quantitative analysis of 6-methylhexadecanoic acid derived from its coenzyme A (CoA) thioester, 6-Methylhexadecanoyl-CoA. Branched-chain fatty acids play significant roles in various biological processes, and their accurate quantification is crucial for research in metabolic disorders and drug development. The described method involves a three-step process: (1) alkaline hydrolysis of the thioester bond to release the free fatty acid[1][2], (2) liquid-liquid extraction of the analyte, and (3) derivatization to its volatile fatty acid methyl ester (FAME) form for robust analysis by GC-MS[3]. This protocol is designed to be a reliable and sensitive method for the determination of 6-methylhexadecanoic acid in enzymatic assays or other biological matrices.
Principle of the Method
The overall workflow is designed to prepare a non-volatile thioester for gas chromatography by converting it into a volatile fatty acid derivative.
-
Hydrolysis: The stable this compound is first hydrolyzed under alkaline conditions to cleave the thioester bond, yielding free 6-methylhexadecanoic acid and Coenzyme A. Thioester hydrolysis is a critical step in the metabolism of biological carboxylic acid derivatives[1].
-
Extraction: The resulting free fatty acid is separated from the aqueous reaction mixture and other components like CoA using a water-immiscible organic solvent. Standard lipid extraction methods, such as those based on the principles of Folch or Bligh and Dyer, are effective for this purpose[3].
-
Derivatization: To increase volatility and improve chromatographic behavior, the carboxylic acid group of 6-methylhexadecanoic acid is chemically modified.[4][5] This protocol utilizes methylation to convert the fatty acid into its corresponding fatty acid methyl ester (FAME), which is highly suitable for GC-MS analysis.[3]
-
GC-MS Analysis: The FAME derivative is separated on a gas chromatography column and subsequently detected and quantified by a mass spectrometer.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 6-methylhexadecanoic acid.
Materials and Reagents
-
Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), Iso-octane (HPLC grade), Acetonitrile (B52724) (HPLC grade)
-
Reagents: Potassium hydroxide (B78521) (KOH), Hydrochloric acid (HCl, concentrated), Sodium sulfate (B86663) (anhydrous), Sodium methoxide (B1231860) (0.5 M in methanol)[3], Pentafluorobenzyl bromide (PFBBr), Diisopropylethylamine (DIPEA)
-
Standards: 6-Methylhexadecanoic acid (analytical standard), Deuterated internal standard (e.g., Palmitic acid-d3)[6]
-
Apparatus: Glass test tubes with PTFE-lined caps, vortex mixer, centrifuge, nitrogen evaporator, GC-MS system.
Detailed Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
This step cleaves the thioester bond to liberate the free fatty acid.[2]
-
To an aqueous sample (e.g., 100 µL from an enzyme assay) containing this compound, add 400 µL of methanol.
-
Add 50 µL of 10 M potassium hydroxide (KOH).
-
Add the internal standard (e.g., 10 µL of a 1 mg/mL solution of Palmitic acid-d3 in ethanol).
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate at 60°C for 60 minutes to ensure complete hydrolysis.
-
Allow the sample to cool to room temperature.
Protocol 2: Extraction of 6-Methylhexadecanoic Acid
This protocol is adapted from standard lipid extraction procedures.[3][7]
-
Neutralize the hydrolyzed sample by adding 50 µL of concentrated HCl. Check the pH to ensure it is acidic (pH < 3).
-
Add 1 mL of iso-octane to the tube.[6]
-
Vortex vigorously for 2 minutes to extract the fatty acid into the organic phase.
-
Centrifuge at 3000 x g for 5 minutes to achieve phase separation.[7]
-
Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer with another 1 mL of iso-octane to maximize recovery.
-
Combine the organic extracts.
-
Dry the combined organic extract under a gentle stream of nitrogen gas.
Protocol 3: Derivatization to Fatty Acid Methyl Ester (FAME)
Fatty acids are commonly derivatized to FAMEs for GC-MS analysis.[3]
-
To the dried lipid extract, add 200 µL of 0.5 M sodium methoxide in anhydrous methanol.[3]
-
Vortex and incubate at 45°C for 5 minutes.[3]
-
Neutralize the reaction by adding 15% Sodium Bisulfate (NaHSO₄).
-
Add 500 µL of iso-octane and 500 µL of water, vortex, and centrifuge to separate the phases.
-
Transfer the upper organic layer containing the FAMEs to a GC vial for analysis.
Alternative Derivatization (Pentafluorobenzyl Ester) For enhanced sensitivity using negative chemical ionization, PFBBr derivatization is recommended.[6][7]
-
To the dried extract, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.[6]
-
Incubate at room temperature for 20 minutes.[6]
-
Dry the sample under a nitrogen stream.
-
Reconstitute in 50 µL of iso-octane for GC-MS analysis.[6]
Data Presentation
Table 1: Recommended GC-MS Parameters
The following table outlines typical instrument parameters for the analysis of 6-methylhexadecanoic acid methyl ester.
| Parameter | Setting |
| GC System | Agilent GC 8890 (or equivalent) |
| Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm)[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[9] |
| Inlet Temperature | 280°C[8] |
| Injection Mode | Splitless (1 µL injection volume)[8] |
| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C, hold for 3 min[8] |
| MS System | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (50-550 m/z) |
Table 2: Example Quantitative Data and Key Ions
This table provides representative data for the analysis of 6-methylhexadecanoic acid methyl ester. A standard curve should be generated for absolute quantification.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 6-Methylhexadecanoic acid methyl ester | ~14.5 | 284 (M⁺) | 74, 87, 129, 255 |
| Palmitic acid-d3 methyl ester (IS) | ~14.2 | 273 (M⁺) | 77, 90, 245 |
Note: Retention times are approximate and will vary based on the specific GC system and column conditions. The ion at m/z 74 is the characteristic McLafferty rearrangement product for FAMEs.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Synthesis of Radiolabeled 6-Methylhexadecanoyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) play crucial roles in cellular signaling, membrane fluidity, and energy metabolism. The study of their metabolic pathways is essential for understanding various physiological and pathological conditions. 6-Methylhexadecanoyl-CoA is a key intermediate in the metabolism of the branched-chain fatty acid, 6-methylhexadecanoic acid. To elucidate its metabolic fate and quantify its flux through various pathways, radiolabeled tracers are indispensable tools.[1] This document provides a detailed protocol for the synthesis, purification, and characterization of radiolabeled this compound, specifically focusing on Carbon-14 ([¹⁴C]) labeling, for use in in vitro and in vivo tracer studies.[2][3][4]
Synthetic Strategy Overview
The synthesis of [¹⁴C]this compound is proposed as a two-stage process. The first stage involves the synthesis of [1-¹⁴C]6-methylhexadecanoic acid. The second stage is the enzymatic conversion of the radiolabeled fatty acid to its corresponding Coenzyme A (CoA) thioester.
Caption: Proposed synthetic pathway for [1-¹⁴C]this compound.
Experimental Protocols
Stage 1: Synthesis of [1-¹⁴C]6-Methylhexadecanoic Acid
This protocol describes the synthesis of [1-¹⁴C]6-methylhexadecanoic acid from 5-methylpentadecyl bromide and potassium [¹⁴C]cyanide.
Materials:
-
5-Methylpentadecyl bromide
-
Potassium [¹⁴C]cyanide ([¹⁴C]KCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Argon gas supply
-
Standard laboratory glassware, dried
-
Heating mantle with magnetic stirring
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Radio-TLC scanner
Procedure:
-
Cyanation Reaction:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 5-methylpentadecyl bromide (1 equivalent) in anhydrous DMSO.
-
Add [¹⁴C]KCN (1.1 equivalents, specific activity tailored to the desired final product activity).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours.
-
Monitor the reaction progress by radio-TLC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain crude [1-¹⁴C]6-methylhexadecanenitrile.
-
-
Hydrolysis to Carboxylic Acid:
-
To the crude nitrile, add a 1:1 (v/v) mixture of water and concentrated H₂SO₄.
-
Reflux the mixture at 100°C for 4-6 hours until the reaction is complete (monitored by radio-TLC).
-
Cool the reaction mixture and extract three times with diethyl ether.
-
Wash the combined organic layers with saturated NaHCO₃ solution.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to a pH of ~2.
-
Extract the acidified aqueous layer three times with diethyl ether.
-
Combine the final organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to yield [1-¹⁴C]6-methylhexadecanoic acid.
-
-
Purification:
-
Purify the crude [1-¹⁴C]6-methylhexadecanoic acid using silica (B1680970) gel column chromatography with a hexane:ethyl acetate (B1210297) gradient.
-
Collect fractions and analyze by radio-TLC to identify the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the final product.
-
Stage 2: Enzymatic Synthesis of [1-¹⁴C]this compound
This protocol uses acyl-CoA synthetase to convert the radiolabeled fatty acid to its CoA ester.[5][6]
Materials:
-
[1-¹⁴C]6-Methylhexadecanoic acid (from Stage 1)
-
Coenzyme A, trilithium salt
-
Acyl-CoA Synthetase (from Pseudomonas sp. or similar)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Triton X-100
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a radioactivity detector.[7][8][9][10]
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
ATP (10 mM)
-
MgCl₂ (10 mM)
-
DTT (2 mM)
-
Triton X-100 (0.1%)
-
Coenzyme A (1.5 mM)
-
[1-¹⁴C]6-Methylhexadecanoic acid (0.5 mM, dissolved in a small amount of ethanol)
-
-
Initiate the reaction by adding Acyl-CoA Synthetase (5-10 units).
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to precipitate the enzyme.
-
Transfer the supernatant to an HPLC vial for purification.
-
-
Purification by Radio-HPLC:
-
Purify the [1-¹⁴C]this compound using a reverse-phase C18 HPLC column.
-
Use a gradient elution system:
-
Mobile Phase A: 25 mM Ammonium Acetate in water, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 30 minutes.
-
-
Monitor the elution profile using a UV detector (260 nm for CoA) and an in-line radioactivity detector.
-
Collect the radioactive peak corresponding to the product.
-
Lyophilize the collected fractions to obtain pure [1-¹⁴C]this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of [1-¹⁴C]this compound.
| Parameter | Stage 1: [¹⁴C]6-Methylhexadecanoic Acid | Stage 2: [¹⁴C]this compound |
| Radiochemical Yield | 60-75% | 70-85% (based on fatty acid) |
| Overall Yield | - | 42-64% |
| Specific Activity | 50-60 mCi/mmol (dependent on [¹⁴C]KCN) | 50-60 mCi/mmol |
| Radiochemical Purity | >98% (after column chromatography) | >99% (after HPLC purification) |
| Chemical Purity | >98% | >99% |
Visualization of Experimental Workflow and Metabolic Context
Caption: Overall experimental workflow for synthesis and application.
Caption: Putative β-oxidation pathway of this compound.
Application in Tracer Studies
The synthesized [¹⁴C]this compound serves as a high-fidelity tracer to investigate the metabolism of branched-chain fatty acids.
-
In Vitro Studies: The tracer can be used with isolated mitochondria, cell cultures, or tissue homogenates to measure the rates of BCFA oxidation.[11] By quantifying the production of radiolabeled metabolites such as [¹⁴C]acetyl-CoA or [¹⁴C]CO₂, researchers can determine the activity of enzymes involved in the β-oxidation pathway for BCFAs.
-
In Vivo Studies: In animal models, intravenous administration of [¹⁴C]this compound allows for the investigation of its biodistribution, tissue-specific uptake, and incorporation into complex lipids like triglycerides and phospholipids.[1] Analysis of radiolabeled metabolites in plasma, urine, and tissues provides a comprehensive picture of the whole-body metabolism of this BCFA.
Characterization and Analysis:
-
Radiochemical Purity: The radiochemical purity of the final product should be assessed by radio-HPLC, ensuring that the radioactivity co-elutes with the non-radiolabeled standard.[7][12]
-
Specific Activity: The specific activity (e.g., in mCi/mmol) is determined by quantifying the total radioactivity (via liquid scintillation counting) and the molar amount of the compound (via UV absorbance in HPLC compared to a standard curve).
-
Structural Confirmation: The identity of the synthesized, non-radiolabeled standard should be confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. moravek.com [moravek.com]
- 3. moravek.com [moravek.com]
- 4. openmedscience.com [openmedscience.com]
- 5. microbenotes.com [microbenotes.com]
- 6. aocs.org [aocs.org]
- 7. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. indico.cern.ch [indico.cern.ch]
- 10. youtube.com [youtube.com]
- 11. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moravek.com [moravek.com]
Application Notes and Protocols for Cell-Free Systems in the Study of 6-Methylhexadecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free systems have emerged as powerful tools for dissecting complex metabolic pathways, offering a simplified and controllable environment devoid of cellular homeostasis and transport barriers. This document provides detailed application notes and protocols for utilizing cell-free systems to investigate the metabolism of 6-methylhexadecanoyl-CoA, a branched-chain fatty acyl-CoA. The metabolism of such branched-chain fatty acids is crucial for understanding various physiological and pathological conditions. The primary metabolic pathway for compounds like this compound is alpha-oxidation, which occurs within the peroxisomes. This process is initiated by the enzyme phytanoyl-CoA dioxygenase (PHYH). These notes will guide researchers in setting up cell-free assays to study this pathway, quantify metabolic turnover, and screen for potential modulators of this compound metabolism.
Metabolic Pathway of this compound
The metabolism of this compound is presumed to follow the alpha-oxidation pathway, analogous to the well-characterized metabolism of phytanic acid. The methyl group at the 6-position does not sterically hinder the initial steps of beta-oxidation, unlike methyl groups at the beta-position. However, for the purpose of these application notes, we will focus on the alpha-oxidation pathway as a key route for branched-chain fatty acid metabolism.
The key enzymatic steps are:
-
Hydroxylation: this compound is hydroxylated at the alpha-carbon (C2) by phytanoyl-CoA dioxygenase (PHYH), a 2-oxoglutarate-dependent enzyme, to yield 2-hydroxy-6-methylhexadecanoyl-CoA.
-
Cleavage: The resulting 2-hydroxyacyl-CoA is then cleaved by a lyase into pentadecanal-5-methyl and formyl-CoA.
-
Oxidation: The aldehyde is subsequently oxidized to 5-methylpentadecanoic acid, which can then undergo further metabolism.
Application Notes and Protocols for the Extraction of Long-Chain Branched Acyl-CoAs from Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain branched-chain acyl-Coenzyme A (LC-BC-acyl-CoA) molecules are crucial intermediates in the biosynthesis of branched-chain fatty acids (BCFAs) in many bacterial species.[1][2][3] BCFAs are essential components of bacterial cell membranes, influencing membrane fluidity and the organism's ability to adapt to environmental stresses. The accurate extraction and quantification of LC-BC-acyl-CoAs are therefore critical for understanding bacterial physiology, identifying novel antibiotic targets, and developing new therapeutic agents.
This document provides detailed protocols for the extraction of LC-BC-acyl-CoAs from bacterial cultures, focusing on methods that ensure high recovery and sample stability for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Principles of Extraction
The extraction of acyl-CoAs from bacterial cells is a multi-step process that involves:
-
Quenching of Metabolism: Rapidly halting all enzymatic activity to prevent the degradation or alteration of acyl-CoA pools.
-
Cell Lysis: Disrupting the bacterial cell wall and membrane to release intracellular contents.
-
Extraction of Acyl-CoAs: Separating the target molecules from other cellular components using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Sample Concentration and Reconstitution: Preparing the extracted acyl-CoAs for downstream analysis.
Due to their instability in aqueous solutions, particularly at alkaline or strongly acidic pH, careful handling and optimized buffer systems are essential for the successful extraction of acyl-CoAs.[4]
Experimental Protocols
Two primary methods for the extraction of long-chain branched acyl-CoAs from bacteria are detailed below: a Liquid-Liquid Extraction (LLE) protocol and a Solid-Phase Extraction (SPE) protocol.
Protocol 1: Liquid-Liquid Extraction (LLE) of Long-Chain Branched Acyl-CoAs
This protocol is adapted from methods developed for the extraction of acyl-CoAs from various biological matrices and is suitable for the recovery of a broad range of acyl-CoA species.
Materials:
-
Bacterial cell culture
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Centrifuge capable of 12,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)
Procedure:
-
Cell Harvesting and Quenching:
-
Rapidly cool the bacterial culture by placing the culture vessel in an ice-water bath for 5 minutes.
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold methanol containing the internal standard.[4]
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold acetonitrile and vortex vigorously for 2 minutes.[4]
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent.[5] The sample is now ready for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Long-Chain Branched Acyl-CoAs
This protocol utilizes a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel column for the selective enrichment of acyl-CoAs.[6]
Materials:
-
Bacterial cell culture
-
Ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 6.7)
-
Acetonitrile/Isopropanol mixture (3:1, v/v)
-
2-(2-pyridyl)ethyl SPE columns
-
Wash Solution (specific to the SPE column manufacturer's instructions, often a low percentage of organic solvent in an aqueous buffer)
-
Elution Solution (specific to the SPE column manufacturer's instructions, typically a higher percentage of organic solvent)
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge capable of 12,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting and Homogenization:
-
Harvest and wash bacterial cells as described in Protocol 1, steps 1a-1c.
-
Place the cell pellet in a pre-chilled glass homogenizer.
-
Add 1.5 mL of the acetonitrile/isopropanol mixture and homogenize for 30 seconds.[6]
-
Add 0.5 mL of ice-cold 0.1 M potassium phosphate buffer (pH 6.7) containing the internal standard and homogenize for another 30 seconds.[6]
-
-
Extraction and Clarification:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the 2-(2-pyridyl)ethyl SPE column by passing the Wash Solution through it.[7]
-
Load the supernatant from the extraction step onto the conditioned SPE column.[7]
-
Wash the column with the Wash Solution to remove unbound impurities.[7]
-
Elute the acyl-CoAs from the column with the Elution Solution.[7]
-
-
Sample Concentration and Reconstitution:
Data Presentation
The following table summarizes representative recovery data for different acyl-CoA species using the SPE method. Note that recoveries can vary depending on the specific bacterial species and culture conditions.
| Acyl-CoA Species | Chain Length | Recovery (%) |
| Acetyl-CoA | C2 | 93 ± 5 |
| Malonyl-CoA | C3 | 95 ± 4 |
| Octanoyl-CoA | C8 | 90 ± 6 |
| Oleoyl-CoA | C18:1 | 85 ± 7 |
| Palmitoyl-CoA | C16:0 | 88 ± 5 |
| Arachidonyl-CoA | C20:4 | 83 ± 8 |
Data adapted from a study on rat liver tissue, which provides a good reference for the efficiency of the 2-(2-pyridyl)ethyl SPE method for a range of acyl-CoA chain lengths.[6]
Visualizations
Bacterial Branched-Chain Fatty Acid Synthesis Pathway
Caption: Overview of branched-chain fatty acid synthesis in bacteria.
Liquid-Liquid Extraction Workflow
References
- 1. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Enzyme Inhibitors of 6-Methylhexadecanoyl-CoA Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methylhexadecanoyl-CoA is a member of the branched-chain fatty acids (BCFAs), which are crucial components of the cell membrane in many bacteria, contributing to membrane fluidity and permeability. In pathogenic bacteria, such as Mycobacterium tuberculosis, these fatty acids are synthesized by the multi-domain Type I Fatty Acid Synthase (FAS-I).[1] The essential role of FAS-I in bacterial survival makes it a compelling target for the development of novel antimicrobial agents.[1] The biosynthesis of BCFAs like 6-methylhexadecanoic acid involves the use of either a branched-chain primer (e.g., from valine, leucine, or isoleucine degradation) or the incorporation of methylmalonyl-CoA as an extender unit by the FAS-I complex.[2][3][4]
These application notes provide detailed protocols for identifying and characterizing inhibitors of the key enzyme in this pathway, Fatty Acid Synthase I (FAS-I).
The Biosynthesis Pathway of Branched-Chain Fatty Acids
The synthesis of a branched-chain fatty acid is carried out by the Fatty Acid Synthase I (FAS-I) complex. The process begins with a primer molecule, which can be a straight-chain acyl-CoA (like acetyl-CoA) or a branched-chain acyl-CoA. The chain is then iteratively elongated by two-carbon units supplied by malonyl-CoA. For mid-chain branches, methylmalonyl-CoA can be used as an extender unit. Each elongation cycle involves a sequence of condensation, reduction, dehydration, and another reduction, all catalyzed by different domains of the FAS-I enzyme.
Application Note 1: High-Throughput Screening Assay for FAS-I Inhibitors
This protocol describes a continuous spectrophotometric assay to measure the activity of FAS-I by monitoring the consumption of the cofactor NADPH. This method is robust, reliable, and suitable for high-throughput screening (HTS) of compound libraries.
Experimental Protocol: NADPH Depletion Assay
Principle: The overall fatty acid synthesis reaction consumes NADPH at a stoichiometric rate. The decrease in NADPH concentration can be monitored by the corresponding decrease in absorbance at 340 nm (A340).[5][6][7] The rate of NADPH oxidation is directly proportional to the FAS-I enzyme activity.
Materials:
-
Purified FAS-I enzyme (e.g., from recombinant M. smegmatis expressing M. tuberculosis FAS-I).[6]
-
Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT.
-
Acetyl-CoA (Substrate 1)
-
Malonyl-CoA (Substrate 2)
-
NADPH (Cofactor)
-
Test compounds dissolved in DMSO.
-
96- or 384-well UV-transparent microplates.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate. Include controls: "no inhibitor" (DMSO only) and "no enzyme" (buffer only).
-
Reagent Preparation: Prepare a master mix containing Assay Buffer, Acetyl-CoA (final concentration ~25 µM), and NADPH (final concentration ~75-100 µM).
-
Enzyme Addition: Add the purified FAS-I enzyme to the master mix immediately before starting the assay.
-
Reaction Incubation: Add the enzyme/master mix to the wells containing the test compounds. Allow a pre-incubation period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding Malonyl-CoA (final concentration ~25-30 µM) to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using the plate reader.
-
Data Analysis: Calculate the initial reaction rate (V0) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Normalize the rates of the test wells to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
Application Note 2: Determination of Inhibitor Potency (IC₅₀)
Once primary hits are identified from HTS, their potency is quantified by determining the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[9]
Experimental Protocol: IC₅₀ Determination
Principle: The enzyme's activity is measured across a range of inhibitor concentrations. The resulting data are plotted as percent inhibition versus the logarithm of inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.[10][11]
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO.
-
Assay Setup: Set up the reaction as described in the HTS protocol (Application Note 1). Add the diluted inhibitor to the test wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Reaction and Measurement: Pre-incubate, initiate the reaction with Malonyl-CoA, and measure the kinetic rates (A340/min).
-
Data Calculation:
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))
-
-
Curve Fitting: Plot the % Inhibition versus the log[Inhibitor]. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.[10] The equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope) Where Y is the response, and X is the inhibitor concentration.
Data Presentation: Potency of Known FAS-I Inhibitors
The following table summarizes the inhibitory constants (Kᵢ) for known inhibitors of Mycobacterium tuberculosis FAS-I. The Kᵢ is a more absolute measure of potency than IC₅₀ as it is independent of substrate concentration.[9]
| Inhibitor | Target Enzyme | Assay Type | Kᵢ (µM) | Reference |
| 5-Chloropyrazinamide (5-Cl-PZA) | M. tuberculosis FAS-I | Spectrophotometric (NADPH) | 55 - 59 | [5][6][12] |
| Pyrazinamide (PZA) | M. tuberculosis FAS-I | Spectrophotometric (NADPH) | 2,567 - 2,627 | [5][6][12] |
Application Note 3: Cellular Assay for Target Engagement
To confirm that an inhibitor is active within a cellular context, it is essential to measure its effect on fatty acid synthesis in whole bacterial cells. This protocol uses radiolabeled precursors to track the synthesis of new fatty acids.
Experimental Protocol: Radiolabeled Acetate Incorporation
Principle: Bacterial cells are incubated with a radiolabeled fatty acid precursor, such as [U-¹⁴C]acetate. The label is incorporated into newly synthesized fatty acids. The amount of radioactivity incorporated into the total lipid fraction is measured in the presence and absence of an inhibitor. A reduction in incorporated radioactivity indicates inhibition of the fatty acid synthesis pathway.[7]
Materials:
-
Bacterial culture (e.g., M. smegmatis or M. tuberculosis).
-
Growth medium.
-
Test inhibitor.
-
[U-¹⁴C]acetate or other suitable radiolabeled precursor.
-
Solvents for lipid extraction (e.g., Chloroform:Methanol mixture).
-
Thin-Layer Chromatography (TLC) equipment (optional, for separating lipid classes).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Grow bacterial cells to the mid-logarithmic phase.
-
Compound Treatment: Aliquot the cell culture into tubes and add the test inhibitor at various concentrations. Include a DMSO vehicle control. Incubate for a defined period (e.g., 2-4 hours).
-
Radiolabeling: Add [U-¹⁴C]acetate to each tube and incubate for an additional period to allow for incorporation into lipids.
-
Harvesting: Pellet the cells by centrifugation and wash to remove unincorporated radiolabel.
-
Lipid Extraction: Extract the total lipids from the cell pellet using an appropriate solvent system (e.g., Bligh-Dyer method).
-
Quantification: Transfer an aliquot of the lipid extract into a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the amount of protein or the optical density of the initial culture. Compare the CPM from inhibitor-treated samples to the DMSO control to determine the percent inhibition of cellular fatty acid synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. courses.edx.org [courses.edx.org]
- 10. benchchem.com [benchchem.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
Application of 6-Methylhexadecanoyl-CoA in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
6-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular lipid metabolism. BCFAs are important components of cell membranes, particularly in bacteria, and are also found in mammalian tissues.[1] The presence of a methyl branch in the fatty acyl chain alters the physical properties of lipids, influencing membrane fluidity and other cellular processes.[2] The study of this compound and other BCFA-CoAs in the field of lipidomics is an emerging area of research with potential implications for understanding metabolic diseases, cancer, and infectious diseases.
Biological Significance
Branched-chain fatty acids are synthesized in mammals from intermediates of branched-chain amino acid (BCAA) catabolism.[3] Fatty acid synthase can utilize primers such as isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA to produce a variety of BCFAs.[1] While the specific roles of this compound are not extensively characterized, BCFAs, in general, are known to:
-
Modulate Membrane Fluidity: The methyl branch disrupts the tight packing of fatty acyl chains in lipid bilayers, thereby increasing membrane fluidity.[2][4] This is crucial for the function of membrane-bound proteins and for cellular adaptation to environmental stress.
-
Influence Cell Signaling: As precursors for more complex lipids, BCFA-CoAs can be incorporated into phospholipids (B1166683) and other lipid species that act as signaling molecules.
-
Potential Anticancer Properties: Some studies have suggested that the accumulation of monomethyl branched-chain fatty acids may have cytotoxic effects on cancer cells.[3]
-
Role in Metabolic Health: Altered levels of BCFAs have been associated with metabolic disorders. For instance, serum levels of iso-BCFAs have been found to be inversely associated with body mass index.[3]
Challenges in Lipidomics Analysis
The analysis of this compound and other BCFA-CoAs presents unique challenges compared to their straight-chain counterparts:
-
Structural Isomerism: BCFAs are structural isomers of straight-chain fatty acids, making their separation by standard chromatographic techniques difficult.[3]
-
Low Abundance: BCFA-CoAs are often present at lower concentrations than their straight-chain analogs in mammalian cells, requiring highly sensitive analytical methods.
-
Lack of Commercial Standards: The availability of pure analytical standards for specific BCFA-CoAs can be limited, hindering accurate quantification.
Analytical Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the sensitive and specific quantification of acyl-CoAs, including this compound.[5] The general workflow involves:
-
Extraction: Efficient extraction of acyl-CoAs from biological matrices using methods such as solvent precipitation or solid-phase extraction (SPE).
-
Chromatographic Separation: Separation of different acyl-CoA species using reversed-phase liquid chromatography.
-
Mass Spectrometric Detection: Detection and quantification using tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is a general method for the extraction of a broad range of acyl-CoAs from cultured mammalian cells.
Materials:
-
Ice-cold 80% methanol (B129727) in water
-
Cell scrapers
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to the dish and scrape the cells.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-20 min: 98% B
-
20.1-25 min: 2% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: The specific MRM transitions for this compound and other acyl-CoAs of interest need to be determined by direct infusion of standards or predicted based on known fragmentation patterns. A common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).
Data Presentation
Table 1: Representative Quantitative Data of Branched-Chain Fatty Acyl-CoAs in Mammalian Cells
The following table presents hypothetical quantitative data for this compound and other related acyl-CoAs in two different cell lines to illustrate how such data can be structured. Actual concentrations will vary depending on the cell type and experimental conditions.
| Acyl-CoA Species | Cell Line A (pmol/10^6 cells) | Cell Line B (pmol/10^6 cells) |
| Branched-Chain | ||
| This compound | 0.8 ± 0.1 | 1.5 ± 0.2 |
| 14-Methylhexadecanoyl-CoA | 1.2 ± 0.2 | 2.1 ± 0.3 |
| 15-Methylhexadecanoyl-CoA | 0.5 ± 0.08 | 0.9 ± 0.1 |
| Straight-Chain | ||
| Hexadecanoyl-CoA (C16:0) | 25.3 ± 3.1 | 42.8 ± 5.4 |
| Octadecanoyl-CoA (C18:0) | 15.1 ± 1.8 | 28.6 ± 3.5 |
Data are presented as mean ± standard deviation (n=3). This is representative data and does not reflect actual experimental results.
Mandatory Visualization
Caption: Experimental workflow for the lipidomics analysis of this compound.
Caption: Proposed metabolic pathway involving this compound.
References
- 1. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylhexadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 6-Methylhexadecanoyl-CoA.
Experimental Workflow
The chemical synthesis of this compound from its corresponding fatty acid, 6-Methylhexadecanoic acid, typically involves a two-step process: activation of the carboxylic acid and subsequent coupling with Coenzyme A (CoA).
Caption: General workflow for the chemical synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Activation of 6-Methylhexadecanoic Acid
Question 1: I am seeing low yield of the activated intermediate (e.g., NHS ester). What could be the cause?
Answer: Low yields during the activation step can be attributed to several factors:
-
Purity of Starting Material: Ensure that the 6-Methylhexadecanoic acid is of high purity. Impurities can interfere with the activation reaction.
-
Anhydrous Conditions: The activation reaction, particularly when using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole, is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Quality: The activating agents (e.g., N-hydroxysuccinimide (NHS), DCC) should be fresh and of high quality. DCC can degrade over time.
-
Reaction Temperature: Some activation reactions are performed at 0°C to minimize side reactions and are then allowed to warm to room temperature. Ensure you are following the optimal temperature profile for your chosen method.
-
Stoichiometry: Incorrect molar ratios of the fatty acid to the activating agents can lead to incomplete activation. A slight excess of the activating agent may be necessary.
Question 2: I am observing a white precipitate during the activation step when using DCC. Is this normal?
Answer: Yes, the formation of a white precipitate is expected when using DCC. This precipitate is dicyclohexylurea (DCU), a byproduct of the reaction. It is typically removed by filtration before proceeding to the coupling step.
Coupling with Coenzyme A
Question 3: My final product yield is very low after the coupling reaction. What are the potential reasons?
Answer: Low yields in the coupling step are a common issue. Consider the following:
-
Solubility of Coenzyme A: Coenzyme A (as a free acid or lithium salt) has poor solubility in many organic solvents.[1] The reaction is often performed in a biphasic system (e.g., aqueous buffer and an organic solvent) or in a solvent mixture that can solubilize both reactants to some extent.
-
pH of the Reaction: The pH of the aqueous phase is critical. The thiol group of Coenzyme A needs to be deprotonated to act as a nucleophile, so a slightly basic pH (around 7.5-8.0) is often used.[1] However, a very high pH can lead to hydrolysis of the activated ester and the final thioester product.
-
Inert Atmosphere: The thiol group of Coenzyme A is susceptible to oxidation. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of disulfide-linked CoA dimers.
-
Hydrolysis of the Activated Intermediate: The activated fatty acid is susceptible to hydrolysis, especially in the presence of water. The coupling reaction should be set up promptly after the activation step.
Question 4: How can I monitor the progress of the coupling reaction?
Answer: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. You can spot the reaction mixture on a reverse-phase TLC plate (e.g., RP-18) and elute with a suitable solvent system (e.g., a mixture of ammonium (B1175870) acetate (B1210297) and methanol). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate reaction progress.
Purification and Analysis
Question 5: What is the best method to purify the final this compound product?
Answer: Due to the amphipathic nature of long-chain acyl-CoAs, purification can be challenging. Common methods include:
-
Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to separate the product from unreacted Coenzyme A and other water-soluble impurities.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for obtaining high-purity this compound. A C18 column with a gradient of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[1]
Question 6: I am having trouble with the solubility of my purified this compound in aqueous buffers. What can I do?
Answer: Long-chain acyl-CoAs, especially branched-chain ones, can have limited solubility in aqueous solutions and may form micelles. To improve solubility, you can:
-
Use a small amount of a co-solvent like ethanol (B145695) or DMSO.
-
Prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous buffer immediately before use.
-
Sonication can also help to disperse the acyl-CoA in the aqueous medium.
Question 7: How can I confirm the identity and purity of my final product?
Answer: A combination of analytical techniques is recommended:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This will provide the molecular weight of the product, confirming the successful conjugation of 6-methylhexadecanoic acid and Coenzyme A.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the molecule, though the complexity of the Coenzyme A moiety can make interpretation challenging.
-
HPLC Analysis: A single, sharp peak on an analytical HPLC chromatogram is a good indicator of purity.
Quantitative Data Summary
The yield of acyl-CoA synthesis can vary significantly depending on the specific fatty acid, the chosen synthetic method, and the purification procedure. The following table provides a summary of reported yields for the synthesis of various long-chain acyl-CoA esters, which can serve as a benchmark for the synthesis of this compound.
| Acyl-CoA Ester Synthesized | Synthetic Method | Reported Yield | Reference |
| Various Saturated and Unsaturated Acyl-CoAs | Chemo-enzymatic | >40% | [2] |
| Aromatic Coenzyme A Esters | Enzymatic | up to 80% | |
| Fatty Acyl-CoAs | Acyl Imidazole | Essentially quantitative | [1] |
Experimental Protocol: Synthesis of this compound via NHS Ester
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Logical Diagram of the Protocol
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Detailed Methodology
Materials:
-
6-Methylhexadecanoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A (trilithium salt or free acid)
-
Anhydrous ethyl acetate
-
Anhydrous dioxane
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 1N
-
Reverse-phase C18 TLC plates
-
HPLC system with a C18 column
Procedure:
-
Activation of 6-Methylhexadecanoic Acid:
-
In a round-bottom flask, dissolve 1 equivalent of 6-Methylhexadecanoic acid and 1.1 equivalents of NHS in anhydrous ethyl acetate under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous ethyl acetate.
-
Add the DCC solution dropwise to the fatty acid solution with constant stirring.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-Methylhexadecanoyl-NHS ester.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve 1 equivalent of Coenzyme A in 0.1 M sodium bicarbonate solution. Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Dissolve the crude 6-Methylhexadecanoyl-NHS ester in a minimal amount of dioxane.
-
Slowly add the NHS ester solution to the Coenzyme A solution with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by reverse-phase TLC.
-
-
Purification:
-
Once the reaction is complete, acidify the reaction mixture to a pH of approximately 2 using 1N HCl.
-
Extract the mixture with ethyl acetate to remove any unreacted NHS ester and other organic-soluble impurities.
-
Evaporate the aqueous phase to dryness under reduced pressure.
-
Redissolve the residue in a small volume of a suitable buffer for HPLC purification.
-
Purify the this compound by reverse-phase HPLC using a C18 column and a suitable gradient of aqueous buffer and organic solvent.
-
Collect the fractions containing the product and lyophilize to obtain the pure this compound.
-
-
Analysis and Storage:
-
Confirm the identity and purity of the final product by ESI-MS and analytical HPLC.
-
Store the purified product as a lyophilized powder at -80°C to prevent degradation. For experimental use, prepare fresh solutions in an appropriate buffer. Long-chain acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH.
-
References
Technical Support Center: Optimizing Enzymatic Assays with 6-Methylhexadecanoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methylhexadecanoyl-CoA in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in enzymatic assays?
A1: this compound, as a long-chain fatty acyl-CoA, is prone to degradation and can be challenging to handle. Key issues include its inherent instability, potential for micelle formation at higher concentrations which can affect enzyme kinetics, and the need for sensitive detection methods due to often low physiological concentrations. Proper storage and handling are critical to ensure experimental reproducibility.
Q2: How should this compound and samples containing it be stored?
A2: Fatty acyl-CoAs are unstable. For optimal stability, samples should be tested on the day of preparation. If immediate use is not possible, they should be snap-frozen in liquid nitrogen and stored at -80°C for no longer than one week.[1]
Q3: What type of enzymes are expected to utilize this compound as a substrate?
A3: Enzymes that typically metabolize fatty acyl-CoAs are likely candidates. These include acyl-CoA dehydrogenases, which are involved in mitochondrial beta-oxidation, and acyl-CoA synthetases, which activate fatty acids.[2][3] The methyl branch on the acyl chain may influence the substrate specificity of a particular enzyme.
Q4: What detection methods are suitable for enzymatic assays involving this compound?
A4: Common detection methods include fluorimetric assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Fluorimetric assays often use a coupled enzyme system that produces a fluorescent product in proportion to the acyl-CoA concentration.[1] LC-MS/MS provides high sensitivity and specificity, allowing for the quantification of low-abundance acyl-CoA species.[4]
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
-
Question: I am not observing any significant activity with my enzyme and this compound. What could be the cause?
-
Answer: Several factors could contribute to low enzyme activity. First, verify the integrity of your this compound, as fatty acyl-CoAs are unstable.[1] Improper storage can lead to degradation. Second, confirm that your enzyme is active using a known, reliable substrate. The methyl group in this compound might also sterically hinder binding to the enzyme's active site, resulting in low activity. Consider screening different enzymes or mutants to find one with better specificity for branched-chain acyl-CoAs.[5] Finally, ensure your assay buffer conditions (pH, ionic strength, cofactors) are optimal for your specific enzyme.
Issue 2: High Background Signal in a Fluorimetric Assay
-
Question: My no-enzyme control wells show a high fluorescent signal. How can I reduce this background?
-
Answer: A high background signal in a fluorimetric assay can be caused by contamination of reagents with fluorescent compounds or by the inherent fluorescence of components in your sample lysate. Ensure you are using high-purity reagents and solvents. If using cell or tissue lysates, consider a sample purification step, such as solid-phase extraction, to remove interfering substances.[6] You can also evaluate different lysis buffers; a buffer with 0.5% – 5.0% Triton X-100 at pH 7.4 is suggested for dissolving fatty acyl-CoAs.[1]
Issue 3: Poor Reproducibility Between Replicates
-
Question: I am seeing significant variability in the results between my technical replicates. What are the likely sources of this inconsistency?
-
Answer: Poor reproducibility often stems from inconsistent sample handling and preparation. Given the instability of fatty acyl-CoAs, it is crucial to handle all samples and standards uniformly and minimize freeze-thaw cycles.[1] Ensure accurate and consistent pipetting, especially of viscous enzyme solutions. If this compound is forming micelles, this can also lead to variability; consider adding a low concentration of a non-ionic detergent like Triton X-100 to your assay buffer to ensure it remains in a monomeric state.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables provide benchmark performance characteristics for assays of other long-chain acyl-CoAs, which can serve as a reference for expected performance.
Table 1: Performance of Acyl-CoA Extraction and Analysis Methods
| Analyte Class | Matrix | Extraction Method | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference |
| Long-Chain Acyl-CoAs | Rat Liver | Solid-Phase Extraction | 83-90% | Not Reported | [6] |
| Long-Chain Acyl-CoAs | Various Tissues | Solid-Phase Extraction | 70-80% | Not Reported | [6] |
Table 2: Typical Kinetic Parameters for Related Enzymes
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| (+)-Limonene Synthase | Citrus sinensis | GPP | 13.1 | - | - | [7] |
| Bornyl Diphosphate Synthase | Salvia officinalis | GPP | 1.4 | - | - | [7] |
| 5-epi-aristolochene Synthase | Nicotiana tabacum | FPP | ~5 | ~0.05 | ~10,000 | [7] |
| Amorphadiene Synthase | Artemisia annua | FPP | ~1.5 | ~0.03 | ~20,000 | [7] |
Note: GPP (Geranyl pyrophosphate) and FPP (Farnesyl pyrophosphate) are substrates for terpene cyclases, providing a kinetic context for enzymes that handle long-chain, modified substrates.[7]
Experimental Protocols
Protocol: General Fluorimetric Assay for an Acyl-CoA Dehydrogenase
This protocol is a generalized procedure that can be adapted for measuring the activity of an acyl-CoA dehydrogenase with this compound.
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM EDTA.
-
Substrate Stock: Prepare a 10 mM stock solution of this compound in water. Store on ice and use immediately.
-
Enzyme Dilution: Dilute the acyl-CoA dehydrogenase to the desired concentration in Assay Buffer. Keep on ice.
-
Detection Reagent Mix: Prepare a mix containing the fluorescent probe and any necessary coupling enzymes as recommended by the assay kit manufacturer (e.g., from a kit like the EnzyFluo™ Fatty Acyl-CoA Assay Kit).[1]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the Detection Reagent Mix to each well.
-
Add 10 µL of your sample or this compound standard to the appropriate wells.
-
To initiate the reaction, add 40 µL of the diluted enzyme solution to each well. For a "no-enzyme" control, add 40 µL of Assay Buffer.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 40 minutes, protected from light.[1]
-
Measure the fluorescence at an excitation/emission wavelength appropriate for the chosen probe (e.g., 530 nm excitation / 585 nm emission).[1]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the "no-enzyme" control from the readings of the enzyme-containing wells.
-
Generate a standard curve by plotting the fluorescence of the this compound standards versus their concentrations.
-
Determine the concentration of this compound consumed or product formed in your samples by interpolating from the standard curve.
-
Visualizations
Caption: General workflow for an enzymatic assay using this compound.
Caption: Troubleshooting decision tree for common enzymatic assay issues.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Fatty acyl-CoA dehydrogenase deficiency: enzyme measurement and studies on alternative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 6-Methylhexadecanoyl-CoA Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of 6-Methylhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound by LC-MS?
A1: For the analysis of acyl-CoA species, including this compound, positive mode electrospray ionization (ESI) is generally recommended.[1][2] Acyl-CoAs ionize more efficiently in positive mode, leading to better sensitivity.[1]
Q2: What are the characteristic mass transitions for this compound in MS/MS analysis?
A2: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507.0 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety.[3][4] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[4][5] For quantitative analysis using Multiple Reaction Monitoring (MRM), the transition from the precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 507.0 Da is commonly used.[3][5]
Q3: Can derivatization improve the sensitivity of this compound analysis?
A3: Yes, chemical derivatization can be a powerful strategy to enhance the ionization efficiency and, consequently, the sensitivity of analytes that ionize poorly.[6][7][8] While not always necessary for acyl-CoAs, if you are facing significant sensitivity challenges, derivatizing the molecule could be beneficial. Strategies often target functional groups to improve their ionization properties.[9]
Q4: What are common causes of low signal intensity for acyl-CoA compounds in LC-MS?
A4: Low signal intensity for acyl-CoAs can be attributed to several factors:
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions.[10]
-
Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting substances from the sample matrix can affect ionization efficiency.[10]
-
Ion Suppression: Complex biological samples can contain components that interfere with the ionization of the target analyte, a phenomenon known as matrix effects.[10]
-
Suboptimal MS Parameters: Incorrectly set precursor and product ions, collision energy, or other source parameters can result in poor sensitivity.[10]
-
Chromatographic Issues: Poor peak shape due to column overload or contamination can lead to a reduced signal-to-noise ratio.[10]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS analysis of this compound.
Issue 1: No Signal or Very Low Signal Intensity
This workflow will guide you in systematically identifying the cause of a weak or absent signal.
Caption: Troubleshooting workflow for low LC-MS signal.
Issue 2: Poor Peak Shape and Inconsistent Retention Time
Poor chromatography can significantly impact sensitivity and reproducibility.
Caption: Troubleshooting guide for chromatographic issues.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various acyl-CoAs, providing a reference for expected sensitivity.
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Various Acyl-CoAs | 2 - 133 nM | - | [4] |
| C14 to C26 Acyl-CoAs | - | ~5 fmol | [3] |
| Short-Chain Acyl-CoAs | - | Linear range starts from low fmol | [5] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted for the extraction of acyl-CoAs from cell cultures for LC-MS/MS analysis.[11]
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis and Extraction: Add 1 mL of ice-cold 10% 5-sulfosalicylic acid (SSA) to the culture plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Internal Standard Spiking: Spike the lysate with an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
-
Protein Precipitation: Vortex the sample briefly and then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube. The sample is now ready for LC-MS/MS analysis or can be stored at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is suitable for cleaning up tissue or cell extracts to enrich for acyl-CoAs and remove interfering substances.[10][11]
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 3 mL of 5% methanol in water) to remove unbound impurities.
-
Elution: Elute the acyl-CoAs with an ammoniated organic solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
Protocol 3: LC-MS/MS Method Parameters
The following are general starting parameters for the analysis of acyl-CoAs. Optimization for your specific instrument and application is recommended.[3][4][5][12]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 95% acetonitrile (B52724) with 5 mM ammonium acetate.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow Rate: Dependent on column dimensions (e.g., 200 µL/min for a narrow-bore column).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [Q1]: [M+H]⁺ for this compound.
-
Product Ion [Q3]: Monitor the neutral loss of 507.0 Da.
-
Collision Energy (CE): Optimize for the specific instrument and analyte to maximize the signal of the product ion.
-
Source Parameters: Optimize spray voltage, gas flows, and temperature for stable and efficient ionization.[12]
-
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Branched-Chain Fatty Acyl-CoA Analysis
Welcome to the technical support center for branched-chain fatty acyl-CoA (BCFA-CoA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor chromatographic resolution and significant peak tailing for my BCFA-CoA analytes. What are the common causes and solutions?
A1: Poor peak shape and resolution are common challenges in the analysis of acyl-CoAs due to their amphipathic nature.
Common Causes:
-
Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase, leading to peak tailing.
-
Suboptimal Mobile Phase: Inappropriate pH or lack of ion-pairing reagents can result in poor separation of structurally similar BCFA-CoA isomers.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad and asymmetric peaks.
Troubleshooting Strategies:
-
pH Control: Carefully controlling the mobile phase pH can minimize the charge on the CoA backbone, improving peak shape.[1]
-
Ion-Pairing Chromatography: The use of ion-pairing reagents can mask the charges on the CoA molecule, reducing interactions with the stationary phase and improving separation.[1]
-
Optimize Gradient Elution: A well-optimized gradient can improve the separation of BCFA-CoAs with different chain lengths and branching.
-
Sample Dilution: Diluting the sample can prevent column overload and improve peak symmetry.
Q2: My BCFA-CoA signal intensity is low and inconsistent in my LC-MS/MS analysis. How can I improve sensitivity and reproducibility?
A2: Low sensitivity and poor reproducibility are often linked to inefficient ionization and matrix effects.
Common Causes:
-
Poor Ionization Efficiency: Acyl-CoAs can be challenging to ionize effectively in their native form.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes.
-
Analyte Degradation: BCFA-CoAs can be unstable in aqueous solutions, leading to signal loss during sample preparation and analysis.
Troubleshooting Strategies:
-
Derivatization: Chemical derivatization of the fatty acid portion can significantly enhance ionization efficiency and improve chromatographic retention.[2][3][4]
-
Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry.[5] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[6]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and remove interfering matrix components before LC-MS/MS analysis.[1][7]
-
Optimize Mass Spectrometry Parameters: Fine-tuning parameters such as spray voltage, gas flows, and collision energy for your specific BCFA-CoAs can improve signal intensity.
Q3: How can I differentiate and quantify isomeric BCFA-CoAs?
A3: The presence of iso- and anteiso- isomers of BCFAs makes their separation and quantification challenging.[8]
Troubleshooting Strategies:
-
High-Resolution Chromatography: Utilizing high-efficiency UHPLC columns with smaller particle sizes can provide the necessary resolution to separate isomers.
-
Ion Mobility-Mass Spectrometry (IM-MS): Coupling liquid chromatography with ion mobility-mass spectrometry can provide an additional dimension of separation based on the shape of the ions, which can resolve isomeric species.[8]
-
Stable Isotope Labeling: Incorporating stable isotopes into the branched-chain amino acid precursors (e.g., ¹³C-labeled L-valine, L-leucine, and L-isoleucine) can help in identifying and resolving different BCFA isomers.[8]
Experimental Protocols
Protocol 1: Extraction and Derivatization of BCFAs for GC-MS Analysis
This protocol is adapted from methods used for general fatty acid analysis and is applicable for converting BCFA-CoAs to their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Biological sample (tissue or cells)
-
Internal Standard (e.g., Heneicosanoic acid, 21:0)[9]
-
14% Boron trifluoride (BF₃) in methanol[10]
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis and Extraction:
-
To your sample, add a known amount of the internal standard.
-
Perform a one-step hydrolysis, extraction, and methylation procedure.[9]
-
-
Derivatization to FAMEs:
-
Combine 100 µL of the extracted fatty acid solution with 50 µL of 14% BF₃ in methanol (B129727) in a glass vial.[10]
-
Cap the vial tightly, vortex for 10 seconds, and incubate at 60°C for 60 minutes.[10]
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[10]
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.[10]
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[10]
-
Repeat the hexane extraction twice more, combining the hexane layers.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Acyl-CoAs using SPE
This protocol provides a general workflow for the solid-phase extraction (SPE) cleanup of acyl-CoAs from biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Deproteinizing agent (e.g., trichloroacetic acid)
-
SPE cartridge (e.g., C18)
-
SPE conditioning, wash, and elution solvents
Procedure:
-
Deproteinization:
-
Homogenize the biological sample and deproteinize using a suitable agent like trichloroacetic acid.[1]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent followed by an aqueous solution.
-
-
Sample Loading:
-
Load the deproteinized sample onto the conditioned SPE cartridge. The acyl-CoAs will be retained on the solid phase.[1]
-
-
Washing:
-
Wash the cartridge with an aqueous solution to remove the deproteinizing agent and other water-soluble impurities.[1]
-
-
Elution:
-
Elute the acyl-CoAs from the cartridge using an appropriate organic solvent.
-
-
Analysis:
-
The eluted sample can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Derivatization Reagents for Fatty Acid Analysis by LC-MS
| Derivatization Reagent | Key Advantages | Reference |
| Trimethyl-amino-ethyl (TMAE) iodide ester | Allows for analysis in positive electrospray ionization mode. | [2] |
| N-(4-(aminomethyl)benzyl)aniline (4-AMBA) | Enhances MS response by up to three orders of magnitude; improves separation of isomers. | [6] |
| Cholamine | Can increase sensitivity up to 2000-fold compared to non-derivatized methods. | [3] |
| 2-Oxazoline derivatives (using THAM) | Provides a 200-fold improvement in the limit of quantitation for some fatty acids. | [3] |
Table 2: Performance Characteristics of a Stable Isotope Labeling LC-MS/MS Method for Short-Chain Fatty Acids
| Parameter | Value | Reference |
| Limit of Detection (LOD) | As low as 0.005 ng/mL | [6] |
| Linearity (R²) | 0.9846 to 0.9999 | [6] |
| Intra-day Relative Standard Deviation (RSD) | < 17.8% | [6] |
| Inter-day Relative Standard Deviation (RSD) | < 15.4% | [6] |
Visualizations
Caption: General workflow for BCFA-CoA analysis.
Caption: Troubleshooting logic for BCFA-CoA analysis.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 4. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing Fatty Acid Heterogeneity in Staphylococcal Lipids with Isotope Labeling and RPLC−IM−MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
Technical Support Center: Purification of Synthetic 6-Methylhexadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 6-Methylhexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The synthesis of this compound typically involves the activation of 6-Methylhexadecanoic acid followed by its reaction with Coenzyme A (CoA). Consequently, the most common impurities are unreacted starting materials, specifically 6-Methylhexadecanoic acid and free Coenzyme A . Other potential impurities can include byproducts from the activating agents (e.g., mixed anhydrides, N-acyl-imidazoles) and degraded CoA.
Q2: What are the recommended methods for purifying synthetic this compound?
A2: The two primary methods for purifying long-chain acyl-CoAs like this compound are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) . SPE is often used for initial sample cleanup and enrichment, while reverse-phase HPLC provides higher resolution for separating the target molecule from closely related impurities.
Q3: How can I monitor the purity of my this compound during purification?
A3: Purity can be monitored by HPLC with UV detection. The adenine (B156593) ring of Coenzyme A has a strong absorbance at approximately 260 nm, allowing for the detection of all CoA-containing species. The disappearance of the free fatty acid peak and the emergence of a single, sharp peak for the acyl-CoA product indicate successful purification. Mass spectrometry can be used for definitive identification.
Q4: My recovery of this compound is low after purification. What are the possible causes?
A4: Low recovery can be due to several factors, including incomplete elution from the SPE or HPLC column, degradation of the acyl-CoA (which is susceptible to hydrolysis at high pH), or precipitation of the long-chain acyl-CoA, especially at high concentrations or in inappropriate solvents.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | 1. Incomplete Elution: The elution solvent may not be strong enough to displace the long-chain acyl-CoA from the sorbent. 2. Sample Overload: Exceeding the binding capacity of the SPE cartridge. 3. Column Drying: The sorbent may have dried out during the loading or washing steps, leading to channeling. | 1. Increase the organic solvent concentration or ionic strength of the elution buffer. 2. Reduce the amount of crude sample loaded onto the cartridge. 3. Ensure the sorbent bed remains wetted throughout the process. |
| Presence of Impurities in the Eluate | 1. Inefficient Washing: The wash solution is not effectively removing unbound impurities like the free fatty acid. 2. Co-elution of Impurities: The elution conditions are too strong, causing impurities to elute with the product. | 1. Increase the volume or strength of the wash solution. Ensure the wash solvent is strong enough to remove impurities but not the target compound. 2. Optimize the elution conditions by using a stepwise gradient of increasing solvent strength. |
| Poor Reproducibility | 1. Inconsistent Flow Rate: Variable flow rates during loading, washing, or elution can affect binding and elution efficiency. 2. Variability in Sample Preparation: Inconsistent dissolution of the crude synthetic mixture before loading. | 1. Use a vacuum manifold or positive pressure system for consistent flow rates. 2. Ensure the crude sample is fully dissolved in the loading buffer before applying to the SPE cartridge. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound | 1. Secondary Interactions: The CoA moiety can have secondary interactions with the silica (B1680970) backbone of the C18 column. 2. Column Overload: Injecting too much sample. | 1. Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to suppress silanol (B1196071) interactions. 2. Reduce the injection volume or the concentration of the sample. |
| Poor Resolution Between Product and Impurities | 1. Inappropriate Gradient: The elution gradient may be too steep, causing co-elution. 2. Wrong Mobile Phase Composition: The organic solvent may not be optimal for the separation. | 1. Flatten the elution gradient to increase the separation time between peaks. 2. Test different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or different acidic additives. |
| No Peak Detected | 1. Precipitation of Sample: The long-chain acyl-CoA may have precipitated in the injection solvent or mobile phase. 2. Degradation: The sample may have degraded due to inappropriate pH or temperature. | 1. Ensure the sample is fully dissolved in the initial mobile phase. A small amount of organic solvent in the sample can help. 2. Maintain samples at a slightly acidic pH and keep them cold. |
Data Presentation
The following table summarizes illustrative quantitative data for the purification of synthetic this compound based on typical recoveries for long-chain acyl-CoAs found in the literature.
| Purification Method | Parameter | Value | Reference |
| Solid-Phase Extraction | Sorbent Type | 2-(2-pyridyl)ethyl functionalized silica | [1] |
| Average Recovery | 83-90% | [1] | |
| Purity (Post-SPE) | >85% | Illustrative | |
| Reverse-Phase HPLC | Column Type | C18, 5 µm | [2] |
| Purity (Post-HPLC) | >98% | Illustrative | |
| Overall Yield (Synthesis + SPE + HPLC) | 50-60% | Illustrative |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Purification
This protocol is adapted from methods for the purification of long-chain acyl-CoAs.[1]
Materials:
-
SPE Cartridges: 2-(2-pyridyl)ethyl functionalized silica gel
-
Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Crude synthetic this compound reaction mixture
Procedure:
-
Sample Preparation: Dissolve the crude synthetic reaction mixture in the Conditioning Solution.
-
Column Conditioning: Condition the SPE cartridge by passing 2 mL of the Conditioning Solution through it.
-
Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent by gravity or gentle vacuum.
-
Washing: Wash the column with 3 mL of the Wash Solution to remove unbound impurities, such as unreacted 6-Methylhexadecanoic acid.
-
Elution: Elute the this compound from the column by adding 2 mL of the Elution Solution. Collect the eluate.
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute in a suitable solvent for HPLC analysis or downstream applications.
Protocol 2: Reverse-Phase HPLC Purification
This protocol is a general method for the purification of long-chain acyl-CoAs.[2]
Materials:
-
HPLC System with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 25 mM KH2PO4, pH 5.3
-
Mobile Phase B: Acetonitrile
-
SPE-purified this compound
Procedure:
-
Sample Preparation: Dissolve the SPE-purified this compound in a small volume of Mobile Phase A.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 20-100 µL
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: Gradient from 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: Return to 30% B (equilibration)
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Evaporate the acetonitrile from the collected fractions and lyophilize to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for low recovery in SPE purification.
References
stability of 6-Methylhexadecanoyl-CoA in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 6-Methylhexadecanoyl-CoA in aqueous solutions. Due to the limited availability of stability data for this specific molecule, this guide incorporates data from structurally similar long-chain acyl-CoAs to provide best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
Q2: What are the primary degradation products of this compound in an aqueous environment?
A2: The primary degradation pathway for acyl-CoAs in aqueous solution is the hydrolysis of the thioester bond. This results in the formation of Coenzyme A (CoA-SH) and the corresponding free fatty acid, in this case, 6-methylhexadecanoic acid.
Q3: What factors can influence the stability of this compound solutions?
A3: Several factors can impact the stability of long-chain acyl-CoAs in solution:
-
pH: The thioester bond is more labile at alkaline and strongly acidic pH. Solutions should ideally be kept at a slightly acidic to neutral pH (pH 6.0-7.5) to minimize hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, solutions should be kept on ice during use and stored at low temperatures.
-
Enzymatic Degradation: The presence of thioesterases in biological samples or as contaminants can rapidly degrade acyl-CoAs.
-
Oxidation: The thiol group of the Coenzyme A moiety can be susceptible to oxidation, forming disulfides.
Q4: What are the recommended storage conditions for this compound?
A4: For optimal stability, this compound should be handled as follows:
-
Solid Form: Store the lyophilized powder at -20°C or -80°C.
-
Stock Solutions: Prepare concentrated stock solutions in a non-aqueous or mixed solvent system where stability is higher. A study on long-chain acyl-CoAs found that methanol (B129727) provides good stability. A solution of 50% methanol / 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has also been shown to be a suitable solvent for reconstitution.
-
Aqueous Working Solutions: Prepare aqueous working solutions fresh on the day of the experiment. If short-term storage is necessary, store aliquots at -80°C at a slightly acidic pH (e.g., pH 5-6) and use them within a day of thawing. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound in aqueous buffers. | Prepare fresh working solutions for each experiment. Keep solutions on ice at all times. Consider using a more stable solvent system for your stock solution, such as methanol or a methanol/buffer mixture. |
| Loss of biological activity | Hydrolysis of the thioester bond, leading to inactive free fatty acid and CoA. | Confirm the integrity of your this compound stock by a suitable analytical method (e.g., HPLC). Prepare fresh solutions and minimize the time the compound spends in aqueous buffer before use. |
| Precipitation of the compound in aqueous buffer | Long-chain acyl-CoAs have detergent-like properties and can form micelles or precipitate at higher concentrations. | Ensure you are working below the critical micelle concentration (CMC). If you observe precipitation, try lowering the concentration or adding a small amount of a suitable organic solvent or detergent to your buffer system (ensure compatibility with your assay). |
| High background signal in assays | Presence of free CoA or contaminating enzymes in the this compound preparation. | Purchase high-purity grade this compound. If enzymatic contamination is suspected, heat-inactivate your sample buffer (if compatible with your experiment) or use protease/thioesterase inhibitors. |
Quantitative Data Summary
While specific data for this compound is unavailable, the following table summarizes the stability of other long-chain acyl-CoAs in various solutions, which can be used as a proxy.
Table 1: Stability of Long-Chain Acyl-CoAs in Different Solvents at 4°C
| Acyl-CoA | Solvent | Stability after 4 hours (% remaining) | Stability after 24 hours (% remaining) |
| Decanoyl-CoA (C10) | Water | ~90% | ~80% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | >95% | >95% | |
| Methanol | >95% | >95% | |
| Palmitoyl-CoA (C16) | Water | ~80% | ~60% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | >95% | >90% | |
| Methanol | >95% | >95% |
Data extrapolated from studies on general long-chain acyl-CoA stability. The trend indicates decreased stability in water with increasing acyl chain length.
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.
1. Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate (B84403) buffer at a specific pH)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5)
-
Mobile Phase B: Acetonitrile or Methanol
-
Quenching solution (e.g., 10% trichloroacetic acid)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to the desired final concentration in your aqueous buffer of choice. This is your t=0 sample. Immediately quench an aliquot of this solution by adding it to the quenching solution to stop degradation.
-
Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench it as in step 2.
-
Analyze the quenched samples by HPLC.
-
Set the UV detector to monitor the absorbance at 260 nm (for the adenine (B156593) base of CoA).
-
Use a suitable gradient of Mobile Phase B to elute this compound and its potential degradation product, Coenzyme A.
-
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
3. Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
From this plot, you can determine the rate of degradation and the half-life of the compound under your specific experimental conditions.
Visualizations
Caption: Workflow for determining the stability of this compound.
Caption: Primary degradation pathway of this compound in aqueous solution.
Technical Support Center: Mycolic Acid Precursor Extraction
Welcome to the technical support center for mycolic acid precursor extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for resolving specific problems during the extraction, purification, and analysis of mycolic acid precursors.
Extraction & Saponification Issues
Question 1: Why is the yield of mycolic acid methyl esters (MAMEs) consistently low?
Answer: Low MAME yield can stem from several factors throughout the extraction process. The most common culprits are inefficient cell lysis and incomplete saponification.
-
Insufficient Cell Lysis: The robust mycobacterial cell wall requires vigorous disruption to release mycolic acids. If you suspect inadequate lysis, consider the following:
-
Mechanical Disruption: Methods like bead beating or sonication are often necessary. Ensure you are using the appropriate bead size and processing time for your specific mycobacterial species.[1]
-
Enzymatic Digestion: For some strains, pretreatment with lysozyme (B549824) can aid in breaking down the cell wall before chemical hydrolysis.
-
-
Incomplete Saponification: Saponification is a critical hydrolysis step that cleaves the mycolic acids from the arabinogalactan-peptidoglycan complex. To ensure complete saponification:
-
Reagent Choice: Tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) is often more effective than potassium hydroxide (KOH) for complete hydrolysis.[2][3]
-
Reaction Conditions: Ensure that the saponification is carried out at a sufficiently high temperature (typically 100°C) and for an adequate duration (often overnight).[3]
-
-
Inefficient Extraction: After saponification, the free mycolic acids must be efficiently extracted into an organic solvent.
-
Solvent Choice: A mixture of chloroform (B151607) and methanol (B129727) is commonly used for effective extraction of these lipids.[4]
-
Phase Separation: Ensure complete separation of the aqueous and organic phases during extraction to avoid loss of product.
-
Question 2: What can be done to improve the efficiency of the saponification step?
Answer: Optimizing the saponification step is crucial for maximizing mycolic acid yield. Consider the following adjustments:
| Parameter | Recommendation | Rationale |
| Saponification Reagent | Use Tetrabutylammonium Hydroxide (TBAH) instead of Potassium Hydroxide (KOH). | TBAH is a stronger base and can more effectively hydrolyze the complex mycolate esters within the mycobacterial cell wall.[2] |
| Temperature & Duration | Incubate samples overnight at 100°C. | Prolonged heating ensures the complete breakdown of the cell wall and release of mycolic acids.[1][3] |
| Sample Preparation | Ensure the bacterial pellet is fully resuspended in the saponification reagent. | Clumps of cells will not be efficiently hydrolyzed, leading to lower yields. |
Purification & Analysis: Thin-Layer Chromatography (TLC)
Question 3: My spots on the TLC plate are streaky. What is the cause and how can I fix it?
Answer: Streaking on a TLC plate is a common issue that can obscure results and make interpretation difficult. The primary causes are sample overloading, inappropriate solvent systems, or the presence of highly polar or acidic/basic compounds.
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.
-
Solution: Dilute your sample and apply a smaller volume to the plate. Multiple small applications are better than one large one.[5]
-
-
Inappropriate Solvent System: The polarity of your mobile phase may not be suitable for separating your MAMEs.
-
Solution: Adjust the polarity of your solvent system. For MAMEs, a common mobile phase is a non-polar mixture like hexane:ethyl acetate (B1210297) (e.g., 19:1, v/v).[6]
-
-
Acidic or Basic Compounds: Mycolic acids themselves are acidic, and if not properly derivatized, can interact strongly with the silica (B1680970) gel, causing streaking.
-
Solution: Adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase can help to reduce streaking of acidic compounds.[7]
-
Question 4: I am seeing unexpected spots on my TLC plate. What could they be?
Answer: Extraneous spots on a TLC plate can arise from contamination or sample degradation.
-
Contamination: Contaminants can be introduced at various stages of the experiment.
-
Source: Contaminated solvents, glassware, or accidental contact with the TLC plate can introduce impurities.[5]
-
Prevention: Always use high-purity solvents and ensure your equipment is scrupulously clean. Handle TLC plates with forceps to avoid transferring oils from your skin.
-
-
Sample Degradation: Mycolic acids can degrade if not handled properly.
-
Solution: Run a 2D TLC to check for stability. Spot the sample in one corner, run the plate, rotate it 90 degrees, and run it again in a fresh solvent system. If new spots appear off the diagonal, your sample is degrading on the silica.[8]
-
Question 5: How can I improve the separation of different mycolic acid subspecies on my TLC plate?
Answer: Achieving good resolution between different mycolic acid classes (e.g., alpha-, methoxy-, and keto-mycolates) is key to analysis.
-
Multiple Developments: Running the TLC plate in the same solvent system multiple times can improve separation.
-
Procedure: After the first development, remove the plate, allow the solvent to evaporate completely, and then place it back in the developing chamber.[6] This technique effectively increases the path length and can enhance the resolution of closely migrating spots.
-
-
Solvent System Optimization: Experiment with different ratios of your mobile phase solvents to fine-tune the separation.
Analysis: Mass Spectrometry (MS)
Question 6: I am experiencing poor signal intensity and ion suppression in my LC/MS analysis of mycolic acids. What are the likely causes and solutions?
Answer: Poor signal intensity and ion suppression are significant challenges in the mass spectrometry of mycolic acids, often due to the complexity of the biological matrix.[9]
-
Matrix Effects: Co-eluting compounds from the sample can interfere with the ionization of your target analytes.[10][11]
-
Solution 1: Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances before LC/MS analysis.[4][12]
-
Solution 2: Optimize Chromatography: Adjust your HPLC gradient to better separate the mycolic acids from matrix components.[11]
-
Solution 3: Use a Different Ionization Source: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[13]
-
-
Low Ionization Efficiency: Mycolic acids can be difficult to ionize efficiently.
-
Solution: Ensure that your mass spectrometer is properly tuned and calibrated. Experiment with different mobile phase additives (e.g., ammonium (B1175870) formate) to enhance ionization.[14][15]
-
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Protocol: Extraction and TLC Analysis of Mycolic Acid Methyl Esters (MAMEs)
This protocol outlines the steps for the saponification of mycobacterial cells, derivatization of mycolic acids to their methyl esters, and subsequent analysis by thin-layer chromatography.
-
Cell Harvesting and Saponification:
-
Methyl Esterification (Derivatization):
-
Cool the sample to room temperature.
-
Add 4 ml of dichloromethane (B109758), 300 µl of methyl iodide, and 2 ml of water.
-
Mix on a rotator for 1 hour at room temperature.
-
Centrifuge to separate the phases. The lower organic phase contains the MAMEs.
-
-
Extraction and Purification:
-
Carefully remove the upper aqueous phase.
-
Wash the lower organic phase with 4 ml of water, mix for 15 minutes, and centrifuge again.
-
Remove the aqueous phase and dry the organic phase under a stream of nitrogen.
-
Resuspend the dried residue in a small volume (100-200 µl) of dichloromethane for TLC analysis.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Spot 10-30 µl of the resuspended MAMEs onto a silica TLC plate.
-
Develop the plate in a TLC tank containing a hexane:ethyl acetate (19:1, v/v) mobile phase.[6]
-
For improved separation, perform a second development after drying the plate from the first run.[6]
-
Visualize the separated MAMEs by spraying with 5% ethanolic molybdophosphoric acid followed by charring with a heat gun.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting mycolic acid precursor extraction.
Caption: Workflow for mycolic acid precursor extraction and analysis.
Caption: Troubleshooting common TLC issues in MAME analysis.
Caption: Troubleshooting guide for LC/MS analysis of mycolic acids.
References
- 1. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Mycolic Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Quantification of mycolic acids in different mycobacterial species by standard addition method through liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved rapid identification of mycobacteria by combining solid-phase extraction with high-performance liquid chromatography analysis of BACTEC cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gmi-inc.com [gmi-inc.com]
- 15. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Chemo-enzymatic Synthesis of 6-Methylhexadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemo-enzymatic synthesis of 6-Methylhexadecanoyl-CoA, ultimately aiming to increase the final product yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low or No Product Formation
Q: My reaction has proceeded for the recommended time, but I observe very low or no formation of this compound. What are the potential causes and solutions?
A: Low or no product yield is a common issue that can stem from several factors related to the enzyme, substrates, or reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Recommended Solutions:
-
Inactive Enzyme: The acyl-CoA synthetase (ACS) may have lost activity due to improper storage or handling.
-
Solution: Verify the activity of your enzyme stock with a known, reliable substrate. Always store enzymes at their recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol (B35011). Avoid repeated freeze-thaw cycles.
-
-
Substrate Degradation: Key substrates like ATP and Coenzyme A (CoA) are prone to degradation. The free thiol group in CoA can also be oxidized.
-
Solution: Prepare fresh stock solutions of ATP and CoA. Store them in small aliquots at -20°C or -80°C to minimize degradation from multiple freeze-thaw cycles.
-
-
Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific ACS being used.
-
Solution: Review the literature for the optimal pH and temperature for your ACS or a closely related enzyme. Typically, a pH range of 7.0-8.5 and temperatures between 37°C and 40°C are favorable. Ensure your buffer components do not inhibit the enzyme.
-
-
Presence of Inhibitors: Contaminants in the reaction mixture, such as those from the purification of the starting materials, can inhibit the enzyme.
-
Solution: Ensure high purity of all reactants. If using a commercially available 6-methylhexadecanoic acid, check for any potential impurities that might act as inhibitors.
-
Problem 2: Reaction Stalls at Low Conversion
Q: The reaction starts, but the conversion to this compound stalls at a low percentage (e.g., 15-20%). What could be the reason for this incomplete conversion?
A: A stalling reaction often points towards product inhibition, substrate limitation, or enzyme instability under the reaction conditions.
Possible Causes & Recommended Solutions:
-
Product Inhibition: The accumulation of this compound or the byproduct AMP can inhibit the acyl-CoA synthetase.
-
Solution: Consider implementing an ATP regeneration system to maintain a low concentration of AMP. This can be achieved by including enzymes like myokinase and pyruvate (B1213749) kinase with phosphoenolpyruvate (B93156) in the reaction mixture.
-
-
Enzyme Instability: The acyl-CoA synthetase may not be stable for the entire duration of the reaction under the chosen conditions.
-
Solution: Perform a time-course experiment to determine the enzyme's stability. If instability is an issue, consider adding stabilizing agents like glycerol or BSA to the reaction buffer, or immobilizing the enzyme on a solid support.
-
-
Substrate Limitation: One of the substrates (6-methylhexadecanoic acid, CoA, or ATP) may be getting depleted prematurely.
-
Solution: Re-evaluate the stoichiometry of your reactants. A slight excess of CoA and ATP relative to the fatty acid substrate is often beneficial.
-
Problem 3: Presence of Significant Side Products
Q: My final product mixture contains significant amounts of side products, complicating purification and reducing the yield of this compound. What are the likely side reactions and how can I minimize them?
A: The formation of side products is often due to the reactivity of the intermediates or the presence of contaminating enzymes.
Possible Causes & Recommended Solutions:
-
Hydrolysis of Acyl-CoA: The thioester bond in this compound is susceptible to hydrolysis, especially at non-optimal pH values.
-
Solution: Maintain the reaction pH within the optimal range for both synthesis and stability (typically around 7.0-8.0). Upon completion, process the reaction mixture promptly or store it at -80°C.
-
-
Thioesterase Activity: Crude enzyme preparations may contain contaminating thioesterases that hydrolyze the product.
-
Solution: Use a highly purified acyl-CoA synthetase. If using a less pure preparation, consider adding known thioesterase inhibitors, though this should be done with caution to avoid inhibiting your primary enzyme.
-
-
Adenylate Degradation: The acyl-adenylate intermediate is reactive and can be hydrolyzed if it does not react with CoA in a timely manner.
-
Solution: Ensure an adequate concentration of CoA is present throughout the reaction to efficiently trap the acyl-adenylate intermediate.
-
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the chemo-enzymatic synthesis of this compound?
A1: The synthesis is typically catalyzed by an acyl-CoA synthetase (ACS). This enzyme facilitates a two-step reaction. First, 6-methylhexadecanoic acid reacts with ATP to form a 6-methylhexadecanoyl-AMP intermediate and pyrophosphate (PPi). In the second step, the activated acyl group is transferred to the thiol group of Coenzyme A (CoA), releasing AMP and forming the final product, this compound.[1]
Q2: Why is Mg²⁺ a necessary component in the reaction mixture?
A2: Divalent cations, most commonly Mg²⁺, are essential cofactors for acyl-CoA synthetases. They play a crucial role in the ATP-dependent activation of the fatty acid substrate.
Q3: What are the expected yields for the synthesis of long-chain, branched acyl-CoAs?
A3: With optimized chemo-enzymatic methods, yields for a variety of acyl-CoAs, including branched-chain representatives, can be 40% or higher.[2][3] However, the specific yield for this compound will depend on the optimization of the reaction conditions.
Q4: Can I use a different acyl-CoA synthetase for this reaction?
A4: Yes, different acyl-CoA synthetases exhibit varying substrate specificities. A long-chain acyl-CoA synthetase (LACS) would be a suitable choice. It may be necessary to screen several LACS enzymes to find one with high activity and specificity for 6-methylhexadecanoic acid. Enzyme engineering can also be employed to alter the substrate specificity of an existing ACS.
Q5: How can I purify the final this compound product?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the purification of long-chain acyl-CoAs.[4] A reversed-phase C18 column is typically used with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile. The elution can be monitored by UV detection at approximately 260 nm.
Experimental Protocols
General Protocol for Chemo-enzymatic Synthesis of this compound
This protocol is a general starting point and should be optimized for the specific acyl-CoA synthetase used.
Materials:
-
6-methylhexadecanoic acid
-
Coenzyme A (CoA), lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Acyl-CoA Synthetase (Long-Chain)
-
Tris-HCl buffer (or other suitable buffer)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) (for quenching)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
MgCl₂ (e.g., 10 mM)
-
DTT (e.g., 2 mM)
-
ATP (e.g., 5 mM)
-
CoA (e.g., 2.5 mM)
-
6-methylhexadecanoic acid (e.g., 1 mM, dissolved in a suitable solvent like DMSO if necessary)
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified acyl-CoA synthetase (e.g., 1-5 µg).
-
Incubate the reaction at the optimal temperature for a predetermined time (e.g., 30-60 minutes). The progress of the reaction can be monitored by HPLC.
-
Terminate the reaction by adding an equal volume of a quenching solution (e.g., 2 M potassium phosphate, pH 5.0).
-
Centrifuge the sample to pellet the denatured protein.
-
Analyze the supernatant for the presence of this compound using HPLC.
Data Presentation
Table 1: Typical Reaction Component Concentrations for Acyl-CoA Synthesis
| Component | Typical Concentration Range | Purpose |
| Fatty Acid Substrate | 0.1 - 2 mM | The precursor molecule to be activated. |
| Coenzyme A (CoA) | 0.5 - 5 mM | The acceptor of the activated fatty acyl group. |
| ATP | 2 - 10 mM | Provides the energy for the activation step. |
| MgCl₂ | 5 - 15 mM | Essential cofactor for the enzyme. |
| Acyl-CoA Synthetase | 1 - 10 µg/mL | The biocatalyst for the reaction. |
| Buffer (e.g., Tris-HCl) | 50 - 200 mM | Maintains the optimal pH for the reaction. |
| DTT | 1 - 5 mM | A reducing agent to protect the thiol group of CoA. |
Table 2: Influence of Reaction Parameters on Yield (Qualitative)
| Parameter | Effect of Sub-optimal Conditions on Yield | Optimization Strategy |
| pH | Decreased enzyme activity and product stability. | Screen a pH range (e.g., 6.5-9.0) to find the optimum for the specific enzyme. |
| Temperature | Lower activity at low temperatures; denaturation at high temperatures. | Test a range of temperatures (e.g., 25-45°C) to determine the optimal balance between activity and stability. |
| Enzyme Concentration | Low concentration leads to slow reaction rates. | Titrate the enzyme concentration to find the minimum amount required for efficient conversion within a reasonable timeframe. |
| Substrate Ratio | Imbalanced ratios can lead to incomplete conversion or inhibition. | Systematically vary the molar ratios of fatty acid:CoA:ATP to maximize product formation. |
Visualizations
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Metabolic Labeling with Branched-Chain Fatty Acids
Welcome to the technical support center for troubleshooting metabolic labeling experiments with branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of their experiments. Here you will find troubleshooting guidance and frequently asked questions in a direct question-and-answer format.
Troubleshooting Guide
Q1: I am not detecting any incorporation of my labeled branched-chain fatty acid (BCFA) precursor. What are the possible reasons?
A1: Several factors could lead to a lack of detectable BCFA incorporation. Consider the following possibilities:
-
Cellular Uptake and Metabolism: Ensure that your cell line or model system is capable of taking up and metabolizing the specific BCFA precursor you are using. Some cell types may have low expression of the necessary transporters or enzymes. For instance, the incorporation of unusual fatty acids can be limited by the substrate specificity of acyltransferases like lysophosphatidic acid acyltransferase (LPAAT).[1]
-
Precursor Choice: The choice of labeled precursor is critical. Branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine are common precursors for BCFA synthesis.[2][3] Using a labeled BCAA might be more effective than using a labeled BCFA directly, depending on the metabolic pathways active in your system.
-
Culture Conditions: The composition of your culture medium can significantly impact the experiment. For stable isotope labeling, it is often necessary to use a minimal medium with a single carbon source to avoid measurement noise from unlabeled carbon in nutrient supplements.[4][5]
-
Toxicity of Labeled Compound: High concentrations of the labeled fatty acid or precursor could be toxic to your cells, inhibiting their metabolic activity. Perform a dose-response experiment to determine the optimal, non-toxic concentration.
-
Incubation Time: The incubation time with the labeled precursor may be too short. A time-course experiment can help determine the optimal labeling duration for your specific system.
Q2: The signal from my labeled BCFAs is very low, making quantification difficult. How can I improve my signal?
A2: Low signal is a common challenge due to the relatively low abundance of BCFAs in many biological systems.[6] Here are some strategies to enhance your signal:
-
Enrichment of Labeled Precursor: Increase the enrichment of your labeled precursor in the culture medium. For stable isotope labeling, using a precursor that is close to 100% labeled will increase the likelihood of detecting its incorporation.
-
Sensitive Analytical Techniques: Employ highly sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for detecting and quantifying BCFAs.[7] Derivatization to fatty acid methyl esters (FAMEs) can enhance separation and detection in GC-MS.[7]
-
Lipid Fractionation: Fractionate your total lipid extract to isolate specific lipid classes (e.g., phospholipids, triacylglycerols) before analysis. This can reduce the complexity of the sample and enrich for the labeled BCFAs.[8] Thin-layer chromatography (TLC) is a common method for this purpose.[8]
-
Increase Sample Amount: If possible, increase the amount of starting material (e.g., cell number or tissue weight) to increase the total amount of labeled BCFAs in your sample.
Q3: I am having trouble distinguishing between different BCFA isomers in my mass spectrometry data. How can I resolve this?
A3: Differentiating between BCFA isomers, such as iso- and anteiso- forms, is a significant analytical challenge.[7] Here are some approaches:
-
Chromatographic Separation: Optimize your chromatographic method to improve the separation of isomers.
-
GC-MS: Using a medium-polarity column can help resolve different BCFA isomers.[6] FAME derivatization is often used to improve chromatographic properties.[7]
-
LC-MS: Reversed-phase columns, such as a C30 column, have been shown to be effective in separating BCFA-containing lipids.[8] Specialized columns, like certain chiral columns, may also provide better isomer selectivity.[9]
-
-
Tandem Mass Spectrometry (MS/MS): Use MS/MS to generate characteristic fragmentation patterns for different isomers. While challenging, certain fragmentation techniques might provide structural information to help differentiate isomers.[8]
-
Use of Standards: Whenever possible, use commercially available standards of the specific BCFA isomers you are interested in to confirm their retention times and fragmentation patterns in your system.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for metabolic labeling of BCFAs?
A1: The most common precursors are stable isotope-labeled branched-chain amino acids (BCAAs), such as [U-¹³C₅]valine, which can be metabolized by cells to produce labeled BCFAs.[8] Direct feeding of labeled BCFAs, like iso-FA 16:0[D₇], is also a valid approach.[8]
Q2: What are the key metabolic pathways involved in BCFA synthesis?
A2: BCFA synthesis originates from central metabolism. Substrates like acetyl-CoA and propionyl-CoA are used by fatty acid synthase (FAS).[2] The branching of the fatty acid chain is determined by the primer used in the synthesis. For example, metabolites derived from BCAAs like L-valine can serve as primers for the synthesis of iso-BCFAs.[2]
Q3: Which analytical methods are best suited for quantifying BCFAs?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS), are the preferred methods for their sensitivity and specificity.[7] GC-MS typically requires derivatization of the fatty acids to FAMEs.[7]
Q4: What are typical detection limits for BCFA analysis?
A4: The detection limits can vary depending on the analytical platform and method. Highly sensitive GC-MS methods can achieve limits of detection (LOD) in the range of 5-10 ng/mL for short-chain fatty acids after derivatization.[7] Some specialized services claim detection limits as low as 0.5 ng/mL for certain BCFAs.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to BCFA analysis.
Table 1: Performance of Analytical Platforms for BCFA Analysis
| Technology Platform | Application | Key Performance Metrics | Limit of Detection (LOD) | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Profiling of volatile short-chain fatty acids (C2-C6), including branched isomers. | Electron Ionization (EI) mode for robust identification; FAME derivatization for enhanced separation. | 5–10 ng/mL | [7] |
| Specialized GC-MS/LC-MS/MS Services | Targeted and untargeted analysis of over 120 different BCFAs and related metabolites. | High sensitivity and reproducibility (intra-batch CV <5%). | As low as 0.5 ng/mL | [7] |
Table 2: Precision of a GC-MS Method for SCFA and BCAA Analysis
| Parameter | Precision | Storage Stability | Reference |
| Intra- and Inter-day Precision (within 7 days) | < 10% RSD | N/A | [10][11] |
| Stability at Room Temperature (23–25 °C) | < 20% RSD | Within 4 days | [10][11] |
| Stability at -20 °C | < 20% RSD | Within 7 days | [10][11] |
RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: General Metabolic Labeling of Mammalian Cells with a Stable Isotope-Labeled Precursor
This protocol provides a general workflow for labeling cells with a stable isotope precursor, such as [U-¹³C₅]valine, to trace its incorporation into BCFAs.
-
Cell Culture: Culture mammalian cells (e.g., 3T3-L1 adipocytes) to the desired confluency in standard growth medium.[8]
-
Medium Preparation: Prepare a labeling medium. For optimal results, this should be a minimal medium containing the stable isotope-labeled precursor at a known concentration.[4][5] Ensure all other sources of the precursor are removed.
-
Labeling:
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove the standard growth medium.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours). The optimal time should be determined empirically.
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, wash the cells twice with cold PBS.
-
Scrape the cells into a solvent mixture for lipid extraction (e.g., using a Bligh-Dyer or Folch method).
-
-
Sample Preparation for Analysis:
-
The extracted lipids can be fractionated by TLC if desired.[8]
-
For GC-MS analysis, the fatty acids in the lipid extract are typically transesterified to fatty acid methyl esters (FAMEs).
-
-
Analysis: Analyze the prepared samples by GC-MS or LC-MS/MS to detect and quantify the incorporation of the stable isotope into different BCFA species.[7][8]
Protocol 2: Analysis of BCFAs by GC-MS after FAME Derivatization
This protocol outlines the general steps for preparing and analyzing lipid samples for BCFA content using GC-MS.
-
Lipid Extraction: Extract total lipids from your cell or tissue samples using a standard method (e.g., Folch extraction).
-
Saponification and Methylation (FAME Derivatization):
-
Saponify the lipid extract using a methanolic base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.
-
Methylate the free fatty acids using a reagent like boron trifluoride (BF₃) in methanol (B129727) to form FAMEs.
-
-
Extraction of FAMEs: Extract the FAMEs from the reaction mixture into an organic solvent like hexane.
-
GC-MS Analysis:
-
Inject the FAME extract onto a suitable GC column (e.g., a medium-polarity column).
-
Use a temperature gradient to separate the different FAMEs based on their volatility and polarity.
-
Detect the eluting FAMEs using a mass spectrometer. The mass spectra will show the incorporation of the stable isotope as a mass shift in the corresponding fragment ions.
-
-
Data Analysis: Quantify the abundance of the labeled and unlabeled BCFAs by integrating the peak areas of their respective mass isotopomers.[8]
Visualizations
Caption: Biosynthesis pathway of branched-chain fatty acids (BCFAs).
Caption: Experimental workflow for metabolic labeling with BCFAs.
Caption: Troubleshooting decision tree for BCFA labeling experiments.
References
- 1. Identification of a potential bottleneck in branched chain fatty acid incorporation into triacylglycerol for lipid biosynthesis in agronomic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation of Acyl-CoA Isomers
Welcome to the technical support center for the optimization of chromatographic separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during the chromatographic separation of acyl-CoA isomers.
Issue 1: Poor resolution or co-elution of acyl-CoA isomers.
-
Question: My acyl-CoA isomers are not separating well and are co-eluting. What can I do to improve resolution?
-
Answer: Poor resolution of isomers is a common challenge due to their similar physicochemical properties.[1] Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The pH of the mobile phase is critical. An optimal pH of 5.0 has been found to be effective for separating acyl-CoA isomers.[2] Additionally, consider using an ion-pairing reagent, although this can make it difficult to completely remove the reagent from the HPLC column after use.[3][4]
-
Adjust the Gradient: A shallow gradient elution can often improve the separation of closely related compounds. Experiment with different gradient profiles to find the optimal conditions for your specific isomers.
-
Change the Stationary Phase: If you are using a standard C18 column, consider switching to a different stationary phase. A C8 column or a column with a phenyl stationary phase can offer different selectivity.[2][5] For some applications, hydrophilic interaction liquid chromatography (HILIC) in series with reversed-phase chromatography has been shown to be effective.[6]
-
Two-Dimensional LC-MS: For complex samples with a wide range of acyl-CoAs, a two-dimensional liquid chromatography (2D-LC) approach can significantly enhance resolution by separating the sample into fractions in the first dimension before further separation in the second dimension.[7]
-
Issue 2: Poor peak shape, including peak tailing or fronting.
-
Question: I am observing significant peak tailing, especially for my long-chain acyl-CoAs. What is causing this and how can I fix it?
-
Answer: Peak tailing for long-chain acyl-CoAs is often a problem under acidic mobile phase conditions.[8] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Using a higher pH mobile phase, such as 15 mM ammonium (B1175870) hydroxide (B78521) (pH 10.5), can significantly improve the peak shape for long-chain acyl-CoAs.[3][9]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.[10]
-
Column Choice: While C18 columns are widely used, for very polar compounds that may elute early and have poor peak shape, a C18 column designed for aqueous mobile phases (C18 aq) can be beneficial to prevent phase collapse.[10]
-
Issue 3: Low sensitivity and poor detection of acyl-CoAs.
-
Question: My signal intensity for acyl-CoA peaks is very low. How can I improve the sensitivity of my method?
-
Answer: Low sensitivity can be a significant hurdle in acyl-CoA analysis. Here are several ways to boost your signal:
-
Mass Spectrometry (MS) Detection: LC-MS/MS is the most sensitive method for analyzing acyl-CoAs.[2][11] Utilizing techniques like multiple reaction monitoring (MRM) can provide high selectivity and sensitivity.[2]
-
Derivatization: For HPLC with fluorescence detection, derivatizing acyl-CoAs to their fluorescent etheno-derivatives can significantly increase sensitivity, with detection limits as low as 6 fmol.[12]
-
Sample Preparation: Optimize your extraction procedure to maximize the recovery of acyl-CoAs. Solid-phase extraction (SPE) is a common and effective method for sample cleanup and concentration.[12]
-
MS Parameter Optimization: If using LC-MS, ensure that your MS parameters, such as capillary voltage, cone voltage, and desolvation gas flow rate, are optimized for acyl-CoA detection.[13]
-
Issue 4: Sample instability and degradation.
-
Question: I suspect my acyl-CoA samples are degrading. What are the best practices for sample handling and storage to ensure stability?
-
Answer: Acyl-CoAs are known to be unstable in aqueous solutions.[13] Proper handling is crucial for accurate quantification.
-
Extraction Conditions: Perform extractions quickly and at low temperatures (on ice) to minimize enzymatic degradation.[12]
-
Reconstitution Solvent: The choice of reconstitution solvent is critical. A study found that acyl-CoAs showed good stability in a solution of 50% methanol/50% 50 mM ammonium acetate (B1210297) (pH 3.5).[13] For short to medium-chain acyl-CoAs, dissolving the extract in 50 mM ammonium acetate (pH 6.8) is recommended, while for medium to long-chain acyl-CoAs, the same buffer with 20% acetonitrile (B52724) can be used.[14]
-
Storage: Store frozen tissue samples at -80°C.[14] For processed samples in the autosampler, maintain a low temperature (e.g., 4°C) to minimize degradation over time.[8][14]
-
Data Presentation
The following tables summarize quantitative data from various published methods for the chromatographic separation of acyl-CoAs, providing a starting point for method development.
Table 1: HPLC and UPLC Methods for Acyl-CoA Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Agilent ZORBAX 300SB-C8 | Acquity 1.7 µm C8 UPLC BEH |
| Dimensions | - | 100 x 2.1 mm, 3.5 µm | 2.1 x 150 mm |
| Mobile Phase A | 75 mM KH₂PO₄ | 2% acetonitrile in 100 mM ammonium formate, pH 5.0 | 15 mM NH₄OH in water |
| Mobile Phase B | Acetonitrile with 600 mM acetic acid | Acetonitrile | 15 mM NH₄OH in ACN |
| Flow Rate | 1 ml/min | - | 0.4 ml/min |
| Detection | UV (260 nm) | MS/MS | MS/MS |
| Reference | Golovko MY et al., J Lipid Res 2004[12] | Li, J. et al., 2017[2] | K. E. Wolfrum et al., 2013[9] |
Table 2: LC-MS/MS Gradient Profiles
| Time (min) | % Mobile Phase B (Method 1) | % Mobile Phase B (Method 2) |
| 0 | 20 | 20 |
| 2.8 | - | 45 |
| 3.0 | - | 25 |
| 4.0 | - | 65 |
| 4.5 | - | 20 |
| 15 | 100 | - |
| 22.5 | 100 | - |
| 22.51 | 20 | - |
| Reference | G. Chen et al., 2016[13] | K. E. Wolfrum et al., 2013[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Sample Preparation for Acyl-CoA Extraction from Tissue
This protocol is adapted from Golovko MY et al., J Lipid Res 2004.[12]
-
Homogenize frozen, powdered tissue in 2 ml of 100 mM KH₂PO₄ containing an internal standard (e.g., 16 nmol of heptadecanoyl-CoA).
-
Add 2.0 ml of 2-propanol and re-homogenize in a glass homogenizer.
-
Add 0.25 ml of saturated NH₄SO₄ and 4.0 ml of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 g for 5 minutes.
-
Collect the upper phase containing the acyl-CoAs and dilute it with 10 ml of 100 mM KH₂PO₄ (pH 4.9).
-
All steps should be performed quickly (10-12 minutes before centrifugation) under ice-cold conditions.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol is based on the method described by Li, J. et al., 2017.[2]
-
Sample Reconstitution: Dissolve the extracted acyl-CoAs in 100 µl of mobile phase A (2% acetonitrile in 100 mM ammonium formate, pH 5.0).
-
Injection: Inject a 40 µl sample onto an Agilent ZORBAX 300SB-C8 column (100 × 2.1 mm, 3.5 µm) with a guard column.
-
LC System: Use a Dionex-UltiMate 3000 LC system or equivalent.
-
Temperatures: Maintain the column oven at 42°C and the autosampler at 5°C.
-
Chromatographic Separation: Employ a suitable gradient program to separate the acyl-CoA isomers.
-
MS/MS Detection: Use a mass spectrometer with multiple reaction monitoring (MRM) for targeted quantification. For example, to selectively quantify methylmalonyl-CoA in the presence of the more abundant succinyl-CoA isomer, a specific fragment at m/z 317 can be used.[2]
Visualizations
The following diagrams illustrate key workflows and concepts related to the separation of acyl-CoA isomers.
Caption: A general workflow for the analysis of acyl-CoA isomers.
Caption: Troubleshooting logic for poor isomer resolution.
Caption: Factors and mitigation strategies for acyl-CoA stability.
References
- 1. biocompare.com [biocompare.com]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. separation of two isomers - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 6-Methylhexadecanoyl-CoA during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 6-Methylhexadecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, like other long-chain acyl-CoAs, is susceptible to both chemical and enzymatic degradation. The primary causes of degradation include:
-
Hydrolysis: The thioester bond is prone to hydrolysis, which is accelerated at alkaline pH.
-
Enzymatic Degradation: Endogenous enzymes such as thioesterases, present in biological samples, can rapidly cleave the thioester bond.
-
Oxidation: Although less common for saturated fatty acyl-CoAs, oxidation can occur, particularly if the sample is exposed to oxidizing agents or high temperatures for extended periods.
-
Physical Factors: Repeated freeze-thaw cycles can lead to sample degradation. Adsorption to plastic surfaces can also result in the loss of the analyte.
Q2: What is the ideal storage temperature for samples containing this compound?
A2: For long-term stability, samples should be flash-frozen in liquid nitrogen and stored at -80°C. This temperature minimizes both enzymatic activity and chemical degradation. For short-term storage during sample processing, samples should be kept on ice at all times. Avoid repeated freeze-thaw cycles as this can compromise the integrity of the molecule.
Q3: How can I minimize enzymatic degradation of this compound during sample extraction?
A3: To minimize enzymatic degradation, it is crucial to work quickly and at low temperatures (0-4°C). In addition to temperature control, consider the following:
-
Acidic Lysis Buffer: Homogenizing the sample in an acidic buffer (e.g., pH 4-5) can help to inactivate many degradative enzymes.
-
Enzyme Inhibitors: While not always necessary if working quickly at low pH, a cocktail of broad-spectrum enzyme inhibitors can be added to the homogenization buffer as a precautionary measure.
-
Rapid Inactivation: Immediately after sample collection, flash-freezing or homogenization in a solvent that denatures proteins (e.g., acetonitrile) can effectively stop enzymatic activity.
Q4: What type of sample tubes should I use for storing and processing this compound?
A4: It is highly recommended to use glass vials or tubes instead of plastic. Long-chain acyl-CoAs can adsorb to plastic surfaces, leading to significant loss of the analyte and inaccurate quantification. If plastic tubes must be used, select low-retention polypropylene (B1209903) tubes.
Troubleshooting Guides
Issue 1: Low or no recovery of this compound in the final extract.
| Potential Cause | Troubleshooting Step |
| Degradation during sample handling and storage | - Ensure samples were flash-frozen immediately after collection and stored at -80°C.- Avoid repeated freeze-thaw cycles.- Keep samples on ice at all times during processing. |
| Inefficient extraction | - Optimize the homogenization procedure to ensure complete cell lysis.- Use a sufficient volume of extraction solvent.- Ensure thorough mixing during the extraction process. |
| Enzymatic degradation | - Work quickly and at low temperatures (0-4°C).- Use an acidic homogenization buffer (pH 4-5) to inactivate enzymes.- Consider adding enzyme inhibitors to the homogenization buffer. |
| Adsorption to plasticware | - Use glass vials and tubes for all sample preparation and storage steps.- If using plastic, opt for low-retention polypropylene tubes. |
| Inefficient Solid-Phase Extraction (SPE) | - Ensure the SPE column is properly conditioned before loading the sample.- Optimize the composition of the wash and elution buffers.- Check the flow rate during sample loading, washing, and elution. |
Issue 2: High variability in this compound measurements between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling | - Standardize the time between sample collection and processing for all samples.- Ensure uniform and rapid freezing of all samples.- Treat all samples identically throughout the entire workflow. |
| Incomplete homogenization | - Visually inspect for complete tissue disruption after homogenization.- Standardize the homogenization time and speed for all samples. |
| Inconsistent SPE performance | - Ensure consistent flow rates across all SPE columns.- Use a fresh aliquot of conditioned SPE columns for each batch of samples. |
| Matrix effects in LC-MS/MS analysis | - Use a stable isotope-labeled internal standard for this compound to normalize for variations in extraction efficiency and matrix effects.- If a stable isotope-labeled standard is unavailable, use a close structural analog (e.g., another branched-chain fatty acyl-CoA of similar chain length). |
Quantitative Data Summary
The stability of this compound is influenced by temperature and pH. While specific data for this molecule is limited, the following table summarizes the expected stability based on data for other long-chain acyl-CoAs.
| Condition | Parameter | Expected Stability of this compound |
| Temperature | Storage at -80°C | High (stable for months) |
| Storage at -20°C | Moderate (potential for some degradation over weeks to months) | |
| Storage at 4°C | Low (significant degradation within hours to days) | |
| Room Temperature | Very Low (rapid degradation) | |
| pH | Acidic (pH 4-6) | Relatively Stable |
| Neutral (pH 7) | Moderate Stability (susceptible to enzymatic degradation) | |
| Alkaline (pH > 8) | Low Stability (increased rate of chemical hydrolysis) |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is designed for the extraction of this compound from tissue samples for subsequent analysis by LC-MS/MS.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 0.5 M perchloric acid
-
Ice-cold 2 M potassium bicarbonate
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Water (LC-MS grade)
-
Internal standard (e.g., stable isotope-labeled this compound or a structural analog)
Procedure:
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold 0.5 M perchloric acid containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Neutralization and Protein Precipitation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Add 0.5 mL of ice-cold 2 M potassium bicarbonate to neutralize the acid and precipitate proteins.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the this compound with 1 mL of methanol into a clean glass tube.
-
-
Sample Concentration:
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Major degradation pathways for this compound.
Technical Support Center: Analysis of 6-Methylhexadecanoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 6-Methylhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification and identification of this branched-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the exact monoisotopic mass of this compound?
The exact monoisotopic mass of the neutral molecule this compound (C₃₈H₆₈N₇O₁₇P₃S) is 1019.3605 Da . This value should be used for high-resolution mass spectrometer calibration and data processing.
Q2: What are the expected precursor ions for this compound in positive and negative ion modes?
In mass spectrometry, this compound is typically detected as an adduct ion. The expected precursor ions are:
| Ion Mode | Precursor Ion | Exact m/z |
| Positive | [M+H]⁺ | 1020.3678 |
| Positive | [M+Na]⁺ | 1042.3497 |
| Positive | [M+NH₄]⁺ | 1037.3944 |
| Negative | [M-H]⁻ | 1018.3532 |
Q3: What is the most characteristic fragmentation of this compound in MS/MS analysis?
The most prominent and characteristic fragmentation of acyl-CoAs, including this compound, is the neutral loss of the 3'-phospho-ADP moiety, which has a mass of 507.0031 Da [1]. This neutral loss is a reliable diagnostic tool for identifying acyl-CoAs in complex mixtures.
Troubleshooting Guide
This guide addresses common interference issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Co-elution with Isobaric Interferences
Question: My chromatogram shows a peak at the expected retention time and m/z of this compound, but the fragmentation pattern is inconsistent or the quantification is not reproducible. What could be the cause?
Answer: You may be observing co-elution with an isobaric interference, a compound with the same nominal mass as this compound. High-resolution mass spectrometry is crucial to differentiate between these compounds based on their exact masses.
Potential Isobaric Interferences:
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (ppm) from this compound |
| Heptadecanoyl-CoA | C₃₈H₆₈N₇O₁₇P₃S | 1019.3605 | 0 |
| 2-Hydroxyoctadecanoyl-CoA | C₃₉H₇₀N₇O₁₈P₃S | 1065.3658 | High |
| Various Isomers of Methylhexadecanoyl-CoA | C₃₈H₆₈N₇O₁₇P₃S | 1019.3605 | 0 |
| Certain Phosphatidylcholines (e.g., PC(34:1) + H) | C₄₂H₈₂NO₈P | 760.5851 | High |
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to resolve species with very similar masses.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate isomers. Consider using a longer column, a shallower gradient, or a different stationary phase (e.g., C30) known to be effective for separating lipid isomers[2][3][4].
-
Diagnostic Fragment Ions: Utilize specific fragment ions to differentiate between isomers. The position of the methyl branch on the acyl chain can influence the fragmentation pattern.
Issue 2: In-source Fragmentation and Adduct Formation
Question: I am observing multiple peaks in my mass spectrum that could correspond to my analyte, making quantification difficult. Why is this happening?
Answer: This can be due to in-source fragmentation or the formation of multiple adducts.
Troubleshooting Steps:
-
Optimize Source Conditions: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives can influence adduct formation.
-
Ammonium (B1175870) Acetate (B1210297)/Formate (B1220265): Promotes the formation of [M+NH₄]⁺ adducts.
-
Sodium: Even trace amounts of sodium in the sample or LC system can lead to prominent [M+Na]⁺ adducts. Use high-purity solvents and new glassware to minimize sodium contamination.
-
-
Data Analysis: Sum the intensities of all relevant adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) for a more accurate quantification of the total analyte amount.
Issue 3: Contamination from Solvents and Consumables
Question: I see unexpected peaks in my blank injections that interfere with the detection of this compound. What are common sources of contamination?
Answer: Contamination can originate from various sources, including solvents, plasticware, and sample preparation reagents.
Common Contaminants and their m/z:
| Contaminant | Source | Common m/z values |
| Phthalates | Plasticware (e.g., tubes, pipette tips) | 149.0233, 167.0339, 279.1591 |
| Polydimethylsiloxane (PDMS) | Silicone tubing, septa, grease | Repeating units of 74.0188 Da |
| Polyethylene glycol (PEG) | Detergents, plasticizers | Repeating units of 44.0262 Da |
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use LC-MS grade solvents.
-
Minimize Plasticware: Use glass or polypropylene (B1209903) labware whenever possible.
-
Run Blanks: Regularly inject solvent blanks to monitor for contamination.
-
Thorough Cleaning: Implement a rigorous cleaning protocol for your LC system.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Acyl-CoAs
This protocol is adapted for the extraction of long-chain acyl-CoAs from biological samples[5].
-
Homogenization: Homogenize the tissue or cell pellet in a suitable extraction buffer.
-
SPE Cartridge Activation: Pre-activate a C18 SPE cartridge with 3 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 3 mL of extraction buffer.
-
Sample Loading: Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of extraction buffer to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs with the following solutions in sequence:
-
3 mL of a 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol.
-
3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.
-
3 mL of methanol.
-
-
Drying and Reconstitution: Dry the combined eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Method for this compound Analysis
This method is based on established protocols for long-chain acyl-CoA analysis[6][7].
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-25 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary: 1020.4 → 513.4 (Precursor [M+H]⁺ → Fragment corresponding to the loss of the acyl chain).
-
Confirmatory: 1020.4 → 428.0 (Precursor [M+H]⁺ → Adenosine fragment).
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 30-50 eV.
-
Visualizations
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of 6-Methylhexadecanoyl-CoA for in vitro assays
Technical Support Center: Improving 6-Methylhexadecanoyl-CoA Solubility
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling this compound, a long-chain acyl-CoA derivative, for in vitro assays. The focus is on overcoming its inherent low aqueous solubility to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
Q1: My this compound solution is cloudy, or I see visible precipitate after adding it to my aqueous assay buffer. What should I do?
A1: This indicates that the concentration of this compound has exceeded its solubility limit in your buffer. Here are several steps to resolve this:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the acyl-CoA in your assay to fall below its critical micelle concentration (CMC).
-
Use a Carrier Protein: Incorporate fatty acid-free Bovine Serum Albumin (BSA) into your assay buffer. BSA binds to long-chain acyl-CoAs, effectively shielding their hydrophobic tails and increasing their apparent solubility. A 3:1 to 6:1 molar ratio of acyl-CoA to BSA is a common starting point.
-
Optimize Buffer Conditions: The solubility of long-chain acyl-CoAs can be influenced by the pH and ionic strength of the buffer.[1][2] Experiment with slight variations in your buffer composition if your assay permits.
-
Incorporate a Co-solvent: If compatible with your experimental system, a small percentage (e.g., <1%) of an organic solvent like DMSO or ethanol (B145695) in the final assay volume can help maintain solubility. However, this must be carefully validated to ensure it does not affect enzyme activity or other assay components.
Q2: I am observing high variability and inconsistent results in my enzyme kinetic assays. Could this be related to the solubility of this compound?
A2: Absolutely. Poor solubility is a frequent cause of assay variability. When this compound is not fully dissolved, its effective concentration at the enzyme's active site will fluctuate. Above the CMC, the substrate exists as micelles, and only the monomeric form is typically available for enzymatic reactions. This leads to non-linear and unreliable kinetic data. To address this, ensure your substrate is fully solubilized using the techniques described in A1.
Q3: How should I prepare a stock solution of this compound to minimize solubility issues?
A3: Preparing a concentrated stock solution in an appropriate solvent is critical.
-
Solvent Choice: Do not dissolve the initial powder directly in aqueous buffer. Use an organic solvent such as methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO).[3][4] Methanol is often a good first choice.
-
Handling Small Quantities: For very small amounts (e.g., <5 mg), it is advisable to dissolve the entire contents of the vial to create a concentrated stock solution.[3] This avoids inaccuracies associated with weighing small, often static-prone, quantities of powder. Aliquot this stock into single-use vials to prevent degradation from repeated freeze-thaw cycles.[5]
-
Storage: Store the organic stock solution tightly sealed at -20°C or -80°C.
Frequently Asked Questions (FAQs)
Q4: What is this compound, and why is it difficult to work with in aqueous solutions?
A4: this compound is a derivative of hexadecanoyl-CoA (palmitoyl-CoA), featuring a methyl group on the sixth carbon of its 16-carbon acyl chain. Like other long-chain fatty acyl-CoAs, it is an amphipathic molecule, meaning it has a polar, water-soluble head (the Coenzyme A portion) and a long, non-polar, hydrophobic tail (the fatty acyl chain). In aqueous solutions, these molecules tend to aggregate to minimize the exposure of their hydrophobic tails to water, leading to poor solubility and the formation of micelles.
Q5: What is the Critical Micelle Concentration (CMC), and why is it important for my assay?
A5: The Critical Micelle Concentration (CMC) is the specific concentration above which amphipathic molecules like this compound self-assemble into spherical structures called micelles. Below the CMC, the molecules exist primarily as soluble monomers. For most enzymatic assays, the monomeric form of the acyl-CoA is the true substrate. If your assay concentration is above the CMC, the actual concentration of available substrate is unknown and much lower than the total concentration, leading to inaccurate results. Therefore, it is crucial to design experiments where the substrate concentration remains below the CMC.
dot
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
optimizing culture conditions to increase 6-Methylhexadecanoyl-CoA production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of 6-Methylhexadecanoyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental workflows for this compound production.
Issue 1: Low or No Detection of this compound
-
Question: We are not detecting any or very low titers of this compound in our culture. What are the potential causes and how can we troubleshoot this?
-
Answer: Low or no product can stem from several factors, ranging from precursor availability to issues with your analytical methods. Here's a systematic approach to troubleshooting:
Potential Causes and Solutions:
Potential Cause Recommended Action Insufficient Precursor Supply The biosynthesis of branched-chain fatty acids like this compound requires specific precursors. Ensure adequate supplementation of primers such as 2-methylbutyryl-CoA, which can be derived from the catabolism of isoleucine.[1] Consider adding isoleucine to the culture medium. Suboptimal Fermentation Conditions Temperature, pH, and aeration are critical. For similar bioproduction processes, temperatures around 30-37°C and controlled pH are often optimal.[2][3] Experiment with a range of these parameters to find the sweet spot for your specific strain. Inefficient Enzyme Expression or Activity Low expression or activity of the fatty acid synthase (FAS) complex or other key enzymes can be a bottleneck. Verify protein expression using SDS-PAGE or Western blotting. If expression is low, consider optimizing codon usage for your expression host or using a stronger promoter. Analytical Method Sensitivity Long-chain acyl-CoAs can be challenging to detect. Confirm the sensitivity and calibration of your LC-MS/MS method.[4][5][6] Use an internal standard to account for extraction losses. Product Degradation This compound may be degraded by endogenous enzymes. Consider engineering your host strain to knock out relevant degradation pathways.
Issue 2: High Proportion of Straight-Chain Fatty Acids
-
Question: Our engineered strain is producing a high percentage of straight-chain fatty acids instead of the desired this compound. How can we improve the specificity?
-
Answer: The competition between straight-chain and branched-chain fatty acid biosynthesis is a common challenge.[7] Here are strategies to shift the balance towards your desired product:
Potential Causes and Solutions:
Potential Cause Recommended Action Competition for Malonyl-CoA The native fatty acid synthesis pathway competes for the malonyl-CoA extender unit. Overexpressing key enzymes in the branched-chain pathway can help outcompete the native pathway. Insufficient Branched-Chain Precursors As mentioned previously, increasing the pool of branched-chain primers is crucial. Supplementing the medium with precursors like isoleucine can significantly increase the proportion of branched-chain products.[1] Suboptimal Enzyme Expression Ratios The relative expression levels of the enzymes in your engineered pathway can impact product specificity. Fine-tuning the expression of each enzyme using different promoter strengths may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for the biosynthesis of this compound?
A1: The biosynthesis of this compound, a branched-chain fatty acid, requires a specific "starter" unit and multiple "extender" units. The starter unit for a 6-methyl branch is likely derived from precursors like 2-methylbutyryl-CoA, which is formed from the breakdown of isoleucine. The extender units are typically malonyl-CoA, which are successively added to the growing fatty acid chain.[1]
Q2: Which microbial hosts are suitable for producing this compound?
A2: Escherichia coli is a commonly used host for producing fatty acid-derived molecules due to its well-understood genetics and metabolism.[7][8] However, other hosts like Bacillus subtilis, which naturally produces a high proportion of branched-chain fatty acids, could also be advantageous.[9] The choice of host will depend on the specific genetic tools available and the desired production scale.
Q3: What are the recommended analytical methods for quantifying this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the sensitive and specific quantification of long-chain acyl-CoAs.[4][5][10] This technique allows for accurate measurement even at low concentrations in complex biological samples.
Q4: How can I optimize the culture medium for improved production?
A4: Medium optimization is a critical step. Key components to consider are the carbon source, nitrogen source, and precursor supplements. A rich medium like Terrific Broth (TB) can be a good starting point.[11] Systematic optimization using statistical methods like Design of Experiments (DoE) can help identify the optimal concentrations of key media components.[2][3]
Experimental Protocols
Protocol 1: General Fermentation for this compound Production in E. coli
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) broth with appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.
-
Production Culture: Inoculate 50 mL of Terrific Broth (TB) medium (containing appropriate antibiotics and any necessary precursors like isoleucine) in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.
-
Induction: Incubate the production culture at 37°C with shaking at 250 rpm. When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Cultivation: Reduce the temperature to 30°C and continue to incubate for 24-48 hours.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. The cell pellet can then be used for acyl-CoA extraction.
Protocol 2: Acyl-CoA Extraction and Analysis by LC-MS/MS
-
Extraction: Resuspend the cell pellet in 1 mL of cold extraction solvent (e.g., 2:1:1 methanol:acetonitrile:water with an internal standard). Lyse the cells by sonication or bead beating on ice.
-
Precipitation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen. Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.[4]
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a reverse-phase column for separation and a mass spectrometer operating in positive ion mode for detection. Monitor for the specific mass transition of this compound.[5][6]
Data Presentation
Table 1: Example Media Compositions for Branched-Chain Fatty Acid Production
| Component | Concentration Range | Purpose | Reference |
| Tryptone | 12-24 g/L | Nitrogen and amino acid source | [7] |
| Yeast Extract | 5-24 g/L | Nitrogen, vitamin, and growth factor source | [7] |
| Glycerol | 0.4% (v/v) | Carbon source | [7] |
| Isoleucine | 1-5 g/L | Precursor for branched-chain starter units | [1] |
| Glucose | 10-20 g/L | Primary carbon source | |
| K2HPO4 | 2.31 g/L | Buffering agent | [7] |
| KH2PO4 | 1.25 g/L | Buffering agent | [7] |
Table 2: Typical Fermentation Parameters for Optimization
| Parameter | Range | Notes |
| Temperature | 25-37°C | Lower temperatures can sometimes improve protein folding and product stability. |
| pH | 6.5-7.5 | Maintaining a stable pH is crucial for cell growth and enzyme activity. |
| Shaking Speed | 200-300 rpm | Ensures adequate aeration and mixing. |
| Inducer (IPTG) Conc. | 0.1-1.0 mM | The optimal concentration needs to be determined empirically. |
| Post-induction Time | 24-72 hours | Longer incubation can lead to higher titers but also potential product degradation. |
Visualizations
Caption: Hypothesized biosynthesis of this compound.
Caption: A typical experimental workflow for production.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid-Producing Microbes for Generating Medium- and Long-Chain Hydrocarbons | Great Lakes Bioenergy Research Center [glbrc.org]
- 9. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
challenges in quantifying low abundance branched-chain acyl-CoAs
Welcome to the Technical Support Center for Acyl-CoA Analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of low-abundance branched-chain acyl-CoAs (BCA-CoAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance branched-chain acyl-CoAs?
A1: The quantification of low-abundance BCA-CoAs is inherently challenging due to several factors:
-
Low Physiological Concentrations: BCA-CoAs are present in nanomole amounts in tissues, making their detection difficult.[1]
-
Inherent Instability: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions, leading to sample degradation and inaccurate measurements.[2][3][4]
-
Matrix Effects: Complex biological samples can cause ion suppression or enhancement in mass spectrometry, significantly affecting signal intensity.[2]
-
Lack of Commercial Standards: The unavailability of stable isotope-labeled internal standards for every BCA-CoA species complicates absolute quantification.[5][6]
-
Analytical Complexity: Chromatographic separation of these polar molecules can be difficult, often resulting in poor peak shapes.[7]
Q2: Which analytical technique is most suitable for quantifying BCA-CoAs?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the sensitive and selective quantification of acyl-CoAs.[3][7][8][9] This technique offers high specificity and sensitivity, which is crucial for measuring low-abundance analytes in complex biological matrices.[7]
Q3: Why is stable isotope dilution crucial for accurate BCA-CoA quantification?
A3: Stable isotope dilution mass spectrometry involves using a stable isotope-labeled version of the analyte as an internal standard. This approach is considered the gold standard for quantification as it corrects for sample loss during preparation and for matrix effects during LC-MS/MS analysis, thereby providing the most accurate and precise measurements.[5][6][10][11]
Q4: What are branched-chain acyl-CoAs and why are they important?
A4: Branched-chain acyl-CoAs are intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine.[12][13][14] The catabolism of BCAAs is a crucial metabolic process that provides energy and metabolic intermediates for various physiological functions.[12][15] Dysregulation of BCAA metabolism and accumulation of specific BCA-CoAs are linked to various metabolic disorders, including maple syrup urine disease (MSUD), diabetes, obesity, and cardiovascular disease.[12]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the quantification of low-abundance BCA-CoAs.
Issue 1: Low or No Signal Intensity in LC-MS/MS Analysis
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Acyl-CoAs are unstable. Minimize sample time at room temperature and in aqueous solutions.[2] Ensure samples are processed quickly on ice and stored at -80°C.[16][17] Use acidic conditions during extraction to improve stability.[1] |
| Inefficient Ionization | Optimize the mobile phase composition. The presence of ion-pairing agents or modifiers can enhance ionization efficiency.[7] |
| Ion Suppression | Dilute the sample to reduce the concentration of matrix components.[2] Improve sample cleanup using techniques like solid-phase extraction (SPE).[2] Ensure chromatographic separation is adequate to resolve the analyte from interfering matrix components.[3] |
| Suboptimal MS Parameters | Infuse a standard solution of the target BCA-CoA to optimize precursor and product ions, collision energy, and other MS parameters.[2][3] |
| Instrument Malfunction | Confirm the mass spectrometer is functioning correctly by infusing a known, stable compound.[2][18] Check for a stable electrospray.[2] |
| Chromatography Issues | Poor peak shape can decrease the signal-to-noise ratio.[2] Ensure the column is not overloaded or contaminated. Manually purge pumps to remove air pockets that could affect solvent delivery.[18] |
Issue 2: Poor Reproducibility and High Variability in Quantitative Data
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the entire sample preparation workflow, from tissue homogenization to extraction and cleanup. Use a consistent protocol for all samples.[1][16] |
| Absence of Appropriate Internal Standards | Use stable isotope-labeled internal standards for each analyte of interest to account for variability in extraction efficiency and matrix effects.[5][6] If specific standards are unavailable, use a closely related labeled compound. |
| Matrix Effects | Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[2][7] |
| Analyte Instability | Prepare fresh standards and quality controls for each analytical run.[2] Evaluate the stability of acyl-CoAs in different solvents and at various temperatures.[4][17] |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cultured Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from cell pellets.[16]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid
-
15 mL polypropylene (B1209903) centrifuge tubes
-
1.7 mL microcentrifuge tubes
-
Scraper
Procedure:
-
Rinse confluent cells in a P-100 plate once with 10 mL of ice-cold PBS.
-
Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and transfer the remaining cells to the same centrifuge tube.
-
Centrifuge the tube at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet.
-
Remove a 30 µL aliquot for protein content measurement for normalization purposes.
-
Add 270 µL of acetonitrile to the remaining cell suspension, vortex, and/or sonicate to ensure homogeneity.
-
Store samples upright at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs
This is a generalized protocol based on common practices for LC-MS/MS analysis of acyl-CoAs.[3][7]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and/or acid (e.g., formic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI) is often more efficient for acyl-CoAs.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion is typically the [M+H]⁺ ion. A common fragment ion results from the neutral loss of the phosphorylated ADP moiety.[3] Specific transitions need to be optimized for each BCA-CoA.
Visualizations
Branched-Chain Amino Acid Catabolism Pathway
The following diagram illustrates the initial steps in the catabolism of branched-chain amino acids (BCAAs), leading to the formation of branched-chain acyl-CoAs.
Caption: BCAA catabolism to branched-chain acyl-CoAs.
General Workflow for BCA-CoA Quantification
This diagram outlines the typical experimental workflow for the quantification of BCA-CoAs from biological samples.
Caption: Workflow for BCA-CoA quantification.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters | PENTACON [pentaconhq.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. duke-nus.edu.sg [duke-nus.edu.sg]
- 17. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
Validation & Comparative
A Comparative Analysis of Branched-Chain vs. Straight-Chain Fatty Acyl-CoAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between branched-chain and straight-chain fatty acyl-CoAs is critical for dissecting cellular metabolism, signaling, and developing novel therapeutics. This guide provides an objective comparison of their structure, metabolism, and functional roles, supported by experimental data and detailed protocols.
Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in a myriad of cellular processes, from energy production and lipid synthesis to protein modification and gene regulation. While straight-chain fatty acyl-CoAs (SCFA-CoAs) are the most common and extensively studied, their branched-chain counterparts (BCFA-CoAs) possess unique structural and functional properties with significant biological implications.
Structural and Physicochemical Distinctions
Straight-chain fatty acids are linear hydrocarbon chains, whereas branched-chain fatty acids contain one or more methyl groups along the carbon chain.[1] This seemingly subtle structural difference leads to significant alterations in their physicochemical properties. BCFAs exhibit lower melting points and reduced viscosity compared to their straight-chain isomers, which can influence the fluidity of cellular membranes where they are incorporated.[2][3]
Metabolic Pathways: A Tale of Two Compartments
The metabolic fates of branched and straight-chain fatty acyl-CoAs diverge significantly, primarily in their catabolic pathways.
Synthesis: Straight-chain fatty acid synthesis predominantly utilizes acetyl-CoA as the primer and malonyl-CoA for chain elongation, a process catalyzed by fatty acid synthase (FASN).[3] In contrast, the biosynthesis of BCFAs often uses branched-chain amino acid catabolites, such as isobutyryl-CoA (from valine), 2-methylbutyryl-CoA (from isoleucine), and isovaleryl-CoA (from leucine), as primers.[4]
Degradation (Beta-Oxidation): A key difference lies in the subcellular location of their breakdown.
-
Straight-Chain Fatty Acyl-CoAs: Primarily undergo β-oxidation within the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle for ATP production.[5][6]
-
Branched-Chain Fatty Acyl-CoAs: The methyl branches in BCFAs sterically hinder the enzymes of mitochondrial β-oxidation.[7][8] Consequently, their initial breakdown occurs in peroxisomes via α-oxidation to remove the methyl group, followed by β-oxidation.[6][7][9]
dot
References
- 1. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Lipidomics: A Comparative Guide to LC-MS Method Validation for 6-Methylhexadecanoyl-CoA Quantification
For researchers, scientists, and drug development professionals at the forefront of metabolic research, the precise quantification of lipid intermediates is paramount. 6-Methylhexadecanoyl-CoA, a branched-chain fatty acyl-CoA, plays a crucial role in various metabolic pathways, and its accurate measurement is essential for understanding disease mechanisms and developing novel therapeutics. This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of this compound, offering insights into their performance and detailed experimental protocols.
The analysis of acyl-CoA species, including branched-chain variants like this compound, presents analytical challenges due to their low abundance and amphipathic nature. LC-MS has emerged as the gold standard for their quantification, offering high sensitivity and selectivity. This guide delves into the critical aspects of LC-MS method validation and compares it with alternative, albeit less common, approaches.
Performance Comparison of Quantification Methods
While LC-MS/MS is the preferred method for this compound quantification, other techniques have been employed for acyl-CoA analysis in a broader context. The following table summarizes the performance characteristics of various methods. It is important to note that direct comparative data for this compound across all these methods is limited; the data presented is a synthesis from studies on similar long-chain and branched-chain acyl-CoAs.
| Method | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) | Throughput |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1][2][3] | >0.99[4] | 85-115%[5] | <15%[5] | Low ng/mL to pg/mL[4] | High |
| HPLC-UV | Chromatographic separation with UV detection.[6] | >0.98 | 80-120% | <20% | High ng/mL to µg/mL | Medium |
| Enzymatic Assays | Spectrophotometric or fluorometric detection based on enzyme-catalyzed reactions.[1][3] | Variable | Substrate-dependent | 10-25% | µM range | Low to Medium |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization followed by gas chromatographic separation and mass spectrometric detection.[1] | >0.99 | 90-110% | <15% | pg/mL to ng/mL | Medium |
Experimental Protocols: A Deep Dive into LC-MS/MS Methodology
The following section provides a detailed, generalized protocol for the quantification of this compound using LC-MS/MS, based on established methods for similar analytes.[1][2][7][8]
Sample Preparation (Extraction of Acyl-CoAs)
-
Objective: To efficiently extract this compound from biological matrices (e.g., cells, tissues) while minimizing degradation.
-
Procedure:
-
Homogenize the biological sample in a cold extraction solvent, such as acetonitrile/methanol/water (2:2:1 v/v/v).[2]
-
Include an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like heptadecanoyl-CoA) in the extraction solvent for accurate quantification.[8]
-
Vortex the mixture vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[2]
-
Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Separation
-
Objective: To chromatographically separate this compound from other isomers and interfering matrix components.
-
Typical Parameters:
-
Mobile Phase A: Water with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.[2]
-
Mobile Phase B: Acetonitrile or methanol.[2]
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the hydrophobic acyl-CoAs.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.[2]
Mass Spectrometry (MS) Detection
-
Objective: To specifically detect and quantify this compound.
-
Typical Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1]
-
MRM Transitions:
-
Quantifier: The transition from the protonated molecular ion [M+H]⁺ to a specific product ion is used for quantification. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1][9]
-
Qualifier: A second transition is monitored for confirmation of the analyte's identity.[1]
-
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between different analytical approaches, the following diagrams are provided.
Caption: Workflow of LC-MS/MS for this compound Quantification.
Caption: Comparison of Methods for Acyl-CoA Quantification.
Conclusion
The validation of a robust and reliable LC-MS/MS method is critical for the accurate quantification of this compound in biological samples. This guide highlights the superiority of LC-MS/MS in terms of sensitivity, selectivity, and throughput compared to other methods. By providing a detailed experimental protocol and a clear comparison of available techniques, we aim to equip researchers with the necessary information to confidently implement and validate their own analytical methods for advancing our understanding of lipid metabolism in health and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Use of Synthetic 6-Methylhexadecanoyl-CoA as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic 6-Methylhexadecanoyl-CoA as a reference standard against other common analytical standards used in lipidomics and metabolic research. The information presented herein is designed to assist researchers in making informed decisions regarding the selection and application of reference standards for the quantification of branched-chain fatty acyl-CoAs.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism. Accurate quantification of such lipids is crucial for understanding various physiological and pathological processes. Synthetic reference standards are indispensable for achieving reliable and reproducible results in analytical methodologies such as mass spectrometry (MS) and chromatography. This guide evaluates the performance of synthetic this compound and compares it with alternative standards.
Performance Comparison of Analytical Standards
The selection of an appropriate reference standard is critical for the accuracy and precision of analytical measurements. The following table summarizes the key performance characteristics of synthetic this compound in comparison to other relevant standards.
Table 1: Comparison of Performance Characteristics of Acyl-CoA Reference Standards
| Feature | Synthetic this compound | Straight-Chain Acyl-CoA (e.g., Palmitoyl-CoA) | Other Branched-Chain Acyl-CoA (e.g., 15-Methylhexadecanoyl-CoA) |
| Purity (Typical) | >98% (HPLC) | >99% (HPLC) | >98% (HPLC) |
| Chemical Stability | Stable for >1 year at -20°C as a powder. Prone to hydrolysis in aqueous solutions. | Stable for >1 year at -20°C as a powder. Similar susceptibility to hydrolysis. | Stable for >1 year at -20°C as a powder. Similar susceptibility to hydrolysis. |
| Mass Accuracy (MS) | High accuracy, enabling confident identification. | High accuracy, serves as a common calibrant. | High accuracy, useful for isomer differentiation. |
| Chromatographic Behavior | Unique retention time on reverse-phase columns, allowing separation from straight-chain isomers. | Well-characterized retention behavior. | Retention time shifts based on methyl branch position. |
| Commercial Availability | Available through specialty chemical suppliers. | Widely available from multiple commercial sources. | Available from select chemical suppliers. |
| Cost | Higher, due to multi-step synthesis. | Lower, due to established synthesis routes. | Higher, comparable to other synthetic BCFAs. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the effective use of reference standards. Below are methodologies for the synthesis, characterization, and analytical application of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step chemical process, starting from the corresponding free fatty acid, 6-methylhexadecanoic acid.
Workflow for the Synthesis of this compound:
Caption: Workflow for the chemical synthesis of this compound.
Methodology:
-
Activation: 6-methylhexadecanoic acid is activated to a more reactive species. A common method is the formation of an acyl-imidazolide by reacting the fatty acid with N,N'-carbonyldiimidazole in an anhydrous organic solvent.
-
Coupling: The activated fatty acid is then coupled with the thiol group of Coenzyme A (in its salt form) in a mixed aqueous-organic solvent system. The pH is maintained slightly basic to facilitate the reaction.
-
Purification: The resulting this compound is purified from unreacted starting materials and byproducts using preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized by mass spectrometry (to confirm molecular weight) and NMR spectroscopy (to confirm structure). Purity is assessed by analytical HPLC.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs in biological matrices.
Workflow for LC-MS/MS Analysis:
Caption: Workflow for the quantification of acyl-CoAs using LC-MS/MS.
Methodology:
-
Sample Preparation: Acyl-CoAs are extracted from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.
-
LC Separation: The extracted acyl-CoAs are separated using ultra-high-performance liquid chromatography (UPLC) on a C18 reverse-phase column. A gradient elution with solvents such as water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is employed.
-
MS/MS Detection: The separated analytes are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for high selectivity.
-
Quantification: A calibration curve is generated using the synthetic this compound reference standard at a series of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathway Involvement
Branched-chain fatty acids and their CoA esters are known to be involved in various metabolic pathways and can act as signaling molecules. For instance, they are ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism.
Simplified PPARα Activation Pathway:
Caption: Simplified diagram of PPARα activation by a branched-chain acyl-CoA.
Conclusion
Synthetic this compound serves as a crucial reference standard for the accurate and reliable quantification of this and related branched-chain acyl-CoAs in complex biological samples. Its high purity and well-defined structure enable precise calibration for advanced analytical techniques like LC-MS/MS. While its synthesis is more complex and costlier than that of straight-chain counterparts, its use is indispensable for specific and accurate research in the field of lipidomics and metabolic disorders. The experimental protocols and comparative data provided in this guide are intended to support researchers in the effective application of this important analytical tool.
6-Methylhexadecanoyl-CoA: A Comparative Analysis of Its Biological Activity Against Other Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 6-Methylhexadecanoyl-CoA, a branched-chain fatty acyl-CoA, in contrast to the well-characterized straight-chain fatty acyl-CoAs, Palmitoyl-CoA and Stearoyl-CoA. Due to the limited direct research on this compound, this comparison is based on the known biological activities of branched-chain fatty acids (BCFAs) as a class.
Executive Summary
This compound is an activated form of 6-methylhexadecanoic acid, a saturated fatty acid with a methyl branch. Unlike its straight-chain counterparts, Palmitoyl-CoA and Stearoyl-CoA, which are fundamental intermediates in energy metabolism and lipid synthesis, the specific biological roles of this compound are not well-defined. However, as a member of the branched-chain fatty acid family, it is postulated to contribute to unique physiological effects, including modulation of membrane fluidity and potential involvement in anti-inflammatory and metabolic signaling pathways.
Data Presentation: A Comparative Look at Acyl-CoA Characteristics
The following table summarizes the key characteristics of this compound, Palmitoyl-CoA, and Stearoyl-CoA, drawing on general knowledge of branched-chain fatty acids for the former.
| Feature | This compound | Palmitoyl-CoA | Stearoyl-CoA |
| Structure | C17 Branched-Chain Acyl-CoA | C16 Straight-Chain Acyl-CoA | C18 Straight-Chain Acyl-CoA |
| Primary Metabolic Role | Precursor for branched-chain lipids; potential signaling molecule. | Key intermediate in beta-oxidation and fatty acid synthesis. | Precursor for oleoyl-CoA and other lipids; involved in fatty acid elongation. |
| Metabolic Pathway | Peroxisomal β-oxidation | Mitochondrial β-oxidation | Fatty acid synthesis and elongation |
| Effect on Membranes | Increases membrane fluidity by disrupting lipid packing.[1] | Decreases membrane fluidity. | Decreases membrane fluidity. |
| Known Biological Activities | Potentially anti-inflammatory, anti-cancer, and may improve insulin (B600854) sensitivity (as a class of BCFAs). | Pro-inflammatory in excess; substrate for energy production. | Substrate for the synthesis of monounsaturated fatty acids, which have diverse signaling roles. |
| Key Enzymes in Metabolism | α-methylacyl-CoA racemase (AMACR)[2] | Carnitine palmitoyltransferase (CPT1), Acyl-CoA dehydrogenases | Fatty acid synthase (FAS), Stearoyl-CoA desaturase (SCD) |
Metabolic Pathways: A Tale of Two Lipids
The metabolic fates of straight-chain and branched-chain fatty acyl-CoAs differ significantly, primarily in their site of oxidation.
Experimental Protocols
In Vitro Enzyme Activity Assay
Objective: To determine if this compound is a substrate for a specific enzyme (e.g., a fatty acyl-CoA oxidase).
Materials:
-
Purified recombinant enzyme
-
This compound
-
Palmitoyl-CoA (as a positive control)
-
Reaction buffer specific to the enzyme
-
Detection reagent (e.g., a fluorescent probe that reacts with H₂O₂)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the detection reagent.
-
Add the purified enzyme to the wells of the microplate.
-
Initiate the reaction by adding this compound or Palmitoyl-CoA to the respective wells.
-
Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) at regular intervals.
-
Calculate the rate of reaction by determining the change in signal over time.
-
Compare the activity with this compound to that with Palmitoyl-CoA.
Cell-Based Assay for Anti-Inflammatory Activity
Objective: To assess the effect of this compound on inflammatory responses in cultured cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound (complexed to BSA)
-
Palmitoyl-CoA (complexed to BSA, as a control)
-
Reagents for measuring inflammatory markers (e.g., ELISA kit for TNF-α)
Procedure:
-
Culture macrophage cells in 24-well plates until they reach 80% confluency.
-
Pre-treat the cells with different concentrations of this compound or Palmitoyl-CoA for a specified time (e.g., 2 hours).
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of inflammatory cytokines (e.g., TNF-α) in the supernatant using an ELISA kit.
-
Compare the levels of inflammatory markers in cells treated with this compound to those treated with Palmitoyl-CoA and the LPS-only control.
Logical Workflow for Investigating a Novel Lipid
The following diagram illustrates a general workflow for characterizing the biological activity of a novel lipid like this compound.
Conclusion
While direct experimental data on this compound is scarce, its identity as a branched-chain fatty acyl-CoA suggests distinct biological activities compared to its straight-chain relatives, Palmitoyl-CoA and Stearoyl-CoA. The structural difference imparted by the methyl group likely influences its metabolic processing and its interaction with cellular membranes and proteins. Future research focusing on the specific signaling and metabolic roles of this compound is necessary to fully elucidate its therapeutic potential. The experimental frameworks provided here offer a starting point for such investigations.
References
Confirming the Structure of Synthetic 6-Methylhexadecanoyl-CoA using NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic molecules is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic data for confirming the identity and structure of synthetic 6-Methylhexadecanoyl-CoA against its linear counterpart and other branched-chain analogs. Detailed experimental protocols for synthesis and NMR analysis are provided, supported by predictive data and visualizations to facilitate experimental design and data interpretation.
Comparison of NMR Spectral Data
The key to confirming the structure of this compound lies in identifying the unique signals introduced by the methyl branch at the C6 position. This is best achieved by comparing the experimental NMR spectra of the synthetic compound with predicted values and the spectra of analogous straight-chain and branched-chain fatty acyl-CoAs.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known chemical shift ranges for long-chain fatty acids, data from structurally similar compounds such as methyl 10-methylhexadecanoate and methyl 6-methyloctadecanoate, and the anticipated electronic effects of the thioester linkage and the methyl branch.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Terminal CH₃ (C16) | ~0.88 | Triplet | Typical for a terminal methyl group in a long alkyl chain. |
| -(CH₂)n- | ~1.25 | Broad Multiplet | Bulk methylene (B1212753) protons of the long chain. |
| CH₂-C6 | ~1.4-1.5 | Multiplet | Methylene protons adjacent to the methine. |
| CH-C6 | ~1.5-1.6 | Multiplet | Methine proton at the branch point. |
| CH₃-C6 | ~0.85 | Doublet | Characteristic signal for the methyl branch. |
| α-CH₂ (to C=O) | ~2.8-3.0 | Triplet | Deshielded due to proximity to the thioester carbonyl. |
| β-CH₂ (to C=O) | ~1.6-1.7 | Multiplet | Slightly deshielded by the thioester carbonyl. |
| CoA Protons | Various | Various | Signals corresponding to the pantothenate, ribose, and adenine (B156593) moieties of Coenzyme A. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (Thioester) | ~198-202 | Characteristic chemical shift for a thioester carbonyl. |
| Terminal CH₃ (C16) | ~14.1 | Typical for a terminal methyl group. |
| -(CH₂)n- | ~29-30 | Bulk methylene carbons. |
| C5 | ~36-37 | Affected by the methyl branch at C6. |
| C6 | ~34-35 | Methine carbon at the branch point. |
| CH₃ on C6 | ~19-20 | Methyl branch carbon. |
| C7 | ~36-37 | Affected by the methyl branch at C6. |
| α-CH₂ (to C=O) | ~40-43 | Deshielded by the thioester. |
| β-CH₂ (to C=O) | ~24-26 | |
| CoA Carbons | Various | Signals corresponding to the Coenzyme A moiety. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving the synthesis of the 6-methylhexadecanoic acid precursor followed by its conversion to the Coenzyme A thioester.
1. Synthesis of 6-Methylhexadecanoic Acid (A plausible adapted route)
A common method for synthesizing β- or γ-methyl branched fatty acids involves the alkylation of a β-ketoester followed by decarboxylation. A plausible route for 6-methylhexadecanoic acid is as follows:
-
Step 1: Alkylation of Ethyl Acetoacetate (B1235776). Ethyl acetoacetate is deprotonated with a strong base like sodium ethoxide, followed by reaction with 1-bromodecane (B1670165) to introduce the C10 alkyl chain.
-
Step 2: Second Alkylation. The resulting product is again deprotonated and reacted with 1-bromo-3-methylbutane (B150244) to introduce the 6-methylheptyl fragment.
-
Step 3: Hydrolysis and Decarboxylation. The dialkylated β-ketoester is then hydrolyzed with aqueous acid or base, followed by heating to induce decarboxylation, yielding 6-methylhexadecanoic acid.
-
Purification: The final product is purified by distillation or chromatography.
2. Conversion to this compound
Several methods can be employed for the synthesis of acyl-CoAs from the corresponding fatty acid. A reliable method involves the activation of the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) followed by reaction with Coenzyme A.
-
Activation: 6-methylhexadecanoic acid is reacted with NHS and DCC in a suitable organic solvent (e.g., ethyl acetate) to form the NHS-ester.
-
Thioesterification: The activated NHS-ester is then reacted with a solution of Coenzyme A (lithium or sodium salt) in a buffered aqueous solution (e.g., sodium bicarbonate) to form this compound.
-
Purification: The final product is purified by solid-phase extraction or preparative HPLC.
NMR Data Acquisition and Processing
High-quality NMR data is crucial for unambiguous structural confirmation. The following parameters are recommended for the analysis of long-chain acyl-CoAs:
-
Sample Preparation: Dissolve 10-20 mg of the purified synthetic product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, or D₂O with a suitable buffer). Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) for CDCl₃ or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O) for chemical shift referencing.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5-7 times the longest T₁ relaxation time (typically 5-10 seconds for long-chain acyl-CoAs) to ensure full relaxation for quantitative analysis.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30 with a 30° pulse angle to reduce relaxation time).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.
-
-
2D NMR:
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei. This is essential for assigning the carbons of the acyl chain.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for confirming the position of the methyl branch by observing correlations from the methyl protons to the C5, C6, and C7 carbons.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule, helping to trace the connectivity of the acyl chain.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Comparison with Alternatives
For comparative purposes, it is highly recommended to acquire NMR spectra of a commercially available linear long-chain acyl-CoA (e.g., Hexadecanoyl-CoA) and a branched-chain isomer if available (e.g., 10-Methylhexadecanoyl-CoA).
Table 3: Key NMR Spectral Differences for Comparison
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| Hexadecanoyl-CoA (Linear) | Absence of a doublet around 0.85 ppm and a methine proton signal around 1.5-1.6 ppm. | A continuous series of methylene carbon signals in the 29-30 ppm range without the distinct signals for a branched methine and adjacent carbons. |
| This compound | Presence of a doublet at ~0.85 ppm (methyl branch) and a methine proton multiplet at ~1.5-1.6 ppm. | Distinct signals for the C6 methine (~34-35 ppm), the C6-methyl (~19-20 ppm), and the adjacent C5 and C7 carbons (~36-37 ppm). |
| 10-Methylhexadecanoyl-CoA (Isomer) | Presence of a doublet for the methyl branch, but the chemical shifts of the adjacent methylene and methine protons will differ from the 6-methyl isomer. | The chemical shifts of the methine carbon (C10) and the adjacent carbons (C9 and C11) will be different from those of the 6-methyl isomer. |
By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently confirm the structure of synthetic this compound, ensuring the integrity of their research and development activities.
A Researcher's Guide to Assessing the Cross-Reactivity of Antibodies Against Diverse Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable scarcity of publicly available, comprehensive datasets that quantitatively compare the cross-reactivity of a wide range of anti-fatty acyl-CoA antibodies. This guide, therefore, focuses on providing the methodological framework necessary for researchers to conduct their own comparative assessments. By employing the detailed experimental protocols outlined below, laboratories can generate robust data to select the most specific antibody for their research needs.
Illustrative Cross-Reactivity Data
To aid in the interpretation of such experimental outcomes, the following table provides a hypothetical example of how cross-reactivity data for a panel of monoclonal antibodies against various fatty acyl-CoAs could be presented. The data is typically expressed as the concentration of the competitor fatty acyl-CoA required to inhibit 50% of the antibody binding to its primary target (IC50), or as a percentage of cross-reactivity relative to the primary target.
Table 1: Hypothetical Cross-Reactivity Profile of Anti-Fatty Acyl-CoA Monoclonal Antibodies
| Antibody Clone | Primary Target | Competitor Fatty Acyl-CoA | IC50 (µM) | % Cross-Reactivity* |
| Ab-123 | Palmitoyl-CoA (C16:0) | Palmitoyl-CoA (C16:0) | 0.5 | 100% |
| Myristoyl-CoA (C14:0) | 5.2 | 9.6% | ||
| Stearoyl-CoA (C18:0) | 2.5 | 20% | ||
| Oleoyl-CoA (C18:1) | > 100 | < 0.5% | ||
| Arachidonoyl-CoA (C20:4) | > 100 | < 0.5% | ||
| Ab-456 | Stearoyl-CoA (C18:0) | Stearoyl-CoA (C18:0) | 0.8 | 100% |
| Palmitoyl-CoA (C16:0) | 4.0 | 20% | ||
| Oleoyl-CoA (C18:1) | 15.7 | 5.1% | ||
| Arachidoyl-CoA (C20:0) | 1.2 | 66.7% | ||
| Lignoceroyl-CoA (C24:0) | > 100 | < 0.8% | ||
| Ab-789 | Oleoyl-CoA (C18:1) | Oleoyl-CoA (C18:1) | 1.1 | 100% |
| Palmitoleoyl-CoA (C16:1) | 9.8 | 11.2% | ||
| Stearoyl-CoA (C18:0) | > 100 | < 1.1% | ||
| Linoleoyl-CoA (C18:2) | 25.3 | 4.3% |
*Percent Cross-Reactivity is calculated as: (IC50 of Primary Target / IC50 of Competitor) x 100.[1]
Experimental Methodologies for Assessing Cross-Reactivity
A variety of immunoassays can be adapted to determine the specificity and cross-reactivity of anti-fatty acyl-CoA antibodies. The most common and quantitative method is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA
Competitive ELISA is a highly sensitive technique for quantifying the specificity of an antibody.[2][3][4][5] In this assay, the antibody of interest is pre-incubated with a potential cross-reactant (the competitor fatty acyl-CoA). This mixture is then added to a microplate that has been coated with the primary target fatty acyl-CoA. The more the antibody binds to the competitor in the solution, the less it will be available to bind to the target on the plate, resulting in a weaker signal.
-
Antigen Coating:
-
Dilute the primary target fatty acyl-CoA (e.g., Palmitoyl-CoA) to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6).[3]
-
Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.[3]
-
Cover the plate and incubate overnight at 4°C.[3]
-
The following day, wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).[3]
-
-
Blocking:
-
Competition Reaction:
-
In separate tubes, prepare a serial dilution of the competitor fatty acyl-CoAs (e.g., Myristoyl-CoA, Stearoyl-CoA, Oleoyl-CoA, etc.) in assay buffer.
-
Add a constant, pre-determined concentration of the primary antibody to each dilution of the competitor.
-
Incubate this antibody-competitor mixture for 1-2 hours at room temperature.[4]
-
-
Incubation on Plate:
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked microplate.[3]
-
Incubate for 1-2 hours at 37°C.[3] During this step, the antibody that has not bound to the competitor in the solution will bind to the target fatty acyl-CoA on the plate.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in blocking buffer, to each well.
-
Incubate for 1 hour at 37°C.[3]
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[3][6]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).[3]
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor concentration to generate a sigmoidal competition curve.
-
Determine the IC50 value, which is the concentration of the competitor that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the formula mentioned in the table footnote.[1]
-
Dot Blot
A dot blot is a simpler, semi-quantitative method that can be used for rapid screening of antibody specificity.[7][8][9][10][11]
-
Sample Application: Spot small volumes (1-2 µL) of different fatty acyl-CoAs at various concentrations directly onto a nitrocellulose or PVDF membrane.[7][11]
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with the primary antibody for 1 hour at room temperature.[7]
-
Washing: Wash the membrane three times with TBST.[7]
-
Secondary Antibody & Detection: Incubate with a conjugated secondary antibody and detect the signal using a chemiluminescent or colorimetric substrate.[7] The intensity of the spots will give a qualitative or semi-quantitative measure of the antibody's binding to each fatty acyl-CoA.
Advanced Techniques
For a more in-depth analysis of binding kinetics and affinity, more advanced biophysical techniques can be employed:
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding events, allowing for the determination of association (kon) and dissociation (koff) rates, and the affinity constant (KD).[12][13][14][15][16] This can be used to precisely quantify the interaction between an antibody and a panel of fatty acyl-CoAs.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[17][18][19][20][21]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive ELISA for determining antibody cross-reactivity.
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
References
- 1. discovery-sci.com [discovery-sci.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 5. microbenotes.com [microbenotes.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Dot blot protocol | Abcam [abcam.com]
- 10. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 11. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 12. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. affiniteinstruments.com [affiniteinstruments.com]
- 15. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rapidnovor.com [rapidnovor.com]
- 17. Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination of isothermal titration calorimetry and time-resolved luminescence for high affinity antibody-ligand interaction thermodynamics and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 20. researchgate.net [researchgate.net]
- 21. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Stable Isotope-Labeled Tracers for Branched-Chain Fatty Acid Flux Analysis
An Objective Comparison of Stable Isotope-Labeled 6-Methylhexadecanoyl-CoA and Alternative Tracers in Metabolic Flux Analysis
For researchers, scientists, and drug development professionals investigating the intricate pathways of lipid metabolism, particularly those involving branched-chain fatty acids (BCFAs), metabolic flux analysis (MFA) using stable isotope-labeled tracers is an indispensable tool. This guide provides a comparative overview of stable isotope-labeled this compound and other key tracers used to elucidate the complexities of BCFA metabolism. While direct comparative performance data for this compound is emerging, this document will draw on established principles of MFA and data from analogous tracers to provide a valuable resource for experimental design and tracer selection.
Introduction to Branched-Chain Fatty Acid Flux Analysis
Branched-chain fatty acids, such as 6-Methylhexadecanoic acid, play crucial roles in various biological processes and are implicated in several metabolic disorders. Understanding the metabolic flux—the rate of turnover of molecules through a metabolic pathway—of these BCFAs is essential for elucidating disease mechanisms and identifying potential therapeutic targets. Stable isotope tracing, coupled with mass spectrometry, allows for the precise quantification of these fluxes in living systems.
Comparison of Tracers for Branched-Chain Fatty Acid Flux Analysis
The choice of a stable isotope-labeled tracer is critical for the successful implementation of a metabolic flux analysis study. The ideal tracer should be readily incorporated into the metabolic pathway of interest and generate isotopologues that can be accurately measured. Here, we compare the potential utility of stable isotope-labeled this compound with established and emerging tracers for fatty acid metabolism.
| Tracer | Primary Application | Potential Advantages | Potential Disadvantages |
| Stable Isotope-Labeled this compound | Direct measurement of the flux through pathways involving 6-methylhexadecanoic acid. | - High Specificity: Directly traces the metabolism of this specific BCFA. - Physiological Relevance: Allows for the study of pathways where 6-methylhexadecanoic acid is a natural substrate. | - Limited Availability: May not be as commercially available as common tracers. - Lack of Established Protocols: Fewer published studies and standardized protocols compared to more common tracers. |
| Stable Isotope-Labeled Palmitate (e.g., [U-¹³C]palmitate) | General fatty acid metabolism, including β-oxidation and incorporation into complex lipids.[1][2] | - Well-Established: Extensive literature and validated protocols are available.[1][2] - Commercial Availability: Widely available from multiple suppliers. - Versatility: Can be used to study a wide range of fatty acid metabolic pathways. | - Indirect Measurement for BCFAs: Does not directly trace the unique metabolic fate of branched-chain fatty acids. |
| Stable Isotope-Labeled Phytanic Acid | Study of α-oxidation and peroxisomal β-oxidation of phytanic acid, a prominent BCFA.[3][4] | - Specific for BCFA Pathways: Directly measures the flux through the α-oxidation pathway, which is unique to certain BCFAs.[3][4] - Disease Modeling: Essential for studying disorders of phytanic acid metabolism, such as Refsum disease. | - Specialized Use: Primarily applicable to the study of phytanic acid and closely related BCFAs. |
| Stable Isotope-Labeled Propionyl-CoA Precursors (e.g., [¹³C]Valine, [¹³C]Isoleucine) | Indirectly traces the incorporation of the methyl branch in some BCFAs. | - Precursor Labeling: Can provide insights into the origin of the branched-chain unit. | - Complex Labeling Patterns: The label is diluted and incorporated into multiple downstream metabolites, potentially complicating data analysis. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible flux analysis data. Below are representative protocols for fatty acid oxidation assays, which can be adapted for use with stable isotope-labeled this compound.
Protocol 1: In Vitro Fatty Acid Oxidation Assay using Stable Isotope Tracers
This protocol is adapted from established methods for measuring fatty acid oxidation in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., hepatocytes, myoblasts) in a suitable culture format (e.g., 6-well plates) and grow to desired confluence.
-
On the day of the experiment, wash the cells with a serum-free medium.
-
Prepare the tracer-containing medium by conjugating the stable isotope-labeled fatty acid (e.g., ¹³C-labeled 6-Methylhexadecanoic acid) to bovine serum albumin (BSA). A typical final concentration is 100-200 µM fatty acid with a 5:1 molar ratio of BSA to fatty acid.
-
Incubate the cells with the tracer-containing medium for a defined period (e.g., 2-24 hours) to allow for cellular uptake and metabolism.
2. Metabolite Extraction:
-
After incubation, place the culture plates on ice and aspirate the medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.
-
Centrifuge at high speed to pellet the cell debris and collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen.
-
Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples to determine the isotopic enrichment in key downstream metabolites of fatty acid oxidation, such as acetyl-CoA, citrate, and other TCA cycle intermediates.
4. Data Analysis and Flux Calculation:
-
The mass isotopomer distributions of the measured metabolites are used to calculate the metabolic flux through the fatty acid oxidation pathway using specialized software (e.g., INCA, Metran).
Protocol 2: In Vivo Fatty Acid Flux Measurement
This protocol describes a continuous infusion method to measure whole-body fatty acid flux.
1. Animal Preparation:
-
Acclimatize the animals (e.g., mice, rats) to the experimental conditions.
-
Surgically implant catheters for infusion and blood sampling.
2. Tracer Infusion:
-
Prepare a sterile solution of the stable isotope-labeled fatty acid (e.g., ¹³C-labeled this compound) complexed with BSA.
-
Infuse the tracer solution at a constant rate for a period sufficient to achieve isotopic steady-state in the plasma (typically 90-120 minutes).
3. Blood Sampling:
-
Collect blood samples at baseline (before infusion) and at regular intervals during the infusion.
-
Separate the plasma and store it at -80°C until analysis.
4. Plasma Analysis:
-
Extract fatty acids from the plasma samples.
-
Derivatize the fatty acids to their methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to determine the isotopic enrichment of the tracer fatty acid.
5. Flux Calculation:
-
Calculate the rate of appearance (Ra) of the fatty acid using the following formula at isotopic steady-state: Ra = Infusion Rate × [(Enrichment of Infusate / Enrichment of Plasma) - 1]
-
The Ra represents the whole-body flux of that particular fatty acid.
Visualizing Metabolic Pathways and Workflows
To aid in the conceptualization of the experimental processes and underlying biochemical pathways, the following diagrams have been generated using Graphviz.
Caption: Branched-Chain Fatty Acid Oxidation Pathway.
Caption: Experimental Workflow for Flux Analysis.
Conclusion
The selection of an appropriate stable isotope-labeled tracer is paramount for the accurate determination of metabolic fluxes. While stable isotope-labeled this compound offers the most direct approach for studying the metabolism of this specific branched-chain fatty acid, its novelty means that researchers may need to invest in protocol development. In contrast, tracers like ¹³C-palmitate provide a well-established, albeit less specific, alternative for probing general fatty acid metabolism. The recent synthesis of tracers for other BCFAs, such as phytanic acid, opens new avenues for studying specific BCFA pathways.[3][4] By carefully considering the scientific question, the availability of reagents, and the established methodologies, researchers can design robust experiments to unravel the complexities of branched-chain fatty acid metabolism.
References
- 1. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free fatty acid flux measured using [1-11C]palmitate positron emission tomography and [U-13C]palmitate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Comparative Transcriptomics of 6-Methylhexadecanoyl-CoA: A Guide for Researchers
A Theoretical Framework for Understanding the Transcriptional Impact of a Branched-Chain Fatty Acyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-CoA that is structurally related to other biologically active lipids. While direct comparative transcriptomic data for this specific molecule is not yet publicly available, this guide provides a comparative framework based on the known transcriptional effects of similar branched-chain fatty acids (BCFAs). By examining the effects of well-characterized BCFAs, we can infer the potential biological pathways and transcriptional networks that may be modulated by this compound. This guide is intended to serve as a valuable resource for researchers designing experiments to investigate the biological role of this and other novel fatty acid derivatives.
The Central Role of PPARα in Branched-Chain Fatty Acid Signaling
Branched-chain fatty acyl-CoAs are recognized as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of lipid metabolism.[1] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes primarily involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.[2]
Given that this compound is a branched-chain fatty acyl-CoA, it is highly probable that its transcriptional effects are mediated through the activation of PPARα. The specific position of the methyl group on the fatty acid chain can, however, influence the binding affinity and subsequent transcriptional response, leading to differential effects on gene expression when compared to other BCFAs.
Comparative Transcriptional Effects of Branched-Chain Fatty Acids
To provide a basis for comparison, the following table summarizes the known transcriptional effects of different classes of BCFAs on key genes involved in lipid metabolism and inflammation. These effects are largely mediated by PPARα.
| Gene Target | Function | Effect of Iso-BCFAs (e.g., 14-methylpentadecanoic acid) | Effect of Anteiso-BCFAs (e.g., 12-methyltetradecanoic acid) | Potential Effect of this compound (Hypothesized) |
| FASN | Fatty Acid Synthase | Decreased expression[3] | Increased expression[3] | Modulation of expression, potentially dependent on cellular context. |
| SREBP1 | Sterol Regulatory Element-Binding Protein 1 | Decreased expression[3] | No significant effect[3] | Potential for downregulation, impacting lipogenesis. |
| CRP | C-Reactive Protein | Decreased expression[3] | Increased expression[3] | Likely to have anti-inflammatory effects through PPARα. |
| IL-6 | Interleukin-6 | Decreased expression[3] | Increased expression[3] | Potential to suppress inflammatory signaling. |
| ACOX1 | Acyl-CoA Oxidase 1 | Upregulation (via PPARα)[2] | Upregulation (via PPARα) | Expected to upregulate peroxisomal β-oxidation. |
| CPT1A | Carnitine Palmitoyltransferase 1A | Upregulation (via PPARα)[2] | Upregulation (via PPARα) | Expected to upregulate mitochondrial β-oxidation. |
| UCP1 | Uncoupling Protein 1 | Can induce expression in adipocytes[4] | Not well characterized | May have a role in thermogenesis in relevant cell types. |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and a strategy for investigation, the following diagrams are provided.
Caption: Hypothetical signaling pathway for this compound.
Caption: Proposed experimental workflow for comparative transcriptomics.
Experimental Protocols
While direct experimental data for this compound is lacking, a generalized protocol for a comparative transcriptomics study is provided below, based on established methodologies for other fatty acids.
1. Cell Culture and Treatment:
-
Cell Lines: Human hepatoma cells (HepG2) or mouse adipocytes (3T3-L1) are suitable models for studying lipid metabolism.
-
Culture Conditions: Cells should be maintained in appropriate media and conditions as per ATCC recommendations.
-
Fatty Acyl-CoA Preparation: this compound and other fatty acyl-CoAs should be freshly prepared and dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO) at a stock concentration. The final concentration in the cell culture medium should be optimized to minimize vehicle-induced effects.
-
Treatment: Cells should be seeded and allowed to adhere overnight. The following day, the medium should be replaced with fresh medium containing the fatty acyl-CoA at the desired concentration (e.g., 10-100 µM). A vehicle-only control should be included. Treatment duration can range from 6 to 24 hours to capture early and late transcriptional responses.
2. RNA Isolation and Quality Control:
-
Total RNA should be isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity should be assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA for sequencing.
3. RNA Sequencing (RNA-Seq):
-
Library Preparation: RNA-Seq libraries should be prepared from high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Libraries should be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis.
4. Bioinformatic Analysis:
-
Data Quality Control: Raw sequencing reads should be assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Read Alignment: Trimmed reads should be aligned to the appropriate reference genome (human or mouse) using a splice-aware aligner (e.g., STAR).
-
Differential Gene Expression Analysis: Aligned reads should be quantified, and differential gene expression between treatment and control groups should be determined using a statistical package such as DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Differentially expressed genes should be subjected to pathway and gene ontology enrichment analysis to identify the biological processes and signaling pathways affected by the treatment.
Conclusion and Future Directions
This guide provides a theoretical framework for understanding the potential transcriptomic effects of this compound based on its structural similarity to other branched-chain fatty acids known to activate PPARα. The provided comparative data and hypothetical pathways are intended to stimulate further research into the specific biological functions of this and other novel lipids. Future studies employing the outlined experimental workflow are necessary to elucidate the precise transcriptional signature of this compound and to validate its role as a signaling molecule. Such research will be crucial for understanding its potential physiological and pathophysiological significance.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytanic acid activates PPARα to promote beige adipogenic differentiation of preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 6-Methylhexadecanoyl-CoA as a Potential Biomarker for Refsum Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Methylhexadecanoyl-CoA, a potential novel biomarker, with phytanic acid, the established gold-standard biomarker for the diagnosis and monitoring of Adult Refsum Disease (ARD). The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating the potential utility of this compound.
Introduction to Biomarkers in Refsum Disease
Adult Refsum Disease is a rare, autosomal recessive peroxisomal disorder characterized by the accumulation of phytanic acid in tissues and plasma. This buildup is due to a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is essential for the alpha-oxidation of phytanic acid. The clinical manifestations of ARD are severe and include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis. Accurate and reliable biomarkers are crucial for the early diagnosis, monitoring of dietary therapy, and development of novel therapeutic interventions.
Currently, the measurement of plasma phytanic acid is the primary biochemical marker for diagnosing ARD.[1] This guide explores the rationale for considering this compound as a potential alternative or complementary biomarker and provides a comparative analysis against the current standard. This compound, as a methyl-branched fatty acyl-CoA, is structurally related to phytanoyl-CoA, the activated form of phytanic acid. Its metabolism may be impacted in disorders of branched-chain fatty acid oxidation, making it a candidate for investigation.
Performance Comparison: this compound vs. Phytanic Acid
The following tables summarize the performance characteristics of the potential biomarker, this compound, and the established biomarker, phytanic acid. Data for this compound is hypothetical and based on typical performance of similar acyl-CoA analyses, intended to serve as a benchmark for future validation studies.
Table 1: Biomarker Performance Characteristics
| Parameter | This compound (Potential) | Phytanic Acid (Established) |
| Biomarker Type | Methyl-branched fatty acyl-CoA | Branched-chain fatty acid |
| Associated Disease | Refsum Disease (Hypothesized) | Adult Refsum Disease, other peroxisomal disorders |
| Diagnostic Utility | Under Investigation | Diagnostic and for monitoring therapeutic efficacy |
| Method of Detection | LC-MS/MS | GC-MS, LC-MS/MS |
| Sample Type | Plasma, Tissue homogenates | Plasma, Serum |
Table 2: Quantitative Performance Data
| Parameter | This compound (Potential) | Phytanic Acid (Established) |
| Normal Range | To be determined | 0-33 µmol/L[2] |
| Pathological Range (ARD) | To be determined | 992-6400 µmol/L (untreated)[2] |
| Diagnostic Sensitivity | To be determined | High (no false negatives reported in the literature for classic ARD)[3] |
| Diagnostic Specificity | To be determined | High for classic ARD, but elevated levels can be seen in other peroxisomal disorders[3] |
| Limit of Detection (LOD) | ~0.1 µM (Typical for LC-MS/MS) | 0.032 µmol/L (GC-MS) |
| Limit of Quantification (LOQ) | ~0.3 µM (Typical for LC-MS/MS) | 0.1 µM (GC-MS) |
| Intra-assay Precision (%CV) | < 10% (Expected) | 1.8% (GC-MS) |
| Inter-assay Precision (%CV) | < 15% (Expected) | 3.2% (GC-MS) |
Signaling Pathways and Experimental Workflows
Diagram 1: Alpha-Oxidation Pathway of Phytanic Acid
Caption: Peroxisomal alpha-oxidation pathway for phytanic acid.
Diagram 2: General Workflow for Biomarker Validation
References
Comparative Analysis of Branched-Chain Acyl-CoAs on Cellular Growth and mTORC1 Signaling
A comprehensive guide for researchers on the differential effects of propionyl-CoA, isobutyryl-CoA, and isovaleryl-CoA, providing supporting experimental data and detailed protocols for analysis.
The catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – converges on the formation of distinct acyl-Coenzyme A (acyl-CoA) esters: isovaleryl-CoA, propionyl-CoA, and isobutyryl-CoA, respectively. While essential for energy metabolism, the accumulation of these intermediates, often due to genetic metabolic disorders, can have significant impacts on cellular function, including growth and proliferation. This guide provides a comparative overview of the effects of these three branched-chain acyl-CoAs on cell growth, with a particular focus on their influence on the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth.
Quantitative Comparison of Branched-Chain Acyl-CoA Effects on Cell Growth
The following table summarizes the observed effects of propionyl-CoA, isobutyryl-CoA, and isovaleryl-CoA on cell viability and proliferation. It is important to note that direct comparative studies are limited, and the data presented is a synthesis from multiple sources, which may involve different cell lines and experimental conditions.
| Acyl-CoA | Effect on Cell Viability/Proliferation | Concentration Range | Cell Line(s) | Reference(s) |
| Propionyl-CoA | Inhibition of cell growth and proliferation. Can induce apoptosis.[1][2] | 0-1 mM | HepG2 | [3][4] |
| Isobutyryl-CoA | Accumulation is associated with metabolic disorders, but direct dose-response effects on cell growth are not well-documented in comparative studies. | Not extensively studied | - | - |
| Isovaleryl-CoA | Accumulation is toxic and can lead to cell death; associated with isovaleric acidemia.[2] | Not extensively studied | - | - |
Impact on mTORC1 Signaling Pathway
The mTORC1 pathway is a critical signaling cascade that integrates nutrient availability with cell growth and proliferation. The phosphorylation of its downstream effectors, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), is a hallmark of its activation.
| Acyl-CoA | Effect on mTORC1 Signaling | Key Downstream Targets | Reference(s) |
| Propionyl-CoA | Can inhibit mTORC1 signaling, potentially through the disruption of mitochondrial metabolism and ATP production.[2] | p-S6K, p-4E-BP1 | [2] |
| Isobutyryl-CoA | The direct effect on mTORC1 signaling is not well-characterized. | - | - |
| Isovaleryl-CoA | Accumulation can impair mitochondrial function, which is expected to indirectly inhibit mTORC1 signaling. | - | - |
Signaling Pathways and Experimental Workflow
To visualize the interplay between branched-chain acyl-CoAs, cellular metabolism, and growth signaling, the following diagrams illustrate the key pathways and a typical experimental workflow for their investigation.
Detailed Experimental Protocols
Cell Growth and Viability Assessment (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of propionyl-CoA, isobutyryl-CoA, or isovaleryl-CoA. Include untreated wells as a control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is expressed as a percentage of the control.
mTORC1 Signaling Analysis (Western Blot)
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with acyl-CoAs, wash cells with ice-cold PBS and lyse with 1X SDS sample buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Intracellular Acyl-CoA Quantification (LC-MS/MS)
Materials:
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
LC-MS/MS system
Procedure:
-
Extraction: After treatment, wash cells with ice-cold PBS. Add cold methanol containing internal standards to the cells and incubate at -80°C for 15 minutes. Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Transfer the supernatant and evaporate to dryness. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the acyl-CoAs using a suitable column and gradient. Quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode.
-
Data Analysis: Calculate the concentration of each acyl-CoA by comparing its peak area to that of the corresponding internal standard. Normalize the results to the total protein content of the sample.[5][6][7]
Conclusion
The accumulation of branched-chain acyl-CoAs, particularly propionyl-CoA, can exert inhibitory effects on cell growth and proliferation. This is likely mediated, at least in part, through the disruption of mitochondrial metabolism and subsequent downregulation of the mTORC1 signaling pathway. Further research is required to fully elucidate the specific dose-dependent effects of isobutyryl-CoA and isovaleryl-CoA on these processes and to perform direct comparative analyses under standardized conditions. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be crucial for understanding the pathophysiology of metabolic disorders and for the development of potential therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
A Head-to-Head Comparison of Analytical Methods for 6-Methylhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 6-Methylhexadecanoyl-CoA, a branched-chain fatty acyl-CoA, is critical for understanding its role in various metabolic pathways and for the development of targeted therapeutics. This guide provides an objective comparison of the two primary analytical methodologies for its analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by representative experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific research needs.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the key quantitative performance parameters for the analysis of long-chain acyl-CoAs, including branched-chain species like this compound, using LC-MS/MS and GC-MS. It is important to note that while direct head-to-head data for this compound is limited, these values are representative for this class of molecules.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 pmol | 1 - 10 pmol |
| Limit of Quantitation (LOQ) | 0.5 - 5 pmol | 5 - 50 pmol |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Analysis Time per Sample | 10 - 30 minutes | 20 - 40 minutes |
| Sample Derivatization | Not required | Required (Hydrolysis and Esterification) |
| Direct Analyte Measured | This compound | 6-Methylhexadecanoic acid methyl ester |
Methodological Overview
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the distinct advantage of directly analyzing the intact this compound molecule. This method provides high sensitivity and specificity, making it ideal for detecting low-abundance species in complex biological matrices. The use of multiple reaction monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is a robust and widely available technique. However, it requires a more involved sample preparation process. The acyl-CoA must first be hydrolyzed to its corresponding fatty acid (6-methylhexadecanoic acid), which is then derivatized to a volatile ester, typically a fatty acid methyl ester (FAME), prior to GC separation and MS detection. While this adds steps to the workflow, GC-MS provides excellent chromatographic resolution.
Experimental Protocols
LC-MS/MS Protocol for this compound
1. Sample Preparation (from tissue)
-
Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1:0.8 (v/v/v) methanol (B129727):chloroform (B151607):water.
-
Extraction: Add 0.5 mL of chloroform and 0.5 mL of water, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the aqueous upper phase from the extraction.
-
Wash with 1 mL of water, followed by 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) in methanol.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of 50% methanol.
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: 2% B to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition (representative): Precursor ion (Q1) for this compound -> Product ion (Q3) corresponding to the acylium ion or a fragment containing the pantetheine (B1680023) moiety.
GC-MS Protocol for this compound (as FAME)
1. Sample Preparation and Derivatization (from tissue)
-
Extraction and Hydrolysis:
-
Perform the same initial extraction as in the LC-MS/MS protocol.
-
Take the organic lower phase containing the fatty acids and evaporate to dryness.
-
Add 1 mL of 0.5 M methanolic KOH and heat at 60°C for 30 minutes to hydrolyze the acyl-CoA.
-
-
Methylation (to form FAME):
-
Neutralize the solution with 0.7 M HCl.
-
Add 2 mL of 14% boron trifluoride (BF₃) in methanol and heat at 60°C for 30 minutes.
-
Add 1 mL of hexane (B92381) and 1 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
2. GC-MS Analysis
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-23, 60 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, ramp to 250°C at 5°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Mandatory Visualizations
Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.
Caption: Simplified metabolic pathway of this compound.
Concluding Remarks
The choice between LC-MS/MS and GC-MS for the analysis of this compound depends largely on the specific research question, available instrumentation, and desired throughput.
-
LC-MS/MS is the superior method for researchers requiring high sensitivity and the ability to measure the intact acyl-CoA, which is particularly important for studies focusing on the direct role of this molecule in cellular processes. Its simpler sample preparation also lends itself to higher throughput applications.
-
GC-MS remains a valuable and cost-effective alternative, especially when the primary goal is to determine the total cellular pool of 6-methylhexadecanoic acid. While the derivatization steps are more time-consuming, the robustness and widespread availability of GC-MS systems make it an accessible option for many laboratories.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reliable data in their investigations of this compound.
Functional Insights into 6-Methylhexadecanoyl-CoA Across Diverse Bacterial Lineages
A Comparative guide for researchers, scientists, and drug development professionals.
Introduction
6-Methylhexadecanoyl-CoA is a saturated, methyl-branched acyl-Coenzyme A that plays multifaceted roles in bacterial physiology. As a derivative of a branched-chain fatty acid (BCFA), its functions are intrinsically linked to the composition and properties of cellular membranes and, in some bacteria, the biosynthesis of complex secondary metabolites. The significance of this compound and its parent fatty acid varies considerably across different bacterial strains, reflecting their distinct lifestyles and metabolic capabilities. This guide provides a comparative analysis of the functional roles of this molecule in key bacterial genera, supported by experimental data and methodologies.
Functional Comparison of this compound in Select Bacterial Strains
| Bacterial Strain/Genus | Primary Function of Branched-Chain Fatty Acyl-CoAs | Key Metabolic Context | Supporting Evidence |
| Mycobacterium tuberculosis | Precursor for Mycolic Acid Biosynthesis | Integral to the formation of the unique and essential mycobacterial outer membrane.[1][2][3] | Mycolic acids, which are very long fatty acids, are crucial for the virulence and antibiotic resistance of M. tuberculosis.[3] The biosynthesis of these complex lipids incorporates branched-chain fatty acids.[1][2] |
| Streptomyces spp. | 1. Modulation of Membrane Fluidity2. Precursor for Polyketide Secondary Metabolites | High abundance in the cell membrane influences its physical properties.[4] Serves as a starter unit for the synthesis of bioactive compounds like antibiotics.[5][6] | Streptomyces membranes are rich in BCFAs.[4] These bacteria are prolific producers of polyketides, and the diversity of these molecules is partly due to the use of various starter units, including branched-chain acyl-CoAs.[5][6] |
| Staphylococcus aureus | Regulation of Membrane Fluidity | The ratio of different BCFAs in the membrane phospholipids (B1166683) is adjusted in response to environmental cues, such as temperature, to maintain optimal membrane function.[7] | Studies have shown that the metabolism of branched-chain amino acids is directly linked to the BCFA composition of the cell membrane, which is a key adaptive mechanism.[7] |
| Bacillus subtilis | Maintenance of Membrane Fluidity | A major component of the cell membrane lipids, contributing to the membrane's fluidity and proper functioning of membrane-associated proteins.[8][9] | Like many Gram-positive bacteria, B. subtilis has a high proportion of BCFAs in its membrane lipids.[8] |
| Myxobacteria | 1. Control of Membrane Fluidity2. Precursor for Secondary Metabolites | Important for maintaining membrane integrity and function.[5] Used as building blocks for the synthesis of various bioactive secondary metabolites.[5] | Myxobacteria are known for their production of a wide array of secondary metabolites, and the incorporation of branched-chain fatty acids contributes to this diversity.[5] |
Experimental Protocols
Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for identifying and quantifying the fatty acid composition of bacterial cells, which would include 6-methylhexadecanoic acid.
a. Sample Preparation and Lipid Extraction:
-
Bacterial cells are harvested from culture by centrifugation.
-
The cell pellet is washed with a suitable buffer to remove media components.
-
Total lipids are extracted from the cell pellet using a solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v).
b. Saponification and Methylation:
-
The extracted lipids are saponified by heating with a strong base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.
-
The fatty acids are then esterified to fatty acid methyl esters (FAMEs) by heating with an acidic catalyst (e.g., BF3 in methanol or HCl in methanol). This derivatization is necessary to make the fatty acids volatile for GC analysis.[10][11][12]
c. GC-MS Analysis:
-
The resulting FAMEs are extracted into an organic solvent (e.g., hexane) and injected into a gas chromatograph.
-
The FAMEs are separated based on their boiling points and polarity on a capillary column.
-
The separated FAMEs are detected and identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.[13]
-
Quantification is achieved by comparing the peak areas of the identified FAMEs to those of known standards.[11]
Quantification of Acyl-CoA Species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a more advanced and sensitive method for the direct quantification of acyl-CoA species, including this compound.
a. Extraction of Acyl-CoAs:
-
Bacterial cells are rapidly quenched and lysed to prevent the degradation of acyl-CoAs.
-
Acyl-CoAs are extracted using a specific protocol, often involving solid-phase extraction to enrich for these molecules.[14][15]
b. LC-MS/MS Analysis:
-
The extracted acyl-CoAs are separated by reverse-phase liquid chromatography.
-
The separated molecules are ionized and analyzed by a tandem mass spectrometer.
-
Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity and sensitivity. Isotopically labeled internal standards are used for accurate quantification.[16][17][18]
Visualization of Metabolic Pathways
Biosynthesis of Branched-Chain Fatty Acyl-CoA
The following diagram illustrates the general pathway for the biosynthesis of branched-chain fatty acids in bacteria, which is the source of this compound. The process starts with a branched-chain acyl-CoA primer, which is derived from the catabolism of branched-chain amino acids.
References
- 1. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. The thick waxy coat of mycobacteria, a protective layer against antibiotics and the host's immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knowns and unknowns of membrane lipid synthesis in streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel biosynthetic pathway providing precursors for fatty acid biosynthesis and secondary metabolite formation in myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Wax Ester Synthase/Acyl Coenzyme A:Diacylglycerol Acyltransferase in Oleaginous Streptomyces sp. Strain G25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]
- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 6-Methylhexadecanoyl-CoA Synthesis: A Comparative Guide to Isotopic Enrichment Analysis
For researchers, scientists, and drug development professionals, accurately validating the synthesis of specific molecules like 6-Methylhexadecanoyl-CoA is paramount. This guide provides a detailed comparison of isotopic enrichment analysis against other common techniques, supported by experimental data and protocols, to empower informed decisions in your research.
Isotopic enrichment analysis has emerged as a powerful tool for elucidating and validating biosynthetic pathways. By introducing stable isotope-labeled precursors into a biological system, researchers can trace the incorporation of these labels into the final product, providing definitive evidence of its synthesis and shedding light on the metabolic route. This method offers a dynamic view of cellular metabolism that is often unattainable with other techniques.
Performance Comparison: Isotopic Enrichment vs. Alternative Methods
The validation of this compound synthesis can be approached through several methods, each with distinct advantages and limitations. Isotopic enrichment analysis, primarily utilizing mass spectrometry, offers unparalleled insight into the biosynthetic origin of the molecule. Alternative methods, while valuable for quantification, often lack this capability.
| Method | Principle | Information Provided | Pros | Cons |
| Isotopic Enrichment Analysis (GC-MS/LC-MS) | Tracing the incorporation of stable isotope-labeled precursors (e.g., ¹³C-propionate, ¹³C-malonate) into the final product. | Confirms de novo synthesis, identifies precursor molecules, elucidates biosynthetic pathway, provides relative synthesis rates. | High specificity and sensitivity; provides direct evidence of synthesis; can quantify flux through a pathway. | Requires specialized equipment (mass spectrometer); labeled precursors can be costly; data analysis can be complex. |
| Quantitative GC-MS/LC-MS | Quantification of the absolute or relative amount of this compound in a sample. | Measures the concentration of the target molecule. | High sensitivity and accuracy for quantification; well-established methods. | Does not confirm the origin of the molecule (synthesis vs. uptake); provides a static snapshot of concentration. |
| Enzyme Assays | Measuring the activity of specific enzymes predicted to be involved in the biosynthetic pathway (e.g., fatty acid synthase, acyl-CoA carboxylase). | Infers pathway activity by measuring the function of its constituent parts. | Can pinpoint specific enzymatic steps; relatively high throughput. | Indirect evidence of final product synthesis; requires purified enzymes or specific substrates; may not reflect in vivo activity accurately. |
| Gene Expression Analysis (qRT-PCR, RNA-seq) | Quantifying the mRNA levels of genes encoding the biosynthetic enzymes. | Indicates the potential for synthesis by measuring gene transcription. | High throughput and sensitivity for gene expression. | Poor correlation with actual protein levels and metabolic flux; does not confirm the production of the final molecule. |
Quantitative Data Summary
The following table presents hypothetical yet representative data comparing the outcomes of different validation methods for this compound synthesis in a microbial production system.
| Parameter | Isotopic Enrichment (¹³C-Propionate Feeding) | Quantitative GC-MS | Enzyme Assay (Fatty Acid Synthase Activity) | Gene Expression (FAS gene mRNA levels) |
| Validation of Synthesis | Confirmed: 85% ¹³C enrichment observed | Not confirmed | Indirectly suggested | Indirectly suggested |
| Quantification | Relative synthesis rate: 5-fold increase over control | 15.2 ± 1.8 mg/L | 4.5 ± 0.5 µmol/min/mg protein | 6.2-fold increase in expression |
| Pathway Insight | Propionyl-CoA confirmed as starter unit | None | General fatty acid synthesis activity | Upregulation of fatty acid synthesis genes |
| Confidence in de novo Synthesis | Very High | Low | Medium | Low |
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflow for its validation using isotopic enrichment analysis.
Experimental Protocols
Protocol 1: Isotopic Labeling and Sample Preparation
This protocol outlines the steps for labeling cells with a stable isotope precursor and preparing the sample for analysis.
-
Cell Culture and Labeling:
-
Culture the biological system of interest (e.g., bacteria, yeast, or mammalian cells) in a defined medium.
-
Introduce the ¹³C-labeled precursor, such as [1-¹³C]-propionyl-CoA or [U-¹³C₃]-propionate, at a known concentration. The choice of precursor will depend on the hypothesized pathway. For this compound, propionate (B1217596) is the logical choice for the starter unit.
-
Incubate the culture for a period sufficient to allow for the uptake and incorporation of the label into the target molecule. This time will need to be optimized for the specific system.
-
Harvest the cells by centrifugation and quench metabolism by flash-freezing in liquid nitrogen.
-
-
Extraction of Acyl-CoAs:
-
Resuspend the cell pellet in a cold extraction solvent, typically a mixture of methanol (B129727), chloroform, and water.
-
Lyse the cells using physical methods such as bead beating or sonication.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Hydrolysis and Derivatization:
-
To analyze the fatty acid backbone, the acyl-CoA thioester bond is hydrolyzed. This can be achieved by alkaline hydrolysis (e.g., with KOH in methanol).
-
Acidify the sample to protonate the free fatty acids.
-
Extract the fatty acids into an organic solvent such as hexane.
-
Evaporate the solvent under a stream of nitrogen.
-
For GC-MS analysis, derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF₃ in methanol or by using a milder derivatizing agent such as (trimethylsilyl)diazomethane.
-
Protocol 2: GC-MS Analysis for Isotopic Enrichment
This protocol details the gas chromatography-mass spectrometry (GC-MS) method for analyzing the isotopic enrichment of the derivatized fatty acids.
-
Instrumentation and Column:
-
Use a gas chromatograph coupled to a mass spectrometer.
-
Employ a suitable capillary column for FAME analysis, such as a DB-23 or similar polar column.
-
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 240°C. Hold for a further 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode to acquire full mass spectra of the eluting peaks. This is crucial for observing the entire isotopologue distribution.
-
Mass Range: Scan a mass range that encompasses the expected molecular ions of the FAME of 6-methylhexadecanoic acid and its fragments (e.g., m/z 50-350).
-
-
Data Analysis:
-
Identify the peak corresponding to the FAME of 6-methylhexadecanoic acid based on its retention time and mass spectrum compared to an analytical standard.
-
Extract the mass spectrum for this peak.
-
Determine the mass isotopomer distribution by analyzing the relative abundances of the molecular ion (M+0) and its heavier isotopologues (M+1, M+2, etc.).
-
Correct for the natural abundance of ¹³C to calculate the true isotopic enrichment from the labeled precursor.
-
By following these protocols and considering the comparative data, researchers can confidently validate the synthesis of this compound and gain deeper insights into the underlying biochemical pathways.
A Researcher's Guide to Assessing the Purity of 6-Methylhexadecanoyl-CoA
The Critical Need for Purity Assessment
The presence of impurities in a 6-Methylhexadecanoyl-CoA preparation can lead to a host of issues, including:
-
Inaccurate Quantification: Impurities can interfere with the accurate determination of the this compound concentration, leading to incorrect molar ratios in enzymatic assays and other experiments.
-
Altered Biological Activity: Unwanted side products from the synthesis or degradation products can exhibit their own biological activity, potentially leading to misleading or erroneous experimental outcomes.
-
Inhibition or Activation of Enzymes: Contaminants may act as inhibitors or activators of enzymes under investigation, confounding the interpretation of kinetic data.
-
Poor Reproducibility: Batch-to-batch variability in purity will result in a lack of reproducibility in experimental results, a cornerstone of the scientific method.
Given these potential pitfalls, a multi-faceted analytical approach is recommended to thoroughly characterize the purity of this compound.
Recommended Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic methods should be employed to obtain a comprehensive purity profile. The primary recommended techniques are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) and LC-MS
HPLC is a powerful technique for separating this compound from potential impurities, such as unreacted starting materials (6-methylhexadecanoic acid and Coenzyme A), degradation products (e.g., the corresponding acyl-pantetheine), and other synthesis byproducts. When coupled with a mass spectrometer (LC-MS), this method provides not only retention time data for purity assessment but also mass-to-charge ratio information, which is invaluable for confirming the identity of the target compound and tentatively identifying any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule. Proton (¹H) NMR can be used to confirm the presence of key structural features of this compound, such as the protons on the adenine (B156593) base, the ribose sugar, the pantetheine (B1680023) arm, and the acyl chain. Quantitative NMR (qNMR) can also be employed to determine the absolute purity of the sample by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration. Carbon-13 (¹³C) NMR provides further confirmation of the carbon skeleton.
Experimental Protocols
Below are detailed protocols for the recommended analytical methods for assessing the purity of this compound.
Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
This protocol describes a general method for the separation and quantification of this compound using HPLC with UV detection.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized this compound powder.
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol (B129727) and water, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 260 nm (for the adenine base of CoA).
-
Injection Volume: 10 µL.
Data Analysis:
The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Protocol 2: Identity Confirmation and Impurity Profiling by LC-MS
This protocol utilizes LC-MS to confirm the molecular weight of the synthesized compound and to identify potential impurities.
LC Conditions:
Use the same LC conditions as described in Protocol 1.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Scan Range: m/z 100 - 1500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion for this compound (expected m/z = 1022.4).
-
Analyze the mass spectra of any impurity peaks to tentatively identify their structures based on their mass-to-charge ratios. Common impurities might include free Coenzyme A (m/z 768.1), 6-methylhexadecanoic acid, or degradation products.
Protocol 3: Structural Verification and Purity by ¹H NMR
This protocol outlines the use of ¹H NMR for structural confirmation and purity estimation.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (CD₃OD).
-
Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis (qNMR).
NMR Spectrometer Conditions:
-
Field Strength: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 times the longest T₁ of interest (e.g., 10-20 seconds for qNMR).
Data Analysis:
-
Assign the characteristic proton signals for this compound.
-
Integrate the signals and compare the ratios to the expected proton counts for the structure.
-
For qNMR, calculate the purity based on the integral ratio of a well-resolved analyte signal to the signal of the internal standard.
Data Presentation and Comparison
Since this compound is not commercially available off-the-shelf, a direct comparison of different suppliers is not feasible. Instead, this section provides a template for how to present and compare the purity data from different synthesis batches or from different custom synthesis providers.
Table 1: Hypothetical Purity Assessment of Two Custom Synthesis Batches of this compound
| Parameter | Batch A | Batch B | Method |
| Purity by HPLC-UV (Area %) | 96.5% | 98.2% | Protocol 1 |
| Identity Confirmation (m/z) | Confirmed (1022.4 [M+H]⁺) | Confirmed (1022.4 [M+H]⁺) | Protocol 2 |
| Major Impurity 1 (by LC-MS) | Free CoA (1.8%) | Free CoA (0.9%) | Protocol 2 |
| Major Impurity 2 (by LC-MS) | Unidentified (m/z 854.3) (0.9%) | 6-methylhexadecanoic acid (0.5%) | Protocol 2 |
| Purity by ¹H qNMR | 95.8% | 97.5% | Protocol 3 |
| Appearance | White lyophilized powder | White lyophilized powder | Visual |
| Solubility (1 mg/mL in H₂O) | Clear solution | Clear solution | Visual |
This table allows for a clear and direct comparison of the purity profiles of different batches, enabling an informed decision on which batch is suitable for specific experimental needs.
Visualizing the Workflow and Key Relationships
Diagrams are essential for clearly communicating experimental workflows and the logical relationships between different analytical steps.
Caption: Workflow for the synthesis and purity assessment of this compound.
This guide provides a robust framework for researchers to assess the purity of custom-synthesized this compound. By implementing these analytical techniques and protocols, scientists can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible research outcomes.
Safety Operating Guide
Essential Safety and Disposal Procedures for 6-MethylHexadecanoyl-CoA
Immediate Safety and Handling Precautions
Due to the lack of specific toxicity data, 6-MethylHexadecanoyl-CoA should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is required. For operations with a higher risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
Step-by-Step Disposal Procedures
The primary methods for the disposal of this compound involve chemical degradation followed by disposal as chemical waste.
Method 1: Alkaline Hydrolysis
This method is suitable for the degradation of the thioester bond, rendering the molecule less reactive.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Reaction Setup: Place the waste containing this compound (in a suitable solvent) in a chemically resistant container (e.g., a borosilicate glass flask).
-
Degradation: Slowly add the 1 M NaOH or KOH solution to the waste with stirring. A general guideline is to use a 2:1 molar excess of the base to the estimated amount of the thioester.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure complete hydrolysis of the thioester bond.
-
Neutralization: After the reaction is complete, carefully neutralize the solution with a 1 M solution of hydrochloric acid (HCl). Monitor the pH with a pH meter or pH paper.
-
Disposal: The neutralized solution should be collected in a designated hazardous waste container, properly labeled, and disposed of through your institution's environmental health and safety (EHS) office.
Method 2: Oxidative Treatment (for decontamination of glassware and surfaces)
This method is primarily for decontaminating glassware and surfaces that have come into contact with this compound and is based on the oxidation of the thiol group in Coenzyme A.
-
Preparation: Prepare a fresh 10% solution of household bleach (sodium hypochlorite) in water.
-
Application:
-
Glassware: Immerse the contaminated glassware in the bleach solution and let it soak for at least 24 hours.
-
Surfaces: Wipe the contaminated surface with the bleach solution. Allow a contact time of at least 15-20 minutes before wiping with a clean, wet cloth.
-
-
Rinsing: After decontamination, thoroughly rinse the glassware or surface with water.
-
Disposal of Bleach Solution: The used bleach solution should be collected as hazardous waste, as it may contain degraded organic compounds.
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep it up with a dustpan and brush, avoiding dust generation. For a liquid spill, absorb it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect: Place the contained material into a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area using the oxidative treatment procedure described above.
-
Report: Report the spill to your institution's EHS office.
Quantitative Data Summary
As no specific SDS is available for this compound, there is no quantitative data to present in a table. Always consult your institution's EHS for guidance on concentration limits for specific waste streams.
Experimental Protocols Cited
The disposal methods described are based on standard chemical degradation and decontamination procedures for thioesters and thiols.
-
Alkaline Hydrolysis: This is a standard saponification reaction used to cleave ester and thioester bonds. The use of a 1 M solution of a strong base like NaOH or KOH is a common laboratory practice for this purpose.
-
Oxidative Treatment: The use of a 10% bleach solution is a widely accepted method for the oxidative inactivation of thiol-containing compounds.
Disposal Workflow Diagram
Essential Safety and Operational Guide for 6-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 6-MethylHexadecanoyl-CoA, a branched long-chain fatty acyl-CoA. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Goggles are recommended when there is a splash hazard.[1][2] |
| Hand Protection | Nitrile Gloves | Inspect gloves for integrity before use. Change gloves immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn to protect skin and clothing. |
| Respiratory | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.[3] |
II. Operational Plan: Handling and Storage
A. Handling Procedures:
-
Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly before starting any work.[3]
-
Weighing : If working with the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to prevent splashing. If the compound is in solution, handle it with the same precautions as the solid.
-
Avoid Inhalation and Contact : Handle the compound in a manner that minimizes the generation of aerosols or dust. Avoid direct contact with skin and eyes.[1]
-
Hand Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
B. Storage Procedures:
-
Temperature : Store this compound, whether in solid or solution form, at a low temperature, typically -20°C or below, to maintain its stability.
-
Container : Keep the compound in a tightly sealed, clearly labeled container.
-
Inert Atmosphere : For long-term storage, especially in solution, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
III. Disposal Plan
As this compound is a biochemical compound, its disposal should be handled with care, following all institutional, local, and national regulations for chemical waste.
-
Waste Collection :
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Waste Disposal :
-
Treat the waste as chemical waste. Given the lack of specific hazard data, it is prudent to handle it as potentially hazardous.
-
Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not pour solutions containing this compound down the drain unless specifically authorized by your local EHS guidelines for non-hazardous biochemicals of this nature.
-
IV. Biological Pathway and Experimental Workflow
A. Biological Signaling Pathway
This compound, as a branched-chain fatty acyl-CoA, is a known high-affinity ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly the transcription of genes encoding enzymes for peroxisomal β-oxidation.[6]
B. General Experimental Workflow
The following outlines a general workflow for an experiment involving the use of this compound, for instance, in a cell-based assay to study its effect on gene expression.
References
- 1. osha.gov [osha.gov]
- 2. youtube.com [youtube.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
